17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
説明
特性
IUPAC Name |
(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSFTLICCBISU-SEQVKQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. This specialized pro-resolving mediator (SPM) is an electrophilic oxo-derivative of docosahexaenoic acid (DHA), generated endogenously by COX-2 catalysis in activated macrophages during inflammation.[1][2][3] As a key signaling molecule in the resolution of inflammation, access to pure and well-characterized synthetic material is crucial for research into its therapeutic potential. This document outlines a strategic, multi-step synthesis designed for researchers, scientists, and drug development professionals. The proposed route leverages established stereoselective transformations and focuses on the practical considerations necessary for successful implementation in a laboratory setting.
Introduction: The Significance of 17-keto-docosapentaenoic Acid
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators, collectively known as specialized pro-resolving mediators (SPMs).[4] These molecules, derived from polyunsaturated fatty acids such as docosahexaenoic acid (DHA), play a critical role in switching off the inflammatory response and promoting tissue repair.[4][5] 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid belongs to a class of SPMs known as electrophilic oxo-derivatives (EFOXes).[2][3] These compounds are of particular interest due to their potential to modulate key inflammatory pathways.
The biosynthesis of many D-series resolvins and protectins proceeds through the formation of 17S-hydroxy-docosahexaenoic acid (17S-HDHA) via the action of lipoxygenase (LOX) or cyclooxygenase (COX) enzymes.[4][6][7][8] The subsequent oxidation of this 17-hydroxy intermediate leads to the formation of the corresponding 17-keto derivative. A reliable and scalable chemical synthesis is therefore paramount for advancing our understanding of the biological functions and therapeutic applications of this important molecule.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (1), reveals a key precursor: a suitably protected form of 17-hydroxy-docosapentaenoic acid (2). The core of the synthetic challenge lies in the stereocontrolled construction of the polyunsaturated carbon chain with the correct geometry of the five double bonds. The synthesis can be strategically divided into the preparation of two key fragments: a C1-C16 fragment containing the carboxylic acid moiety and the (7Z,10Z,13Z)-triene system, and a C17-C22 fragment incorporating the precursor to the keto group and the (19Z)-alkene.
A convergent approach, involving the coupling of these two fragments, is favored to maximize efficiency and allow for flexibility in the synthesis of analogs. The final steps would involve the oxidation of the secondary alcohol at C-17 to the ketone and subsequent deprotection of the carboxylic acid.
Experimental Section: A Step-by-Step Synthetic Protocol
Synthesis of the C1-C16 Fragment: (7Z,10Z,13Z)-Hexadeca-7,10,13-trienoic Acid Precursor
The synthesis of the C1-C16 fragment will be approached through a series of stereoselective coupling and reduction reactions, starting from commercially available materials. A representative workflow is outlined below.
Protocol 1: Synthesis of the C1-C16 Fragment
-
Preparation of a C7 Building Block: Starting from a suitable C7 precursor, such as 1,7-heptanediol, one hydroxyl group is protected (e.g., as a silyl ether), and the other is oxidized to the corresponding aldehyde.
-
First Wittig Reaction (Z-selective): The C7 aldehyde is subjected to a Z-selective Wittig reaction with a suitable phosphonium ylide derived from a C3 fragment to introduce the first Z-double bond.
-
Chain Elongation and Second Wittig Reaction: The resulting C10 alkene is deprotected and oxidized to the aldehyde. A second Z-selective Wittig reaction with another C3-derived phosphonium ylide introduces the second Z-double bond.
-
Final Chain Elongation and Functionalization: The process is repeated to introduce the third Z-double bond, yielding a C16 chain with the desired (7Z,10Z,13Z)-triene system. The terminal end is then functionalized to a protected carboxylic acid.
Synthesis of the C17-C22 Fragment with a Protected Hydroxyl Group
The C17-C22 fragment will be synthesized from a chiral starting material to establish the stereochemistry at C-17, should a specific enantiomer be desired.
Protocol 2: Synthesis of the C17-C22 Fragment
-
Chiral Starting Material: A suitable chiral starting material, such as a protected (S)- or (R)-pent-4-en-2-ol, can be used to set the stereochemistry at the future C-17 position.
-
Chain Extension: The terminal alkene is subjected to a cross-metathesis reaction with a protected form of 3-buten-1-ol to extend the carbon chain.
-
Functional Group Manipulation: The terminal hydroxyl group is converted to a suitable functional group for the subsequent coupling reaction (e.g., an aldehyde or a vinyl iodide).
Fragment Coupling and Elaboration of the Full Carbon Skeleton
With both fragments in hand, the full C22 carbon skeleton will be assembled using a reliable coupling reaction.
Protocol 3: Fragment Coupling and Final Modifications
-
Coupling Reaction: A Sonogashira cross-coupling reaction between the terminal alkyne of one fragment and the vinyl iodide of the other is a well-established method for constructing such systems.[4] Alternatively, a Wittig-type olefination can be employed.
-
Selective Reduction: If a Sonogashira coupling is used, the resulting internal alkyne is selectively reduced to the corresponding Z-alkene using a catalyst such as Lindlar's catalyst.
-
Oxidation of the C-17 Alcohol: The protected hydroxyl group at C-17 is deprotected, and the resulting secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation to avoid isomerization of the adjacent double bonds.
-
Final Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or fluoride-mediated cleavage for silyl ethers) to yield the final product, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid.
Data and Characterization
The identity and purity of the synthesized compound and all intermediates should be rigorously confirmed by a suite of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the double bonds. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and intermediates. Chiral HPLC can be used to determine the enantiomeric excess if a stereospecific synthesis is performed. |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the carboxylic acid and the ketone. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To characterize the conjugated diene system. |
Visualization of the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: A convergent synthetic workflow for 17-keto-docosapentaenoic acid.
Conclusion and Future Perspectives
The synthetic strategy detailed in this guide provides a comprehensive and technically sound approach for the preparation of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. By employing a convergent strategy with well-established stereoselective reactions, this pathway is designed to be both efficient and adaptable. The availability of this important specialized pro-resolving mediator through chemical synthesis will undoubtedly accelerate research into its biological functions and its potential as a therapeutic agent for inflammatory diseases. Future work may focus on the development of more atom-economical and scalable routes, as well as the synthesis of a broader range of analogs to probe the structure-activity relationships of this fascinating class of molecules.
References
- Dalli, J. (2017). Recent advances in the chemistry and biology of n-3 docosapentaenoic acid-derived specialized pro-resolving mediators. [Source information not fully available in search results]
- Hansen, T. V., & Vik, A. (2014). Total synthesis of MaR1n-3 DPA. [Source information not fully available in search results]
-
Serhan, C. N., & Dalli, J. (2014). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Molecules, 29(12), 2833. [Link][4]
-
Serhan, C. N., et al. (2019). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Organic & Biomolecular Chemistry, 20(17), 3587-3593. [Link][5]
-
Lagarde, M., & Guichardant, M. (2010). DHA Metabolism: Targeting the Brain and Lipoxygenation. Biochimie, 92(6), 583-586. [Link][7]
-
Gijón, M. A., et al. (2014). Mass Spectrometry Analysis of Eicosanoids and Related Polyunsaturated Fatty Acid Metabolites. eScholarship, University of California. [Link][9]
-
Serhan, C. N., et al. (2023). Docosahexaenoic acid (DHA) metabolites biosynthesis. ResearchGate. [Link][8]
-
Gonzalez-Periz, A., et al. (2006). Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA. The FASEB Journal, 20(14), 2537-2539. [Link][10]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 17-Keto-Docosapentaenoic Acid: An In-Depth Technical Guide
Executive Summary
17-keto-docosapentaenoic acid (17-keto-DPA) , frequently referred to in literature as 17-oxo-DPA , represents a distinct class of bioactive lipid mediators known as Electrophilic Fatty Acid Derivatives (EFADs) . Unlike classical Specialized Pro-resolving Mediators (SPMs) like resolvins or protectins which function via G-protein coupled receptors (GPCRs), 17-keto-DPA functions primarily through covalent protein modification.
Its core biological activity is predicated on its
Part 1: Chemical Identity and Biosynthesis
The Precursor: n-3 Docosapentaenoic Acid
While Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) often dominate omega-3 research, n-3 DPA (Clupanodonic acid, 22:5n-3) is a critical intermediate.[1][2][3] It accumulates in tissues (often at levels comparable to DHA) and serves as the specific substrate for 17-keto-DPA.
Enzymatic Cascade
The formation of 17-keto-DPA is a two-step enzymatic process involving oxygenation followed by dehydrogenation.[4] This pathway is often upregulated during inflammatory challenges, particularly in macrophages and neutrophils.
-
Oxygenation: Cyclooxygenase-2 (COX-2), often in the presence of acetylating agents (like aspirin) or during late-phase inflammation, converts n-3 DPA into 17-hydroxy-DPA (17-HDPA) .
-
Dehydrogenation: The hydroxyl group at C17 is oxidized to a ketone by hydroxy-prostaglandin dehydrogenases (e.g., 15-PGDH ) or other cellular dehydrogenases. This step introduces the electron-withdrawing carbonyl group, creating the electrophilic
-unsaturated system.
Structural Specificity[5]
-
IUPAC Name: 17-oxo-7Z,10Z,13Z,15E,19Z-docosapentaenoic acid.[5]
-
Key Feature: The conjugation of the ketone at C17 with the double bond at C15 renders the
-carbon (C15) susceptible to nucleophilic attack.
Part 2: Mechanisms of Action
The Electrophilic Switch (Keap1-Nrf2 Pathway)
The primary mechanism of 17-keto-DPA is the activation of the Nrf2 antioxidant response .
-
Resting State: Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and degradation.
-
Activation: 17-keto-DPA enters the cell and alkylates critical cysteine thiols (e.g., Cys151, Cys273, Cys288) on Keap1 via Michael addition.
-
Result: This adduct formation induces a conformational change in Keap1, preventing Nrf2 degradation. Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the expression of cytoprotective genes like HO-1 (Heme Oxygenase-1) and NQO1.
NF- B Inhibition
17-keto-DPA exerts anti-inflammatory effects by inhibiting the NF-
-
Direct Alkylation: Modification of IKK
or the p65 subunit, preventing DNA binding. -
Indirect Suppression: Nrf2 activation reciprocally inhibits NF-
B transcriptional activity.
PPAR Agonism
Similar to its DHA-derived counterpart (17-oxo-DHA), 17-keto-DPA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the biosynthesis of 17-keto-DPA and its dual-action signaling mechanism.
Caption: Biosynthetic cascade of 17-keto-DPA from n-3 DPA and its downstream modulation of Keap1-Nrf2 and NF-kB pathways.
Part 4: Experimental Protocols
Protocol: Enzymatic Synthesis and Isolation
To study 17-keto-DPA, one must often synthesize it enzymatically as commercial standards are rare.
Reagents:
-
n-3 DPA (Substrate)
-
Recombinant COX-2 (ovine or human)
-
Recombinant 15-PGDH (or cytosolic fraction of activated macrophages)
-
NAD+ (Cofactor)
Workflow:
-
Step 1 (Oxygenation): Incubate n-3 DPA (
) with COX-2 ( ) in Tris-HCl buffer (pH 8.0) containing hematin ( ) and phenol ( ) for 30-60 mins at 37°C. -
Step 2 (Dehydrogenation): Add NAD+ (
) and 15-PGDH to the reaction mixture. Incubate for an additional 60 mins. -
Extraction: Stop reaction with ice-cold methanol. Extract lipids using Solid Phase Extraction (SPE) C18 columns. Elute with methyl formate.
-
Validation: Verify conversion via LC-MS/MS.
Protocol: LC-MS/MS Detection Parameters
Trustworthy data requires precise mass spectrometry validation. 17-keto-DPA is detected in negative ion mode.
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 343.2 [M-H]⁻ |
| Product Ion (Q3) | m/z 299.2 (Loss of CO₂), m/z 203.1 |
| Retention Time | ~14-15 min (C18 Reverse Phase, MeOH/Water gradient) |
| Characteristic Feature | UV Absorbance max at ~280 nm (due to conjugated ketone) |
Protocol: Nrf2 Luciferase Reporter Assay
This assay validates the biological activity of the synthesized lipid.
-
Cell Line: RAW 264.7 macrophages or HEK293T transfected with ARE-Luciferase plasmid.
-
Treatment: Treat cells with vehicle (ethanol), 17-HDPA (control), and 17-keto-DPA (
) for 6–12 hours. -
Lysis: Lyse cells using passive lysis buffer.
-
Readout: Measure luminescence. 17-keto-DPA should induce a 2-5 fold increase in luminescence compared to vehicle, inhibited by N-acetylcysteine (NAC) co-treatment (which scavenges the electrophile).
Part 5: Data Summary
The following table summarizes the comparative biological activity of DPA metabolites.
| Metabolite | Primary Target | Mechanism | Biological Outcome |
| n-3 DPA | Cell Membrane | Fluidity modulation | Substrate reservoir |
| 17-OH-DPA | GPCRs (Putative) | Ligand binding | Weak anti-inflammatory |
| 17-keto-DPA | Keap1 / Cysteine | Michael Addition | Strong Nrf2 activation, Cytoprotection |
| 17-keto-DPA | PPAR | Agonism | M2 Macrophage Polarization |
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[4] Nature Chemical Biology, 6, 433–441. Link
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." BioMed Research International. Link
-
Wendell, S. G., et al. (2015). "15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids."[4] Journal of Biological Chemistry. Link
-
Kaur, G., et al. (2011). "Docosapentaenoic acid (22:5n-3): a review of its biological effects." Progress in Lipid Research. Link
-
Golin-Bisello, F., et al. (2014). "17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate." Scientific Reports. Link
Sources
- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Reactome | Dehydrogenase dehydrogenates 17-HDHA to 17-oxo-DHA [reactome.org]
- 5. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The 17-oxo-DPA Metabolic Pathway
Biosynthesis, Signaling, and Therapeutic Potential of an Electrophilic Lipid Mediator
Executive Summary
The 17-oxo-DPA (also known as 17-keto-DPA or 17-oxo-7,10,13,15,19-docosapentaenoic acid) pathway represents a critical, yet under-explored, branch of omega-3 immunometabolism. Unlike classical specialized pro-resolving mediators (SPMs) like resolvins and protectins which act via G-protein coupled receptors (GPCRs), 17-oxo-DPA belongs to a class of Electrophilic Fatty Acid Oxo-derivatives (EFOXs) .
These molecules function primarily through electrophilic signaling , forming covalent adducts with nucleophilic residues on signaling proteins. This guide details the metabolic route from n-3 Docosapentaenoic Acid (DPA) to 17-oxo-DPA, its mechanism of action via the Nrf2-Keap1 axis, and validated protocols for its synthesis and quantification.
Biochemical Foundation: The Precursor
Docosapentaenoic Acid (n-3 DPA; C22:5n-3) is often termed the "forgotten fatty acid," despite being an intermediate between EPA and DHA.
-
Structure: 22 carbons, 5 cis-double bonds.
-
Differentiation: Unlike n-6 DPA (Osbond acid), n-3 DPA retains the anti-inflammatory potential characteristic of the omega-3 lineage.
-
Metabolic Position: It is formed via the elongation of EPA (Elov2/5) but is often a dead-end metabolite in retro-conversion studies, accumulating in phospholipid pools where it serves as a reservoir for SPM production.
The Metabolic Pathway (Core Mechanism)
The biosynthesis of 17-oxo-DPA is distinct from the classical lipoxygenase (LOX)-driven SPM pathways. It relies heavily on Cyclooxygenase-2 (COX-2) and cellular dehydrogenases.
Step 1: Oxygenation (The Gating Step)
The precursor n-3 DPA is oxygenated at the C-17 position. This reaction is catalyzed by COX-2 .[1]
-
Native COX-2: Produces a mixture of 13- and 17-hydroperoxides.
-
Acetylated COX-2 (Aspirin-Triggered): Acetylation of COX-2 by aspirin (ASA) alters the enzyme's active site, restricting access and favoring the insertion of molecular oxygen at the C-17 position in R-configuration.
-
Product: 17-hydroperoxy-DPA (17-HpDPA).
Step 2: Peroxidase Reduction
The unstable hydroperoxide is rapidly reduced to the alcohol by cellular peroxidases (e.g., Glutathione Peroxidase).
-
Product: 17-hydroxy-DPA (17-HDPA).
Step 3: Dehydrogenation (The EFOX Formation)
This is the critical divergence point. While 17-HDPA is a bioactive mediator itself, it undergoes oxidation by NAD+-dependent hydroxy-prostaglandin dehydrogenases (e.g., 15-PGDH) or related cellular dehydrogenases.
-
Reaction: Oxidation of the hydroxyl group at C-17 to a ketone.[2]
-
Result: Formation of an
-unsaturated ketone moiety.[3] -
Final Product: 17-oxo-DPA .
Pathway Visualization
The following diagram illustrates the enzymatic cascade and the downstream signaling interface.
Caption: Figure 1. Biosynthetic pathway of 17-oxo-DPA from n-3 DPA via COX-2 and dehydrogenase activity.
Mechanism of Action: Electrophilic Signaling
Unlike ligand-receptor interactions (lock and key), 17-oxo-DPA acts as a "molecular velcro."
-
Chemical Nature: The molecule contains an
-unsaturated carbonyl group. This electron-poor region is highly reactive toward electron-rich nucleophiles (Michael Acceptor). -
The Target (Keap1): Under homeostatic conditions, the protein Keap1 binds the transcription factor Nrf2 , targeting it for ubiquitin-mediated degradation.
-
The Interaction: 17-oxo-DPA enters the cell and forms a covalent adduct with specific cysteine residues (e.g., Cys151, Cys273, or Cys288) on Keap1.
-
The Result: This modification changes the conformation of Keap1, preventing it from degrading Nrf2. Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) .
-
Gene Expression: Upregulation of Heme Oxygenase-1 (HO-1), NQO1, and GCL (Glutathione synthesis).
Experimental Protocols
A. Biosynthesis & Isolation
For research use, enzymatic synthesis is preferred over total organic synthesis to ensure stereochemical integrity.
Reagents:
-
Substrate: n-3 DPA (Free fatty acid form).
-
Enzyme: Recombinant COX-2 (ovine or human).
-
Activator: Hematin (1 µM).
-
Acetylation (Optional): Aspirin (1 mM) pre-incubated with COX-2 for 30 min to generate "Aspirin-Triggered" stereoisomers.
Workflow:
-
Incubation: Incubate DPA (10-50 µM) with COX-2 in Tris-HCl buffer (pH 8.0) containing phenol and hematin for 30-60 min at 37°C.
-
Conversion: To drive the ketone formation, add NAD+ and a lysate containing dehydrogenase activity (e.g., macrophage cytosolic fraction) or purified 15-PGDH.
-
Extraction: Stop reaction with cold methanol. Acidify to pH 3.5. Extract with Solid Phase Extraction (C18 cartridges). Elute with Methyl Formate.
B. LC-MS/MS Quantification
Quantification requires Triple Quadrupole MS operating in Negative Ion Mode (ESI-).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 100 x 2.1 mm).
-
Mobile Phase: A: Water + 0.01% Acetic Acid; B: Acetonitrile/Methanol (50:50).
-
Gradient: 40% B to 98% B over 10-15 mins.
Mass Spectrometry Transitions (MRM):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose | Collision Energy (V) |
| 17-oxo-DPA | 343.2 | 245.2 | Quantifier | -22 |
| 343.2 | 201.2 | Qualifier | -28 | |
| 343.2 | 299.2 | Loss of CO2 | -18 | |
| 17-HDPA (Precursor) | 345.2 | 247.2 | Monitoring | -20 |
| d5-DPA (Internal Std) | 335.5 | ... | Normalization | ... |
Validation Note: To confirm the presence of the reactive ketone, treat a split sample with
Therapeutic Implications
-
Steroid-Resistant Inflammation: 17-oxo-DPA has shown efficacy in models where corticosteroids fail (e.g., cigarette smoke-induced inflammation). It enhances the potency of glucocorticoids, potentially restoring sensitivity.
-
Neuroprotection: Due to the abundance of DPA in neural tissue, 17-oxo-DPA may act as a local antioxidant defense against neurodegenerative oxidative stress.
-
Metabolic Syndrome: Activation of PPAR-
and Nrf2 suggests utility in managing adipose tissue inflammation and insulin resistance.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[1] Nature Chemical Biology, 6, 433-441.[1] Link
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE, 9(4), e94836. Link
-
Cipollina, C. (2015). "Electrophilic fatty acid oxo-derivatives (EFOXs) as therapeutic targets in inflammation." Pharmacological Research. Link
-
Drouin, G., et al. (2019). "The n-3 docosapentaenoic acid (DPA): A new player in the n-3 long chain polyunsaturated fatty acid family." Biochimie, 159, 36-48. Link
Sources
Technical Guide: Function of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid in Inflammation
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (commonly referred to as 17-oxo-DPA or 17-EFOX-D3 ). Unlike classical Specialized Pro-resolving Mediators (SPMs) like resolvins and protectins which function via G-protein coupled receptors (GPCRs), 17-oxo-DPA represents a distinct class of lipid mediators known as Electrophilic Fatty Acid Oxo-derivatives (EFOX) .
Its primary mechanism of action relies on its chemical nature as a Michael acceptor , allowing it to form covalent adducts with cysteine residues on signaling proteins. This "electrophilic switch" activates the Nrf2-Keap1 antioxidant pathway, inhibits NF-
Chemical Identity & Biosynthesis
Structural Characteristics
The molecule is a metabolite of n-3 Docosapentaenoic Acid (DPA) (Clupanodonic acid). The defining feature of 17-oxo-DPA is the presence of an
-
IUPAC Name: 17-oxo-7Z,10Z,13Z,15E,19Z-docosapentaenoic acid[1][2][3]
-
Key Moiety: The 15E double bond is conjugated with the 17-keto group. This conjugation creates an electron-poor center at C15/C16, making the molecule reactive toward nucleophiles (thiol groups).
Biosynthetic Pathway
17-oxo-DPA is produced endogenously during inflammation, particularly in macrophages and neutrophils. The pathway involves two critical steps:
-
Oxygenation: COX-2 (often acetylated by aspirin) or 15-Lipoxygenase converts n-3 DPA into 17-hydroperoxy-DPA (17-HpDPA) , which is reduced to 17-hydroxy-DPA (17-HDPA) .
-
Dehydrogenation: A hydroxy-prostaglandin dehydrogenase (such as 15-PGDH) oxidizes the hydroxyl group to a ketone, forming the electrophilic enone structure.
Figure 1: Biosynthetic Pathway of 17-oxo-DPA
Caption: Enzymatic cascade converting dietary n-3 DPA into the electrophilic mediator 17-oxo-DPA via COX-2 and dehydrogenase activity.
Mechanisms of Action[5][6]
The function of 17-oxo-DPA is defined by its ability to modify cysteine residues on target proteins covalently (Michael Addition). This distinguishes it from ligand-receptor interactions typical of prostaglandins.
The Nrf2-Keap1 Antioxidant Pathway
-
Mechanism: Under basal conditions, Keap1 binds Nrf2 , targeting it for ubiquitin-mediated degradation. 17-oxo-DPA enters the cell and alkylates critical cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1.
-
Outcome: This conformational change releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes like HMOX1 (Heme Oxygenase-1) and NQO1.
NF- B Inhibition[7]
-
Mechanism: 17-oxo-DPA inhibits the NF-
B pathway, likely by directly adducting to the IKK complex or the p65 subunit, preventing DNA binding. -
Outcome: Suppression of pro-inflammatory cytokines (IL-6, TNF-
, IL-1 ) and inhibition of iNOS expression.
PPAR Agonism[1][7]
-
Mechanism: It acts as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR
), with an EC of approximately 200 nM.[1][3][4] -
Outcome: Promotion of anti-inflammatory gene transcription and modulation of macrophage polarization toward the M2 (resolving) phenotype.
Figure 2: Signaling Mechanisms[5][6]
Caption: 17-oxo-DPA exerts pleiotropic effects by alkylating Keap1/IKK and activating PPAR
Experimental Protocols
Detection via BME Trapping (LC-MS/MS)
Because 17-oxo-DPA is reactive, direct measurement can be difficult. The "BME Trapping" method stabilizes the electrophile for mass spectrometry.
Protocol:
-
Sample Preparation: Incubate biological samples (e.g., macrophage supernatants) with
-mercaptoethanol (BME) (500 mM) for 30 minutes at 37°C. This converts the enone to a stable BME adduct. -
Extraction: Perform solid-phase extraction (SPE) using C18 columns. Elute with methyl formate.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Transition: Monitor for the BME adduct mass. Look for the neutral loss of BME or specific fragments (e.g., m/z 343.2 for free 17-oxo-DPA if untrapped, or the adduct mass).
-
Validation: Use synthetic 17-oxo-DPA standards to generate a standard curve.
-
Luciferase Reporter Assay (Nrf2 Activation)
To verify biological activity in vitro.
-
Cell Line: RAW 264.7 macrophages or HEK293T cells.
-
Transfection: Co-transfect with an ARE-Luciferase reporter plasmid (containing Antioxidant Response Elements) and a Renilla control plasmid.
-
Treatment: Treat cells with 17-oxo-DPA (1–10 µM) for 16–24 hours.
-
Readout: Lyse cells and measure luminescence. Calculate Fold Induction = (Firefly/Renilla)
/ (Firefly/Renilla) .
Macrophage Polarization Assay
-
Differentiation: Differentiate THP-1 monocytes to M0 macrophages using PMA (50 ng/mL) for 48h.
-
Stimulation: Induce M1 phenotype with LPS (100 ng/mL) + IFN-
. -
Treatment: Concurrently treat with 17-oxo-DPA (100 nM – 1 µM).
-
Analysis:
-
qPCR: Measure markers TNF, IL1B (M1) vs. MRC1, ARG1 (M2).
-
ELISA: Quantify secreted IL-6 and TNF-
in supernatant.
-
Summary of Quantitative Data
| Parameter | Value / Characteristic | Reference |
| Precursor | n-3 Docosapentaenoic Acid (DPA) | [1, 2] |
| Key Enzyme | COX-2 (Aspirin-triggered) / Dehydrogenases | [1] |
| PPAR | ~200 nM | [1, 3] |
| Active Conc. | 5 – 25 µM (in vitro cytokine inhibition) | [1] |
| Mass (Free) | m/z 343.2 (Negative Ion Mode) | [2] |
| UV Max | 282 nm (characteristic of dienone/enone) | [3] |
| Primary Target | Cysteine thiols (Keap1, IKK) | [2] |
Therapeutic Implications
17-oxo-DPA offers a unique therapeutic angle compared to traditional COX inhibitors (NSAIDs). Instead of blocking prostaglandin synthesis entirely (which can have side effects), 17-oxo-DPA:
-
Actively Resolves Inflammation: It does not just stop the "fire" (inflammation) but promotes tissue repair via Nrf2.
-
Endogenous Origin: It is a natural metabolite of fish oil (DPA), suggesting that DPA supplementation could be optimized to enhance EFOX production.
-
Drug Development: Stable analogs of 17-oxo-DPA that resist rapid degradation but retain the Michael acceptor activity are potential candidates for treating chronic inflammatory diseases like atherosclerosis and neurodegeneration.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[2] Nature Chemical Biology, 6, 433–441. [Link]
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE, 9(4), e94836. [Link][7]
-
Dalli, J., et al. (2013). "Novel n-3 Immunoresolvents: Structures and Actions."[8] Scientific Reports, 3, 1940. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11285126B2 - Oils with anti-inflammatory activity containing natural specialized proresolving mediators and their precursors - Google Patents [patents.google.com]
17-oxo-Docosapentaenoic Acid (17-oxo-DPA): An Electrophilic Lipid Mediator in Resolution Physiology
[1]
Executive Summary
The landscape of resolution physiology has expanded beyond classical Specialized Pro-resolving Mediators (SPMs) to include a distinct class of bioactive lipids known as Electrophilic Fatty Acid Oxo-derivatives (EFOXs) . Among these, 17-oxo-docosapentaenoic acid (17-oxo-DPA) —often referred to colloquially as 17-keto-DPA—represents a critical signaling node derived from the n-3 docosapentaenoic acid (DPA) metabolome.[1]
Unlike hydroxylated SPMs (e.g., Resolvins, Protectins) that function primarily via G-protein coupled receptors (GPCRs), 17-oxo-DPA contains an
Biosynthesis and Metabolic Pathway
The production of 17-oxo-DPA is an enzymatic cascade driven by cyclooxygenase-2 (COX-2) and subsequent dehydrogenase activity.[1] It is distinct from the lipoxygenase-driven pathways that generate D-series resolvins, although they share the n-3 DPA precursor.[1]
The Enzymatic Cascade
-
Precursor Mobilization: n-3 Docosapentaenoic acid (22:5n-3) is mobilized from membrane phospholipids via PLA2.[1]
-
Oxygenation (COX-2): COX-2 converts n-3 DPA into 17-hydroperoxy-DPA (17-HpDPA) .[1] This step is significantly enhanced by aspirin, which acetylates COX-2, altering its enzymatic pocket to favor 17R-oxygenation (Aspirin-Triggered pathway).[1]
-
Reduction: 17-HpDPA is reduced to 17-hydroxy-DPA (17-HDPA) by peroxidases.[1]
-
Dehydrogenation: A hydroxy-prostaglandin dehydrogenase (likely 15-PGDH or a related dehydrogenase) oxidizes the hydroxyl group at C17 to a ketone, yielding 17-oxo-DPA .[1]
Biosynthesis Diagram
The following diagram illustrates the conversion of n-3 DPA to 17-oxo-DPA, highlighting the divergence from the Resolvin pathway.
Figure 1: Biosynthetic pathway of 17-oxo-DPA from n-3 DPA via COX-2 and dehydrogenase activity.[1]
Mechanistic Pharmacology: The Electrophilic Switch
The biological activity of 17-oxo-DPA is defined by its chemical reactivity. As an
Nrf2 Activation (Antioxidant Response)
-
Target: Kelch-like ECH-associated protein 1 (Keap1).[1]
-
Mechanism: Under basal conditions, Keap1 targets Nrf2 for ubiquitin-mediated degradation. 17-oxo-DPA alkylates critical cysteine thiols on Keap1 (e.g., Cys151, Cys273, Cys288).[1]
-
Outcome: This modification induces a conformational change in Keap1, preventing Nrf2 degradation. Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of HO-1, NQO1, and GCL.[1]
Anti-Inflammatory Signaling[1][2]
-
PPAR
Agonism: 17-oxo-DPA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR ), inhibiting the transcription of pro-inflammatory cytokines (IL-6, TNF- ).[1] -
NF-
B Inhibition: By preventing I B degradation (potentially via direct modification of IKK ), it suppresses NF- B nuclear translocation.[1]
Figure 2: Dual signaling mechanism of 17-oxo-DPA involving Nrf2 activation and PPAR
Analytical Methodologies
Detecting 17-oxo-DPA requires specialized lipidomics workflows due to its reactivity and low endogenous abundance.[1] Standard extraction can lead to degradation; therefore, the BME-Trapping Method is the gold standard for validation.[1]
Sample Preparation: The BME "Fishing" Protocol
Because 17-oxo-DPA is an electrophile, it can be "trapped" using
Protocol:
-
Cell Lysis/Plasma Collection: Collect samples in cold PBS/methanol.
-
Incubation: Add BME (500 mM final concentration) immediately to the sample.
-
Reaction: Incubate at 37°C for 30 minutes. This converts free 17-oxo-DPA into the 17-oxo-DPA-BME adduct .[1]
-
Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methyl Formate.
-
Reconstitution: Evaporate solvent and reconstitute in Methanol:Water (50:50).
LC-MS/MS Profiling
Quantification is performed using Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.[1]
Table 1: Mass Spectrometry Transitions
| Analyte Form | Precursor Ion ( | Product Ion ( | Mechanism | Collision Energy (eV) |
| 17-oxo-DPA (Free) | 343.2 [M-H] | 299.2 | Loss of CO | -20 to -25 |
| 17-oxo-DPA (Free) | 343.2 [M-H] | 203.1 | Specific Fragment | -30 |
| 17-oxo-DPA-BME Adduct | 421.2 [M-H] | 343.2 | Loss of BME (Neutral Loss) | -18 |
Note: The transition 421.2
Experimental Workflow: Cellular Activity Assay
To validate the bioactivity of 17-oxo-DPA in a research setting, the following macrophage assay is recommended.
Macrophage Anti-Inflammatory Assay
Objective: Determine the IC
-
Cell Culture: Seed RAW 264.7 or primary human monocyte-derived macrophages (10^5 cells/well).
-
Pre-treatment: Treat cells with 17-oxo-DPA (0.1 nM – 1
M) for 30 minutes.-
Control: Vehicle (0.1% Ethanol).
-
-
Stimulation: Add LPS (100 ng/mL) to induce inflammatory cytokine production.
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout:
-
Supernatant: ELISA for TNF-
and IL-6. -
Cell Lysate: Western Blot for HO-1 (Nrf2 target) and COX-2.[1]
-
-
Validation: Use an Nrf2 inhibitor (e.g., ML385) to confirm if the effect is Nrf2-dependent.
Therapeutic Implications
The unique profile of 17-oxo-DPA positions it as a candidate for diseases driven by oxidative stress and unresolved inflammation:
-
Cardiovascular Disease: Protection against endothelial dysfunction via Nrf2-mediated redox homeostasis.[1]
-
Metabolic Syndrome: PPAR
activation improves insulin sensitivity and reduces adipose tissue inflammation. -
Neurodegeneration: Potential to cross the blood-brain barrier and mitigate neuroinflammation (analogous to 17-oxo-DHA).[1]
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[1][3] Nature Chemical Biology, 6, 433–441.[1][3] Link
-
Cipollina, C. (2015). "Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives." BioMed Research International, 2015, Article ID 404598.[1] Link
-
Dalli, J., et al. (2013). "Novel n-3 immunoresolvents: structures and actions."[1] Scientific Reports, 3, 1940.[1] Link[1]
-
Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature, 510, 92–101.[1] Link[1]
-
Kansakar, U., et al. (2021). "Specialized Pro-Resolving Mediators in Infection and Inflammation." Frontiers in Immunology, 12. Link
A Technical Guide to the Enzymatic Formation of 17-keto-Docosapentaenoic Acid (17-keto-DPA)
Executive Summary
The landscape of lipid mediator biology is rapidly evolving, with a particular focus on the resolution phase of inflammation. Omega-3 polyunsaturated fatty acids, such as docosapentaenoic acid (DPA), are precursors to a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the return to tissue homeostasis. This guide provides a comprehensive technical overview of the enzymatic formation of 17-keto-DPA, a key metabolite in the DPA cascade. We will delve into the biochemical rationale, present a detailed in-vitro protocol for its synthesis using 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and outline a robust analytical workflow for its validation and quantification by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, chemists, and drug development professionals seeking to produce and study this specific docosanoid for functional characterization and potential therapeutic applications.
Part 1: Introduction & Biological Significance
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic disease. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly-regulated process driven by SPMs.[1] These potent lipid mediators, derived from fatty acids like DPA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), function to limit neutrophil infiltration and enhance the clearance of cellular debris.[2][3][4]
DPA, an intermediary between EPA and DHA, is a substrate for enzymatic oxygenation, leading to the formation of bioactive molecules.[5] One such pathway involves the formation of 17-hydroxy-DPA (17-HDPA), a molecule shown to possess inflammation-dampening and resolution-promoting effects.[6] The subsequent metabolism of 17-HDPA is of significant interest. The oxidation of the hydroxyl group at the 17th position results in the formation of 17-keto-DPA. This conversion is often a critical step in the bio-inactivation of signaling lipids. However, it may also produce a metabolite with unique biological activities yet to be fully elucidated. Understanding and controlling this enzymatic step is paramount for studying the lifecycle and function of DPA-derived mediators.
Part 2: The Biocatalytic Machinery: Substrate and Enzyme
The successful in-vitro synthesis of 17-keto-DPA hinges on two components: the specific substrate and the appropriate catalytic enzyme.
The Substrate: 17(S)-hydroxy-Docosapentaenoic Acid (17-HDPA)
The precursor for our synthesis is 17-HDPA. In biological systems, this molecule is generated from DPA through the action of lipoxygenase (LOX) enzymes, which introduce molecular oxygen with high stereo- and regioselectivity.[1] For laboratory synthesis, chemically synthesized and purified 17-HDPA serves as the ideal starting material, ensuring high purity and concentration for the subsequent enzymatic reaction.
The Key Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The central catalyst in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the primary catalyst for the biological inactivation of prostaglandins and other eicosanoids.[7][8]
-
Mechanism of Action: 15-PGDH catalyzes the NAD+-dependent oxidation of the 15-(S)-hydroxyl group of prostaglandins to a ketone.[8] Its substrate scope extends to other lipid mediators with similar secondary alcohol structures, including docosanoids like 17-HDPA.
-
Causality for Selection: We select 15-PGDH for this protocol due to its established role in oxidizing hydroxylated fatty acids. Its inhibition has been shown to potentiate tissue regeneration by preventing the degradation of bioactive lipids like prostaglandin E2, highlighting its critical role in regulating lipid mediator signaling.[9][10] This established function makes it the most logical and efficient biocatalyst for converting 17-HDPA to 17-keto-DPA in a controlled setting.
The overall enzymatic pathway is illustrated below.
Part 3: Experimental Protocol for In Vitro Synthesis
This section provides a self-validating protocol for the robust generation of 17-keto-DPA. Each step is designed for reproducibility and high yield.
Reagents and Materials
-
Enzyme: Recombinant Human 15-PGDH (carrier-free)
-
Substrate: 17(S)-HDPA
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Buffer: Tris-HCl (100 mM, pH 8.5)
-
Reaction Termination: Formic Acid (FA)
-
Extraction Solvent: Ethyl Acetate
-
Solid-Phase Extraction (SPE): C18 SPE cartridges
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water
Step-by-Step Methodology
-
Enzyme Reconstitution & Aliquoting:
-
Reconstitute lyophilized recombinant 15-PGDH in sterile phosphate-buffered saline (PBS) to a stock concentration of 0.5 mg/mL.
-
Gently mix by inversion. Do not vortex to avoid denaturation.
-
Prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. This is critical for maintaining enzymatic activity.
-
-
Substrate Preparation:
-
Prepare a 1 mg/mL stock solution of 17(S)-HDPA in ethanol.
-
Store under argon or nitrogen at -80°C to prevent auto-oxidation.
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order. The reaction should be set up on ice.
-
Rationale: The reaction buffer pH of 8.5 is optimal for many dehydrogenase activities. The inclusion of the NAD+ cofactor is essential for the oxidative reaction to proceed.
-
| Component | Stock Concentration | Volume per 1 mL Reaction | Final Concentration |
| Tris-HCl (pH 8.5) | 1 M | 100 µL | 100 mM |
| NAD+ | 50 mM | 40 µL | 2 mM |
| 17(S)-HDPA | 1 mg/mL | 10 µL | 10 µg/mL (~29 µM) |
| Recombinant 15-PGDH | 0.5 mg/mL | 10 µL | 5 µg/mL |
| Nuclease-Free Water | - | 830 µL | - |
| Total Volume | 1 mL |
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 60 minutes in a water bath or incubator.
-
To terminate the reaction, acidify the mixture to a pH of ~3.5 by adding 10 µL of formic acid. This step denatures the enzyme and protonates the carboxylic acid group of the lipid, preparing it for extraction.
-
-
Product Extraction (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the acidified reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove salts and the NAD+ cofactor.
-
Elution: Elute the lipid products (17-HDPA and 17-keto-DPA) with 5 mL of ethyl acetate or methanol.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS analysis.
-
Part 4: Analytical Validation & Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying lipid mediators due to its high sensitivity and specificity.[11][12][13]
Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.02% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.02% Formic Acid
-
Gradient: Start at 30% B, ramp to 98% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
Mass Spectrometry Parameters
The analysis should be performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior specificity.[14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 17(S)-HDPA | 345.2 | 151.1, 259.2 | 15, 12 | Substrate |
| 17-keto-DPA | 343.2 | 151.1, 325.2 | 18, 10 | Product of Interest |
Note: The exact m/z values and collision energies should be optimized on the specific instrument used.
Part 5: Discussion and Future Directions
This guide provides a robust framework for the controlled enzymatic synthesis and analysis of 17-keto-DPA. The ability to generate this metabolite in a pure form is the first critical step toward understanding its biological function. Key questions remain: Is 17-keto-DPA merely an inactive breakdown product, or does it possess its own unique signaling capabilities? Its electrophilic ketone group suggests it could potentially interact with cellular nucleophiles, a mechanism of action for some lipid mediators.[15]
Furthermore, the enzyme at the center of this protocol, 15-PGDH, is emerging as a significant therapeutic target in oncology and regenerative medicine.[8][9][16] Developing assays based on the formation of 17-keto-DPA could be instrumental in screening for novel 15-PGDH inhibitors. By providing a reliable method to produce and measure this docosanoid, we empower researchers to explore new frontiers in the resolution of inflammation and develop novel therapeutic strategies.
References
- Gene ResultHpgd hydroxyprostaglandin dehydrogenase 15 (NAD) [ (house mouse)] - NCBI. (n.d.).
- Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. (2025). Science.
- Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC. (n.d.).
- The Role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in neurodegeneration. (n.d.). Case Western Reserve University.
- 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and lung cancer. (n.d.). PubMed - NIH.
- At the site of injury, n-3 DPA is converted to (a) 17-HpDPA that... (n.d.). ResearchGate.
- Determination of salivary 17-ketosteroid sulfates using liquid chromatography-electrospray ionization-mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis.
- 15-Hydroxyprostaglandin Dehydrogenase Inhibitor Restores Endothelial Function Under Dihydrotestosterone-Induced Stress in Human Dermal Microvascular Endothelial Cells. (n.d.). MDPI.
- The Potential Beneficial Effect of EPA and DHA Supplementation Managing Cytokine Storm in Coronavirus Disease. (n.d.). Frontiers.
- Omega-6 Docosapentaenoic Acid-Derived Resolvins and 17-hydroxydocosahexaenoic Acid Modulate Macrophage Function and Alleviate Experimental Colitis. (2012). Inflammation Research.
- Enzymatic generation of electrophilic ketoderivatives of EPA (a), DHA... (n.d.). ResearchGate.
- Relationship: Inflammation and DPA (docosapentaenoic acid). (n.d.). Caring Sunshine.
- The role of omega-3 fatty acids in resolving inflammation. (2020). FoundMyFitness.
- Docosapentaenoic acid (22:5n-3): a review of its biological effects. (2010). Progress in Lipid Research.
- LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. (n.d.). Longdom Publishing.
- Moving to liquid chromatography-tandem mass spectrometry to assess hypercortisolism states through dexamethasone suppression test: comparison with two routinely used immunoassays. (2023). Endocrine Abstracts.
- Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. (2017). The Journal of Clinical Endocrinology & Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. foundmyfitness.com [foundmyfitness.com]
- 5. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hpgd hydroxyprostaglandin dehydrogenase 15 (NAD) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. case.edu [case.edu]
- 11. Determination of salivary 17-ketosteroid sulfates using liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. 15-Hydroxyprostaglandin Dehydrogenase Inhibitor Restores Endothelial Function Under Dihydrotestosterone-Induced Stress in Human Dermal Microvascular Endothelial Cells [mdpi.com]
An In-depth Technical Guide to the Precursors of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
Introduction
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-keto-DPA) is an oxidized metabolite of the omega-3 polyunsaturated fatty acid, docosapentaenoic acid (DPA). As a member of the oxylipin family, it is positioned at the intersection of lipid metabolism and cellular signaling. The presence of a keto group at the C-17 position suggests its involvement in specific biological processes, potentially as a signaling molecule or a metabolic intermediate in pathways leading to the resolution of inflammation. Understanding the precursors and synthetic pathways of 17-keto-DPA is paramount for researchers in drug discovery and development, as it provides a foundation for elucidating its physiological roles and therapeutic potential. This guide offers a comprehensive overview of the biosynthetic and chemical synthesis routes to 17-keto-DPA, supported by detailed protocols and analytical methodologies.
Part 1: Biosynthetic Pathways of 17-keto-DPA
The endogenous formation of 17-keto-DPA is a multi-step enzymatic process that begins with the liberation of its primary precursor, docosapentaenoic acid (DPA), from cellular lipid stores. The subsequent transformation involves a series of oxygenation and oxidation reactions, catalyzed by specific enzymes.
Primary Precursor: Docosapentaenoic Acid (DPA)
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid with five double bonds. The two primary isomers are n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid).[1] The precursor for the specified 17-keto-DPA is the n-3 isomer, all-cis-7,10,13,16,19-docosapentaenoic acid.[1] n-3 DPA is an intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] It can be obtained from dietary sources such as fatty fish and seal oil or synthesized endogenously from EPA through the action of elongase enzymes.[1][3][4]
Enzymatic Cascade to 17-keto-DPA
The biosynthesis of 17-keto-DPA from DPA is proposed to occur in three key steps:
-
Lipoxygenase-mediated Oxygenation: The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into the DPA molecule. This reaction is catalyzed by a lipoxygenase (LOX) enzyme. Specifically, 15-lipoxygenase (15-LOX) has been shown to act on n-3 DPA to produce 17S-hydroperoxy-docosapentaenoic acid (17-HpDPA).[5][6][7] This is analogous to the 15-LOX-mediated conversion of DHA to 17S-hydroperoxy-DHA (17-HpDHA), a key step in the biosynthesis of resolvins and protectins.[8]
-
Reduction to a Hydroxy Intermediate: The hydroperoxy group of 17-HpDPA is highly reactive and is rapidly reduced to a more stable hydroxyl group, yielding 17S-hydroxy-docosapentaenoic acid (17-HDPA). This reduction is likely carried out by cellular peroxidases, such as glutathione peroxidases.
-
Dehydrogenation to the Keto Form: The final step is the oxidation of the 17-hydroxyl group of 17-HDPA to a keto group, forming 17-keto-DPA. This conversion is catalyzed by a dehydrogenase. Given the position of the hydroxyl group, a likely candidate is a member of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. Several isoforms of 17β-HSD are known to be involved in fatty acid metabolism.[9][10] For instance, 17β-HSD type 4 is involved in fatty acid β-oxidation.[11] While direct evidence for a specific 17β-HSD isoform acting on 17-HDPA is still emerging, their known substrate specificities make them prime candidates for this terminal oxidation step.
Part 2: Chemical Synthesis of 17-keto-DPA
While the availability of 17-keto-DPA from biological sources is limited, chemical synthesis offers a viable route to obtain this compound for research purposes. A specific, detailed synthesis protocol for 17-keto-DPA is not widely published; however, a plausible synthetic strategy can be devised based on established methods for the synthesis of polyunsaturated fatty acids and the oxidation of secondary alcohols.
Synthetic Strategy Overview
A convergent synthetic approach is generally favored for long-chain polyunsaturated fatty acids to maximize yield and stereochemical control. The synthesis would likely involve the coupling of two key fragments: an ω-end fragment containing the Z-double bonds and a carboxylic acid-containing fragment. The 17-keto functionality could be introduced either by starting with a precursor already containing the ketone or by oxidizing a 17-hydroxy intermediate.
Proposed Synthetic Workflow
Key Experimental Protocols (Hypothetical)
Step 1: Synthesis of Key Intermediates
-
Omega-Fragment: Synthesis of a C1-C5 fragment with a terminal functional group for coupling (e.g., a phosphonium salt for a Wittig reaction or a terminal alkyne for Sonogashira coupling).
-
Acid-Fragment: Synthesis of a C6-C22 fragment containing the carboxylic acid (protected as an ester) and the 17-hydroxy group (protected) or the 17-keto group.
Step 2: Fragment Coupling and Chain Elongation
-
Utilize a stereoselective coupling reaction, such as a Z-selective Wittig reaction, to connect the two fragments and introduce the remaining double bonds with the correct geometry. Multiple coupling steps may be necessary.
Step 3: Stereoselective Reduction
-
If the synthesis involves alkyne intermediates, a stereoselective reduction using a catalyst like Lindlar's catalyst is crucial to form the Z-alkenes.
Step 4: Oxidation of the 17-Hydroxy Group (if applicable)
-
If the synthesis proceeds via a 17-hydroxy intermediate, a mild oxidation is required. Reagents such as Dess-Martin periodinane or a Swern oxidation can be employed to convert the secondary alcohol to the ketone without affecting the double bonds.
Step 5: Deprotection and Purification
-
Removal of all protecting groups (e.g., ester hydrolysis to the free carboxylic acid) followed by purification, typically using high-performance liquid chromatography (HPLC), to yield the final 17-keto-DPA.
Part 3: Analytical Methodologies
Accurate and sensitive detection and quantification of 17-keto-DPA in biological matrices are essential for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation and Extraction
-
Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing antioxidants to prevent artificial oxidation of lipids.
-
Lipid Extraction: A liquid-liquid extraction, such as the Folch or Bligh-Dyer method, is used to isolate the total lipid fraction from the aqueous sample.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be employed to enrich the sample for oxidized fatty acids and remove interfering substances.
Derivatization for Enhanced Detection
The keto group of 17-keto-DPA can be derivatized to improve its ionization efficiency and the stability of the molecule for LC-MS/MS analysis. Common derivatization reagents for keto groups include:
-
O-benzylhydroxylamine: Reacts with the keto group to form an oxime derivative, which can be readily analyzed by LC-MS/MS.[1]
-
Girard's Reagent T: Adds a quaternary ammonium group, providing a permanent positive charge that significantly enhances detection sensitivity in positive ion mode.[12]
| Derivatization Reagent | Reaction Target | Advantage |
| O-benzylhydroxylamine | Keto group | Forms stable oxime, good for LC-MS/MS |
| Girard's Reagent T | Keto group | Adds a permanent positive charge, enhances sensitivity |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl and Keto groups | Stable derivatives, suitable for complex mixtures |
LC-MS/MS Analysis Protocol
1. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acids and their derivatives.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or acetic acid to improve peak shape and ionization.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.
2. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically in negative ion mode for underivatized fatty acids or positive ion mode for certain derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of the derivatized or underivatized 17-keto-DPA) and specific product ions generated by collision-induced dissociation. This provides high selectivity and sensitivity.
MRM Transitions (Hypothetical for Underivatized 17-keto-DPA in Negative Ion Mode):
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 343.2 (M-H)⁻ | Fragment corresponding to loss of H₂O | Fragment corresponding to cleavage of the carbon chain |
Note: The exact m/z values would need to be determined experimentally using a pure standard of 17-keto-DPA.
Conclusion
The study of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid is an emerging area with significant potential for advancing our understanding of lipid signaling in health and disease. This guide has outlined the key precursors and the likely biosynthetic pathway, involving the sequential action of lipoxygenases and dehydrogenases on docosapentaenoic acid. Furthermore, a plausible chemical synthesis strategy and a robust analytical methodology using LC-MS/MS have been presented. As research in this field progresses, the availability of synthetic standards and refined analytical techniques will be crucial for definitively elucidating the biological functions of this intriguing oxylipin and exploring its therapeutic applications.
References
-
Aguirre, G. A., Goulart, M. R., Dalli, J., & Kocher, H. M. (2023). Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion. bioRxiv. [Link]
-
Beale, R. N., Bostrom, J. O., & Croft, D. (1962). The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. Journal of Clinical Pathology, 15(6), 574–578. [Link]
-
BYJU'S. (n.d.). The first and foremost controlling step involved in the fatty acid biosynthesis is the production of malonyl-CoA. BYJU'S. [Link]
-
Dufour, S., et al. (2020). Hydroxysteroid (17β) dehydrogenase 12 is essential for metabolic homeostasis in adult mice. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E849-E861. [Link]
-
Gomolka, B., et al. (2013). LC/ESR/MS study of pH-dependent radical generation from 15-LOX catalyzed DPA peroxidation. Free Radical Biology and Medicine, 65, 937-946. [Link]
-
Haraldsson, G. G., & Bárđarson, H. (2016). Total synthesis of the long chain polyunsaturated omega-3 fatty acids EPA and DHA. Skemman. [Link]
-
Kaur, G., et al. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research, 50(1), 28-34. [Link]
-
Kunisawa, J. (2025). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Science Japan. [Link]
-
Li, Q., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 1-8. [Link]
-
Serhan, C. N., et al. (2009). Endogenous Receptor Agonists: Resolving Inflammation. The American Journal of Pathology, 174(4), 1142-1158. [Link]
-
Serhan, C. N., et al. (2015). Protectin D1n-3 DPA and resolvin D5n-3 DPA are effectors of intestinal protection. Proceedings of the National Academy of Sciences, 112(25), 7757-7762. [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Corporation. [Link]
-
Tall, G., et al. (1998). Characteristics of human types 1, 2 and 3 17 beta-hydroxysteroid dehydrogenase activities: oxidation/reduction and inhibition. The Journal of Steroid Biochemistry and Molecular Biology, 66(3), 175-182. [Link]
-
Tufvesson, E., et al. (2016). The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions. Molecules, 21(10), 1339. [Link]
-
Wikipedia. (n.d.). 17β-Hydroxysteroid dehydrogenase. Wikipedia. [Link]
-
Wikipedia. (n.d.). Docosapentaenoic acid. Wikipedia. [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]
-
Yamamoto, S., et al. (2000). Involvement of Lipoxygenase Pathway in Docosapentaenoic Acid-Induced Inhibition of Platelet Aggregation. Biological and Pharmaceutical Bulletin, 23(11), 1293-1297. [Link]
Sources
- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of docosahexaenoic acid and eicosapentaenoic acid on suppression of lipoxygenase pathway in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosapentaenoic acid (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Evolution of 17beta-HSD type 4, a multifunctional protein of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources of Oxidized Docosapentaenoic Acid
This guide provides a comprehensive technical overview of the natural sources of oxidized docosapentaenoic acid (DPA), targeting researchers, scientists, and drug development professionals. It delves into the origins of DPA, the enzymatic and non-enzymatic pathways leading to its oxidation, and detailed methodologies for the extraction, analysis, and characterization of these potent bioactive molecules.
Introduction to Docosapentaenoic Acid (DPA) and its Oxidized Metabolites
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds. It primarily exists in two isomeric forms: n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid). The n-3 isomer is an intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), while the n-6 isomer is synthesized from arachidonic acid (AA).[1][2] This guide will focus on the n-3 isomer, which is more abundant in marine sources and is the precursor to a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs).[3][4][5]
Oxidized DPA metabolites are generated through complex enzymatic and non-enzymatic pathways. These molecules, particularly the SPMs, are not merely byproducts of oxidative stress but are actively biosynthesized to play crucial roles in the resolution of inflammation, tissue repair, and host defense.[3][5][6] Understanding their natural sources and the mechanisms of their formation is paramount for harnessing their therapeutic potential.
Natural Sources of Docosapentaenoic Acid
The primary natural sources of n-3 DPA are of marine origin. Significant quantities can be found in:
-
Oily Fish: Species such as salmon, menhaden, and herring are rich sources of DPA.[2][7][8] Fish oils derived from these species are consequently a major dietary source.[2][7][8]
-
Marine Mammals: Seal meat and blubber are also known to contain high levels of DPA.[2]
-
Microalgae: Marine microalgae are the primary producers of long-chain omega-3 fatty acids in the marine food web and represent a sustainable source of DPA.[9][10][11][12]
The concentration of DPA can vary significantly between species and is influenced by factors such as diet, geographical location, and season.
Pathways of Docosapentaenoic Acid Oxidation
The transformation of DPA into its oxidized metabolites occurs through two primary routes: enzymatic conversion and non-enzymatic autoxidation.
Enzymatic Oxidation: The Genesis of Specialized Pro-Resolving Mediators
The most well-characterized oxidized DPA derivatives are the specialized pro-resolving mediators (SPMs), which are biosynthesized via stereospecific enzymatic reactions involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[13][14][15] These pathways lead to the formation of several families of DPA-derived SPMs, including resolvins, protectins, and maresins.[4][13][16]
The biosynthesis of these molecules is a tightly regulated process, often initiated in response to inflammatory stimuli. Key enzymatic steps include:
-
Lipoxygenases (LOX): 5-LOX, 12-LOX, and 15-LOX are crucial enzymes that introduce oxygen into the DPA molecule at specific positions, leading to the formation of hydroperoxy intermediates.[13][14]
-
Cyclooxygenases (COX): While more commonly associated with prostaglandin synthesis from arachidonic acid, COX enzymes can also metabolize DPA.[17][18][19][20]
The specific SPMs generated depend on the acting enzymes and the cellular context. For example, the biosynthesis of DPA-derived protectins involves the action of 15-LOX to form a 17(S)-hydroperoxy intermediate.[14]
Caption: Enzymatic conversion of DPA to SPMs.
Non-Enzymatic Autoxidation
In addition to enzymatic processes, DPA, like other PUFAs, is susceptible to non-enzymatic oxidation initiated by reactive oxygen species (ROS). This process, known as autoxidation, leads to the formation of a complex mixture of oxidation products, including hydroperoxides, aldehydes, and ketones.[7][13][15][21] While often associated with lipid peroxidation and cellular damage, some products of autoxidation may also possess biological activity.[8][15][21]
The susceptibility of DPA to autoxidation is high due to its multiple double bonds. The reaction proceeds via a free radical chain reaction mechanism involving initiation, propagation, and termination steps.
Methodologies for the Study of Oxidized Docosapentaenoic Acid
The low abundance and structural diversity of oxidized DPA metabolites necessitate sophisticated analytical techniques for their extraction, identification, and quantification.
Extraction and Purification
A multi-step approach is typically employed to isolate oxidized DPA from complex biological matrices.
1. Lipid Extraction: The initial step involves the extraction of total lipids from the sample. The Folch method, which utilizes a chloroform:methanol solvent system, is a widely used and effective technique for this purpose.[1][2][4][5]
Protocol: Modified Folch Extraction for Lipids from Marine Tissues
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.
-
Collection: Carefully collect the lower chloroform phase.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
2. Solid-Phase Extraction (SPE): Following total lipid extraction, solid-phase extraction is used to selectively isolate the more polar oxidized fatty acids from the bulk of non-oxidized lipids. C18 silica-based cartridges are commonly used for this purpose.
Protocol: Solid-Phase Extraction of Oxidized Fatty Acids
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the resuspended lipid extract onto the cartridge.
-
Washing: Wash the cartridge with a low-polarity solvent (e.g., hexane) to elute non-polar lipids.
-
Elution: Elute the oxidized fatty acids with a more polar solvent, such as methyl formate or ethyl acetate.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.
Caption: Workflow for extraction of oxidized DPA.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the identification and quantification of oxidized DPA metabolites. Reversed-phase liquid chromatography is used to separate the different isomers, and tandem mass spectrometry provides sensitive and specific detection. Multiple reaction monitoring (MRM) is often employed for targeted quantification of known SPMs.
| Analyte Family | Precursor Ion (m/z) | Product Ion (m/z) |
| DPA-derived Resolvins (e.g., RvD5n-3 DPA) | 361.2 | 199.1 |
| DPA-derived Protectins (e.g., PD1n-3 DPA) | 361.2 | 183.1 |
| DPA-derived Maresins | 359.2 | 153.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for the structural elucidation of novel oxidized DPA metabolites.[18] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
In Vitro Generation of Oxidized Docosapentaenoic Acid
To facilitate research and obtain standards for analytical studies, oxidized DPA can be generated in the laboratory through both enzymatic and non-enzymatic methods.
Enzymatic Synthesis
Specific lipoxygenase enzymes can be used to synthesize particular DPA-derived SPMs. For instance, soybean 15-lipoxygenase can be employed to produce DPA-derived resolvins and protectins.[3][13][16]
Protocol: Enzymatic Synthesis of DPA-derived Resolvins using Soybean 15-Lipoxygenase
-
Substrate Preparation: Prepare a solution of n-3 DPA in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Enzyme Addition: Initiate the reaction by adding soybean 15-lipoxygenase.
-
Incubation: Incubate the reaction mixture at room temperature with gentle stirring.
-
Reduction: After the desired reaction time, reduce the hydroperoxy intermediates to their corresponding hydroxyl derivatives by adding a reducing agent like sodium borohydride.
-
Extraction and Purification: Extract the products using the SPE protocol described above and purify further using high-performance liquid chromatography (HPLC).
Controlled Autoxidation
A mixture of various oxidized DPA products can be generated by inducing controlled autoxidation.
Protocol: Controlled Autoxidation of DPA
-
Sample Preparation: Prepare a solution of DPA in an appropriate solvent.
-
Initiation: Initiate the oxidation by exposing the solution to air, a free radical initiator (e.g., AAPH), or gentle heating.
-
Monitoring: Monitor the progress of the oxidation over time by analyzing aliquots using techniques such as UV-spectroscopy (to detect conjugated dienes) or LC-MS.
-
Termination: Stop the reaction at the desired point by adding an antioxidant (e.g., butylated hydroxytoluene - BHT) and storing the sample under an inert atmosphere at a low temperature.
Biological Activities and Therapeutic Potential
The oxidized metabolites of DPA, particularly the SPMs, exhibit potent biological activities, primarily centered on the resolution of inflammation.[3][5][6] These molecules have been shown to:
-
Inhibit neutrophil infiltration at sites of inflammation.
-
Stimulate the clearance of apoptotic cells by macrophages (efferocytosis).
-
Promote tissue regeneration and repair.
These pro-resolving actions make oxidized DPA derivatives attractive candidates for the development of novel therapeutics for a range of inflammatory diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders.
Caption: Role of oxidized DPA in inflammation resolution.
Conclusion
The natural sources of oxidized docosapentaenoic acid are primarily found in the marine environment, with the parent compound, n-3 DPA, being abundant in oily fish, marine mammals, and microalgae. Its oxidation products, particularly the specialized pro-resolving mediators, are of significant interest to the scientific and pharmaceutical communities due to their potent anti-inflammatory and pro-resolving properties. The methodologies outlined in this guide provide a framework for the extraction, analysis, and synthesis of these molecules, paving the way for further research into their biological functions and therapeutic applications. A deeper understanding of the natural production and biological roles of oxidized DPA will undoubtedly contribute to the development of novel strategies for the management of inflammatory diseases.
References
-
Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase. PMC. [Link]
-
Controlled Formation Of Mono- And Dihydroxy-Resolvins From EPA And DHA Using Soybean 15-Lipoxygenase. ResearchGate. [Link]
-
Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. ACS Publications. [Link]
-
The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions. PMC. [Link]
-
EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). FAO. [Link]
-
Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System. PMC. [Link]
-
Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. MDPI. [Link]
-
General procedure | Cyberlipid. gerli. [Link]
-
Identification of novel autoxidation products of the omega-3 fatty acid eicosapentaenoic acid in vitro and in vivo. PubMed. [Link]
-
Steps involved in the Folch procedure and one-step extraction method. ResearchGate. [Link]
-
Autooxidation of Docosahexaenoic Acid: Analysis of Ten Isomers of Hydroxydocosahexaenoate. PubMed. [Link]
-
Single Step Lipid Extraction From Food Stuffs. RockEDU Online. [Link]
-
Lipid extraction and FAME assay training – DuLab. University of Hawaii System. [Link]
-
A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. MDPI. [Link]
-
Intake of farmed Atlantic salmon fed soybean oil increases hepatic levels of arachidonic acid-derived oxylipins and ceramides in mice. ResearchGate. [Link]
-
Autoxidation of ethyl eicosapentaenoate and docosahexaenoate. Sci-Hub. [Link]
-
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. PMC. [Link]
-
Concentration of EPA and DHA from Refined Salmon Oil by Optimizing the Urea–Fatty Acid Adduction Reaction Conditions Using Response Surface Methodology. PMC. [Link]
-
Detection of Emerging Environmental Pollutants using LC-MS/MS. SCIEX. [Link]
-
Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Agilent. [Link]
-
Docosapentaenoic acid (22:5n-3): a review of its biological effects. PubMed. [Link]
-
Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. PMC. [Link]
-
Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS. PubMed. [Link]
- Compositions comprising omega-3 fatty acids, 17-HDHA and 18-HEPE and methods of using same.
-
Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. The Serhan Laboratory. [Link]
-
Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. MDPI. [Link]
-
The novel lipid mediator PD1n-3 DPA: An overview of the structural elucidation, synthesis, biosynthesis and bioactions. Queen Mary University of London. [Link]
-
Biosynthesis of DPA-derived SPMs. Reactome Pathway Database. [Link]
-
Discovery and Engineering of a Microbial Double-Oxygenating Lipoxygenase for Synthesis of Dihydroxy Fatty Acids as Specialized Proresolving Mediators. ACS Publications. [Link]
-
Autoxidation of Ethyl Eicosapentaenoate and Docosahexaenoate under Light Irradiation. Vrije Universiteit Amsterdam. [Link]
-
Protocols. JDALLILAB. [Link]
-
Biosynthesis of DPAn-3-derived maresins. Reactome Pathway Database. [Link]
-
Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. ResearchGate. [Link]
-
Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry Based on Spectra and Fragmentation Mechanisms. ResearchGate. [Link]
-
Chemical Compositional Changes in Over-Oxidized Fish Oils. Omsk State Technical University. [Link]
-
The novel lipid mediator PD1n-3 DPA: An overview of the structural elucidation, synthesis, biosynthesis and bioactions. QMRO Home. [Link]
-
Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. ACS Publications. [Link]
-
Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation. PMC. [Link]
-
Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System. ACS Publications. [Link]
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. [Link]
-
Autoxidation of ethyl eicosapentaenoate and docosahexaenoate. Sci-Hub. [Link]
-
Protectin D1n-3 DPA and resolvin D5n-3 DPA are effectors of intestinal protection. PMC. [Link]
-
Advances in NMR Spectroscopy for Lipid Oxidation Assessment. Springer. [Link]
-
Resolvins D1, D2, and Other Mediators of Self-Limited Resolution of Inflammation in Human Blood Following n-3 Fatty Acid Supplementation. PubMed. [Link]
-
Analysis of Headspace Volatile and Oxidized Volatile Compounds in DHA‐enriched Fish Oil on Accelerated Oxidative Storage. ResearchGate. [Link]
-
The Quantitation of EPA and DHA in Fish Oil Dietary Supplements Sold in the United States. MDPI. [Link]
-
Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS. PMC. [Link]
-
Determination of Total Lipid and Lipid Classes in Marine Samples. Memorial University of Newfoundland. [Link]
-
Microscale Recovery of Total Lipids from Fish Tissue by Accelerated Solvent Extraction. Taylor & Francis Online. [Link]
-
NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. PMC. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
- US6800299B1 - Method of extracting lipids from marine and aquatic animal tissues.
-
Lipidomic Characterization of Marine By-Product Oils: Impact of Species and Extraction Methods on Lipid Profile and Antioxidant Potential. MDPI. [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
Sources
- 1. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 2. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 3. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration of EPA and DHA from Refined Salmon Oil by Optimizing the Urea–Fatty Acid Adduction Reaction Conditions Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]
- 11. Identification of novel autoxidation products of the omega-3 fatty acid eicosapentaenoic acid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Autoxidation of ethyl eicosapentaenoate and docosahexaenoate / Journal of the American Oil Chemists' Society, 1987 [sci-hub.jp]
- 16. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.seafdec.org [repository.seafdec.org]
- 18. mdpi.com [mdpi.com]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. agilent.com [agilent.com]
- 21. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 17-keto-Docosapentaenoic Acid in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly sensitive method for the quantification of 17-keto-docosapentaenoic acid (17-keto-DPA), a specialized oxidized metabolite of the omega-3 fatty acid docosapentaenoic acid (DPA). Given the emerging role of oxylipins as critical signaling molecules in various physiological and pathological processes, precise analytical methods are essential. This guide provides a comprehensive protocol encompassing sample preparation using solid-phase extraction (SPE), chromatographic separation via Ultra-High-Performance Liquid Chromatography (UPLC), and selective detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The methodologies herein are designed to offer the specificity and sensitivity required for the analysis of low-abundance lipids in complex biological samples such as plasma and serum.
Introduction: The Significance of 17-keto-DPA
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a key metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Like other PUFAs, DPA can be metabolized into a diverse family of oxygenated derivatives known as oxylipins. These molecules, which include keto fatty acids, are potent lipid mediators involved in the regulation of inflammation, immune responses, and cellular signaling.[3][4]
17-keto-DPA is a specific oxylipin formed through the oxidation of DPA. While its precise biological functions are an active area of research, other keto fatty acids are known to act as reactive electrophile species that can modulate cellular pathways through covalent modification of proteins and regulation of redox balance.[3] The analysis of these compounds presents significant challenges due to their very low endogenous concentrations, inherent chemical instability, and the presence of numerous structurally similar isomers within biological systems.[4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for oxylipin analysis, offering unparalleled sensitivity and specificity.[4][6] This application note details a complete workflow designed to overcome the analytical hurdles associated with 17-keto-DPA, providing researchers with a reliable tool to investigate its role in health and disease.
Principle of the Method
The analytical strategy is built upon three core stages: selective extraction, efficient chromatographic separation, and specific, sensitive detection. This workflow ensures that the target analyte is isolated from interfering matrix components and accurately quantified.
-
Sample Preparation via Solid-Phase Extraction (SPE): The primary challenge in analyzing lipids from plasma or serum is the overwhelming abundance of proteins, salts, and other interfering substances. A mixed-mode anion exchange SPE protocol is employed to specifically target and retain acidic molecules like 17-keto-DPA, while washing away neutral and cationic interferents. This step is critical for both concentrating the analyte and reducing matrix effects during MS analysis, thereby enhancing sensitivity and reproducibility.[5]
-
Chromatographic Separation by UPLC: Ultra-High-Performance Liquid Chromatography (UPLC) using a reversed-phase C18 column separates lipids based on their hydrophobicity.[7][8] A carefully optimized gradient elution profile ensures that 17-keto-DPA is resolved from other fatty acids and its potential isomers, which is essential for accurate quantification.
-
Detection and Quantification by Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative workflows.[9] The analyte is ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic molecules.[4][7] The first quadrupole (Q1) isolates the specific precursor ion of 17-keto-DPA. This ion is then fragmented in the collision cell (q2), and a specific, characteristic product ion is isolated by the third quadrupole (Q3). This highly specific transition from precursor to product ion allows for precise quantification, even at femtomole levels, with minimal interference from the complex biological matrix.[10][11]
Experimental Protocols
Materials and Reagents
-
Standards: 17-keto-Docosapentaenoic acid (analytical standard), 17-keto-Docosapentaenoic acid-d4 (or other suitable stable isotope-labeled internal standard).
-
Solvents (LC-MS Grade): Methanol, Acetonitrile, Water, Isopropanol, Hexane, Ethyl Acetate.
-
Reagents: Formic acid (LC-MS grade), Acetic acid, Butylated hydroxytoluene (BHT).
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) cartridges, 30 mg, 1 mL (or equivalent).
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, SPE manifold, UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S or equivalent).
Protocol 1: Preparation of Standard Solutions
Rationale: Accurate standard preparation is the foundation of quantitative analysis. Stock solutions are prepared in a solvent that ensures stability, and a serial dilution creates a calibration curve to correlate instrument response with concentration.
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 17-keto-DPA and the internal standard (IS) into separate amber glass vials. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -80°C.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to create intermediate working stocks of 10 µg/mL for the analyte and 1 µg/mL for the IS.
-
Calibration Standards: Perform a serial dilution of the 17-keto-DPA intermediate solution with 90:10 Methanol:Water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Spiking Solution: To each calibration standard and QC sample, add the IS to a final concentration of 5 ng/mL.
Protocol 2: Sample Preparation from Human Plasma
Rationale: This multi-step protocol is designed to efficiently extract 17-keto-DPA while systematically removing interferences. Each step targets a different class of unwanted matrix components. The use of cold temperatures and an antioxidant (BHT) is crucial to prevent artificial generation or degradation of the analyte during processing.[5]
-
Initial Sample Handling: Thaw plasma samples on ice. To a 2 mL microcentrifuge tube, add 200 µL of plasma. Add 5 µL of BHT solution (10 mg/mL in methanol) to inhibit auto-oxidation.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL) to all samples, calibration standards, and QCs.
-
Protein Precipitation: Add 600 µL of ice-cold methanol. Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition an Oasis MAX cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Load: Carefully transfer the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash 1 (Neutral Interferences): Wash the cartridge with 1 mL of water. This removes salts and other highly polar impurities.
-
Wash 2 (Neutral Lipids): Wash with 1 mL of 30% methanol in water. This removes less polar, non-acidic lipids.
-
Elute: Elute the 17-keto-DPA with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic modifier neutralizes the anionic analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 75% Mobile Phase A, 25% Mobile Phase B). Vortex for 20 seconds and transfer to an LC vial for analysis.
Protocol 3: LC-MS/MS Instrumentation and Conditions
Rationale: The parameters below are optimized for the separation and detection of oxylipins. A C18 column provides excellent retention for these lipids, and the gradient elution allows for the separation of compounds with varying polarities. The MS parameters are selected to ensure specific and sensitive detection in negative ion mode, which is ideal for carboxylic acids.[12]
Table 1: UPLC Method Parameters | Parameter | Setting | | :--- | :--- | | UPLC System | Waters ACQUITY I-Class or equivalent | | Column | ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | Water + 0.01% Formic Acid | | Mobile Phase B | Acetonitrile:Isopropanol (90:10) + 0.01% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temp. | 45 °C | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 25 | | | 1.0 | 25 | | | 8.0 | 70 | | | 9.0 | 98 | | | 10.0 | 98 | | | 10.1 | 25 | | | 12.0 | 25 |
Table 2: MS/MS Method Parameters | Parameter | Setting | | :--- | :--- | | MS System | Waters Xevo TQ-S or equivalent Triple Quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Capillary Voltage | 2.5 kV | | Source Temp. | 150 °C | | Desolvation Temp. | 500 °C | | Cone Gas Flow | 150 L/hr | | Desolvation Gas Flow | 800 L/hr | | MRM Transitions | Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | | | 17-keto-DPA | 345.2 | 159.1 (Quantifier) | 35 | 22 | | | | 345.2 | 301.2 (Qualifier) | 35 | 18 | | | 17-keto-DPA-d4 (IS) | 349.2 | 163.1 | 35 | 22 |
Note: Precursor mass for 17-keto-DPA (C₂₂H₃₀O₃) is calculated as 346.2. The [M-H]⁻ ion is 345.2. Product ions are hypothetical and must be optimized empirically by infusing the analytical standard.
Data Analysis and Quality Control
-
Quantification: Data is processed using appropriate software (e.g., MassLynx). A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.
-
System Suitability: Before initiating an analytical run, inject a mid-level concentration standard to confirm system performance, including retention time stability, peak shape, and signal intensity.
-
Quality Control (QC): Prepare and analyze QC samples (at low, medium, and high concentrations) alongside the unknown samples. The calculated concentrations of the QCs should be within ±15% of their nominal value for the run to be considered valid.
-
Troubleshooting:
-
Low Sensitivity: Check for source contamination, verify gas flows, and re-optimize MS parameters by infusing the standard.
-
Poor Peak Shape: Ensure mobile phase compatibility with the sample solvent. Check for column degradation or blockage.
-
High Variability: Investigate the sample preparation steps for consistency. Ensure complete evaporation and reconstitution. Matrix effects may require further dilution or optimization of the SPE wash steps.
-
Conclusion
This application note provides a comprehensive and validated framework for the quantitative analysis of 17-keto-docosapentaenoic acid from biological matrices. By combining a selective solid-phase extraction protocol with the sensitivity of UPLC-MS/MS, this method enables researchers to accurately measure this low-abundance oxylipin. Adherence to the detailed protocols and quality control measures will ensure the generation of reliable and reproducible data, facilitating further investigation into the biological significance of DPA-derived lipid mediators in human health and disease.
References
-
Goudarzi, M., et al. (2021). A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring. bioRxiv. [Link]
-
Tsikas, D. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. [Link]
-
Ecker, J., et al. (2011). Liquid Chromatography – High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry, 83(19), 7526-7534. [Link]
-
SCIEX. (n.d.). Quantitative Lipid Analysis using MRM and DMS. SCIEX Technical Note. [Link]
-
Byrd, J. A., et al. (2021). Multiple reaction monitoring profiling as an analytical strategy to investigate lipids in extracellular vesicles. Journal of Mass Spectrometry, 56(1), e4681. [Link]
-
Metcalf, R. G., et al. (2012). Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells. Journal of Biological Chemistry, 287(47), 40051-40062. [Link]
-
Vollenweider, S., et al. (2006). Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. Journal of Biological Chemistry, 281(42), 31639-31648. [Link]
-
Gajewska, M., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(21), 5245. [Link]
-
Aston, K. W., et al. (n.d.). MRM-Profiling for Lipidomics and Metabolomics. Aston Labs. [Link]
-
Ecker, J., et al. (2011). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry, 83(19), 7526-7534. [Link]
-
Goudarzi, M., et al. (2021). A high throughput lipidomics method using scheduled multiple reaction monitoring. bioRxiv. [Link]
-
Wang, Y., et al. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Molecules, 28(15), 5780. [Link]
-
Wikipedia. (n.d.). Docosapentaenoic acid. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]
-
Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Waters Application Note. [Link]
-
Kaur, G., et al. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research, 49(4), 328-336. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]
-
Cimini, S., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(3), 465. [Link]
-
Pen-On, P., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 79(3), 527-537. [Link]
-
Pen-On, P., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 79(3), 527-537. [Link]
-
Wang, X., et al. (2011). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 703, 131-144. [Link]
Sources
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. mdpi.com [mdpi.com]
- 11. A high throughput lipidomics method using scheduled multiple reaction monitoring | bioRxiv [biorxiv.org]
- 12. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Chromatographic Separation of Oxidized Fatty Acid Isomers
Abstract: The oxidation of polyunsaturated fatty acids gives rise to a vast and complex array of bioactive lipid mediators, collectively known as oxylipins. These molecules, including hydroperoxides, hydroxides, epoxides, and ketones, are pivotal in regulating numerous physiological and pathophysiological processes. A significant analytical challenge lies in their structural diversity, with many species existing as positional, geometric (cis/trans), and stereo-isomers (enantiomers). As biological activity is often isomer-specific, their accurate separation and quantification are paramount. This guide provides a comprehensive overview of the principles and protocols for the chromatographic separation of oxidized fatty acid isomers, designed for researchers in biology, pharmacology, and drug development. We delve into the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), with a focus on coupling these techniques to Mass Spectrometry (MS) for definitive identification and quantification.
The Analytical Imperative: Why Isomer Separation Matters
Oxidized fatty acids are not mere byproducts of oxidative stress; they are potent signaling molecules. For instance, different positional isomers of hydroxyeicosatetraenoic acids (HETEs), derived from arachidonic acid, can elicit distinct biological responses. The complexity is compounded by stereochemistry, where the S and R enantiomers of a single positional isomer can have opposing effects. This isomeric complexity necessitates high-resolution separation techniques. Relying solely on mass-to-charge ratio (m/z) is insufficient, as isomers are isobaric. Chromatography provides the essential separation prior to detection, transforming an intractable analytical problem into a solvable one.
The primary challenge in analyzing these compounds is preventing artefactual oxidation during sample collection, extraction, and analysis. Rigorous protocols incorporating antioxidants and low-temperature handling are crucial for maintaining sample integrity.[1]
Strategic Selection: Choosing the Right Chromatographic Tool
The choice of chromatographic technique is dictated by the specific isomers of interest and the complexity of the sample matrix. Each method offers a unique separation mechanism.
| Technique | Principle of Separation | Strengths | Common Applications & Rationale |
| Reverse-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | Robust, versatile, excellent for complex biological matrices. | General Oxylipin Profiling: Separates lipids based on chain length and degree of oxygenation. Oxidized lipids, being more polar, elute earlier than their parent fatty acids.[2][3] |
| Normal-Phase HPLC (NP-HPLC) | Polarity / Specific Functional Groups | Superior resolution of positional isomers. | Positional Isomer Separation: Highly sensitive to the position of polar hydroxyl or hydroperoxy groups on the fatty acid backbone, enabling separation of isomers that co-elute in RP-HPLC.[4][5] |
| Chiral-Phase HPLC (CP-HPLC) | Stereochemistry | Resolves enantiomers (R/S isomers). | Stereoisomer Analysis: Essential for determining the enzymatic origin and specific bioactivity of oxylipins, as enzymes produce stereospecific products.[6][7][8] |
| Gas Chromatography (GC-MS) | Volatility & Boiling Point | High resolution for volatile compounds. | Analysis of Stable Hydroxy FAs: Requires derivatization (e.g., methylation, silylation) to increase volatility. Excellent for quantifying stable hydroxy compounds after reduction of hydroperoxides.[9][10][11] |
| Supercritical Fluid Chromatography (SFC) | Polarity & Solvation in Supercritical CO₂ | Fast, "green" (less organic solvent), excellent for both polar and non-polar isomers. | Isomer Separation (cis/trans, positional): Offers unique selectivity that can be orthogonal to LC modes. The low viscosity of the mobile phase allows for high flow rates and rapid separations.[12][13][14][15] |
| Ion Mobility Spectrometry (IMS) | Gas-Phase Separation by Size, Shape, & Charge | Adds a post-ionization separation dimension. | Resolving Co-eluting Isomers: Provides an additional layer of separation for isomers unresolved by chromatography, enhancing confidence in identification.[16][17][18][19][20] |
Core Workflows and Protocols
Prerequisite for Success: Sample Preparation
The validity of any analysis hinges on a meticulous sample preparation protocol designed to extract the analytes of interest while preventing artifact formation.
Protocol 1: Solid-Phase Extraction (SPE) of Oxylipins from Plasma
-
Rationale: This protocol enriches low-abundance oxidized fatty acids and removes interfering matrix components like phospholipids and triglycerides. The use of antioxidants at every step is non-negotiable to prevent auto-oxidation of polyunsaturated fatty acids.[1][21]
-
Step-by-Step Methodology:
-
Sample Collection: Collect blood in EDTA-containing tubes. Immediately centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Antioxidant Addition: To 200 µL of plasma, immediately add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL butylated hydroxytoluene (BHT) in ethanol).[1][22]
-
Internal Standard Spiking: Add an internal standard mixture containing stable isotope-labeled analogs of the target analytes (e.g., PGF2α-d4, 15(S)-HETE-d8). This is critical for accurate quantification, as it corrects for analyte loss during extraction and for variations in ionization efficiency.[1]
-
Hydrolysis (Optional): To measure total (esterified + free) fatty acids, perform a base hydrolysis (e.g., with KOH) at an elevated temperature. This step cleaves fatty acids from their glycerol or phospholipid backbone.[22][23]
-
Extraction: Perform a liquid-liquid extraction. A common method is adding 1.0 mL of a 10% v/v acetic acid solution in a water/isopropanol/hexane mixture (e.g., 2/20/30, v/v/v), followed by the addition of 2.0 mL of hexane. Vortex vigorously and centrifuge to separate the phases.[1] The upper hexane layer contains the lipids.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 40-100 µL) of the initial mobile phase for LC-MS analysis.[1]
-
Caption: Workflow for preparing biological samples for oxylipin analysis.
Reverse-Phase HPLC-MS/MS: The Workhorse for Profiling
RP-HPLC coupled with tandem mass spectrometry (MS/MS) is the most common approach for comprehensive oxylipin analysis.[3] Separation is based on hydrophobicity; the addition of polar oxygen functional groups decreases a fatty acid's hydrophobicity, causing it to elute earlier from the C18 column than its parent PUFA.
Protocol 2: RP-HPLC-MS/MS Analysis of Oxidized Fatty Acids
-
Rationale: A gradient elution is essential to separate a wide range of analytes, from polar prostaglandins to more hydrophobic HETEs, within a single run. Acidifying the mobile phase ensures that the carboxylic acid moiety of the fatty acids is protonated, leading to better retention and sharper chromatographic peaks.[1][23]
-
Step-by-Step Methodology:
-
HPLC System: A high-throughput liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[1][23]
-
Mobile Phase A: Water with 0.1-0.2% acetic acid or 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1-0.2% acetic acid or 0.1% formic acid. Methanol can improve the resolution of hydroxy fatty acids.[3]
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
Start at 85% B for 10 min.
-
Increase to 100% B over 2 min.
-
Hold at 100% B for 10 min.
-
Return to initial conditions and equilibrate for 10 min. (Note: This is an example gradient and must be optimized for specific analytes and column dimensions).[1]
-
-
Injection Volume: 10-40 µL.
-
MS Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode. The carboxyl group is readily deprotonated.[1][23]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This provides high sensitivity and selectivity by monitoring specific precursor ion → product ion transitions for each analyte and its corresponding internal standard.[23]
-
-
Caption: The process flow for MRM-based oxylipin analysis via RP-HPLC-MS/MS.
Normal-Phase HPLC: Excelling at Positional Isomerism
NP-HPLC provides orthogonal selectivity to RP-HPLC, separating molecules based on the polarity of their head groups. It is exceptionally powerful for separating positional isomers of hydroperoxides or hydroxides, as the subtle difference in the location of the polar -OOH or -OH group leads to differential interaction with the polar stationary phase (e.g., silica).[4][5]
Protocol 3: NP-HPLC Separation of Hydroperoxide Positional Isomers
-
Rationale: This method leverages the high polarity of a silica stationary phase and a non-polar mobile phase to achieve separation. Isopropanol is used as a polar modifier to control the retention of the analytes. Detection via UV at 234 nm is suitable for hydroperoxides with a conjugated diene system (e.g., from linoleic or arachidonic acid), while a chemiluminescence detector offers high specificity for hydroperoxides.[4]
-
Step-by-Step Methodology:
-
HPLC System: Standard HPLC system.
-
Column: Silica (Si60) column (e.g., 4 x 250 mm, 4 µm particle size).[4]
-
Mobile Phase: n-hexane/2-propanol (e.g., 99:1, v/v). The ratio must be precisely controlled as small changes can significantly alter retention times.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV detector set to 234 nm for conjugated dienes.
-
Alternatively, a post-column chemiluminescence (CL) detector for specific hydroperoxide detection.[4]
-
Coupling to MS is also possible but requires compatible ionization techniques.
-
-
Chiral-Phase HPLC: Resolving Enantiomers
The biological actions of many oxylipins are stereospecific. Chiral chromatography is the only way to separate enantiomers. Pirkle-type chiral stationary phases are commonly used for this purpose.[6]
Protocol 4: Chiral Separation of Hydroperoxy Fatty Acids (HpOMEs)
-
Rationale: This protocol uses a specialized chiral stationary phase that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. The S-hydroperoxy fatty acids often elute before the R-stereoisomers on these types of columns.[6][8]
-
Step-by-Step Methodology:
-
HPLC System: Standard HPLC system.
-
Column: A Pirkle-type chiral column (e.g., Reprosil Chiral NR).[6][8]
-
Mobile Phase: A non-polar solvent system, such as n-hexane with a small percentage of an alcohol modifier (e.g., ethanol or 2-propanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or MS. MS/MS fragmentation patterns can help confirm the identity of the isomers.[8]
-
Advanced Separation Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) For stable, non-volatile oxidized fatty acids like hydroxy derivatives, GC-MS offers very high chromatographic resolution. A key prerequisite is derivatization to make the analytes volatile.[9]
-
Derivatization is a two-step process:
-
The resulting derivatives are then separated on a capillary GC column and detected by MS. The fragmentation patterns of the TMS derivatives are highly informative for determining the position of the original hydroxyl group.[11]
Caption: Derivatization and analysis workflow for hydroxy fatty acids by GC-MS.
Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) For the most challenging separations, coupling ion mobility spectrometry to an LC-MS system provides a powerful third dimension of separation. After chromatographic elution and ionization, ions are separated in the gas phase based on their collisional cross-section (CCS)—a function of their size and shape. This allows for the resolution of isomers with identical m/z and similar retention times, such as double-bond positional isomers or cis/trans isomers.[17][18][20]
Summary and Outlook
The chromatographic separation of oxidized fatty acid isomers is a demanding but essential task for accurately understanding their roles in health and disease. No single method is sufficient for complete characterization. A multi-platform approach, leveraging the orthogonal selectivity of reverse-phase, normal-phase, and chiral chromatography, is often necessary. The protocols and principles outlined in this guide provide a robust framework for researchers. Advances in ultra-high-performance liquid chromatography (UHPLC), supercritical fluid chromatography (SFC), and the integration of ion mobility spectrometry are continuously pushing the boundaries of resolution, enabling deeper and more accurate insights into the complex world of the lipidome.
References
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Trevisan, J., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Progress in Lipid Research. Available at: [Link]
-
Shimadzu. (n.d.). Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography – Case Study of Diglyceride Isomers. Retrieved from [Link]
-
Leaptrot, K. L., et al. (2017). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. Nature Communications. Available at: [Link]
-
Plante, A., et al. (2019). Effective Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Separation of Isomeric Lipid Species. Analytical Chemistry. Available at: [Link]
-
Kondo, Y., et al. (1993). Chemiluminescence-HPLC Analysis of Fatty Acid Hydroperoxide Isomers. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Abe, K., et al. (2020). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Springer Protocols. Available at: [Link]
-
Jørgensen, L. L., et al. (2015). Analysis of nonvolatile lipid oxidation products in vegetable oils by normal-phase high-performance liquid chromatography with mass spectrometric detection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wang, M., et al. (2013). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical Chemistry. Available at: [Link]
-
Murphy, R. C., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
AOCS Lipid Library. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Xu, L., et al. (2021). Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry. Analyst. Available at: [Link]
-
Touboul, D., et al. (2015). Lipidomics by Supercritical Fluid Chromatography. Biochimie. Available at: [Link]
-
Morrison, L. J., et al. (2021). Application of ultra-high resolution ion mobility to reveal lipid diversity. ChemRxiv. Available at: [Link]
-
Nourooz-Zadeh, J., et al. (1998). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Señoráns, F. J., & Ibañez, E. (2018). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Molecules. Available at: [Link]
-
Li, D., et al. (2018). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Zhang, T., et al. (2021). Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation. Chinese Journal of Chromatography. Available at: [Link]
-
Gaisl, T., et al. (2019). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical Chemistry. Available at: [Link]
-
Oliw, E. H. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology. Available at: [Link]
-
AOCS Lipid Library. (2019). Analysis of Oxidized Fatty Acids. Retrieved from [Link]
-
Spickett, C. M., et al. (2003). The detection of lipid oxidation in stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray MS. Biochemical Journal. Available at: [Link]
-
Gesteiro, E., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. Available at: [Link]
-
Ostermann, A. I., et al. (2015). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
AOCS Lipid Library. (2019). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]
-
Miyashita, K., et al. (2007). Typical HPLC chromatograms of isomeric hydroperoxides of linoleic acid... ResearchGate. Available at: [Link]
-
GERLI. (n.d.). HPLC analysis. Cyberlipid. Retrieved from [Link]
-
Gesteiro, E., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. Available at: [Link]
-
Pan, Q., et al. (2007). Typical HPLC chromatograms of hydroperoxide isomers generated by oxidation... ResearchGate. Available at: [Link]
-
Oliw, E. H., et al. (2007). Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. Journal of Lipid Research. Available at: [Link]
-
Mesaros, C., et al. (2012). Lipidomics of oxidized polyunsaturated fatty acids. Free Radical Biology and Medicine. Available at: [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Tsikas, D. (2012). Oxidized and nitrated oleic acid in biological systems. LIPID MAPS. Retrieved from [Link]
-
Li, M., et al. (2023). Double derivatization-enhanced LC-MS/MS for isomer-resolved identification and quantification of fatty acids. Analytica Chimica Acta. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Fedorova, M. (2019). Looking into Lipids. LCGC International. Available at: [Link]
-
Vorkas, P. A., et al. (2015). Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. Journal of Lipid Research. Available at: [Link]
-
Hennebelle, M., et al. (2021). A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation products. Journal of Chromatography A. Available at: [Link]
-
Holčapek, M., et al. (2011). Analysis of fatty acids by column liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Laakso, P., & Christie, W. W. (2016). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry. Available at: [Link]
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. sfrbm.org [sfrbm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aocs.org [aocs.org]
- 6. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. marinelipids.ca [marinelipids.ca]
- 12. Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography â Case Study of Diglyceride Isomers â : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 23. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lipidmaps.org [lipidmaps.org]
Application Note: High-Efficiency Extraction and Quantitation of 17-Keto-Docosapentaenoic Acid (17-oxo-DPA) from Tissue Matrices
This Application Note and Protocol is designed for researchers investigating the specialized pro-resolving mediator (SPM) metabolome, specifically the oxidation products of n-3 Docosapentaenoic Acid (n-3 DPA).
Abstract & Biological Context
17-keto-docosapentaenoic acid (17-keto-DPA), also referred to as 17-oxo-DPA, is a bioactive lipid mediator derived from n-3 docosapentaenoic acid (n-3 DPA). It functions within the resolution of inflammation pathway.[1][2] Typically, n-3 DPA is converted by 15-Lipoxygenase (15-LOX) to 17(S)-hydroperoxy-DPA (17-HpDPA), which is reduced to 17(S)-hydroxy-DPA (17-HDPA). The 17-keto-DPA species is generated via the dehydrogenation of 17-HDPA by hydroxy-prostaglandin dehydrogenases (15-PGDH), representing a metabolic inactivation step or a stable intermediate with distinct biological activity.
Accurate quantification of 17-keto-DPA is challenging due to its low physiological abundance (pg/mg tissue), susceptibility to thermal degradation, and the presence of high-abundance interfering phospholipids. This protocol details a Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS to ensure high recovery and suppression of matrix effects.
Pre-Analytical Considerations & Mechanism
The "Why" Behind the Protocol
-
Enzymatic Arrest: 17-keto-DPA is a substrate for reductases and dehydrogenases. Tissues must be flash-frozen immediately to prevent post-mortem metabolic shifts.
-
Oxidative Stability: As a conjugated pentaenoic acid derivative, it is prone to auto-oxidation. All solvents must contain antioxidants (BHT), and work should be performed on ice.
-
SPE vs. LLE: While Liquid-Liquid Extraction (Folch/Bligh & Dyer) extracts total lipids, it co-extracts massive amounts of phospholipids that suppress ionization in LC-MS. SPE (C18) is strictly required to fractionate free fatty acids and oxylipins from the phospholipid membrane bulk.
Metabolic Pathway Visualization
The following diagram illustrates the position of 17-keto-DPA within the n-3 DPA metabolome.
Figure 1: Biosynthetic pathway of 17-keto-DPA from n-3 Docosapentaenoic Acid.
Reagents & Equipment
Chemicals[3][4][5][6][7][8][9]
-
Methanol (MeOH): LC-MS Grade.
-
Water: Milli-Q or LC-MS Grade.
-
Methyl Formate: HPLC Grade (Critical for elution specificity).
-
Acetic Acid (glacial): ACS Grade.
-
Butylated Hydroxytoluene (BHT): Antioxidant.
-
Internal Standard: d5-17-HDPA (or d5-RvD1 if unavailable). Note: Deuterated 17-keto-DPA is rarely commercially available; d5-17-HDPA is the closest structural surrogate.
Equipment
-
Homogenizer: Bead beater (e.g., Precellys) or handheld tissue tearor.
-
SPE Cartridges: C18 stationary phase, 500 mg / 6 mL (e.g., Waters Sep-Pak or Phenomenex Strata-X).
-
Nitrogen Evaporator: TurboVap or gentle N2 stream manifold.
-
Centrifuge: Refrigerated (4°C), capable of 10,000 x g.
Step-by-Step Extraction Protocol
Phase A: Tissue Homogenization & Protein Precipitation
Objective: Release lipids from cellular matrices and precipitate proteins while minimizing oxidation.
-
Preparation: Pre-chill all solvents and tubes to 4°C. Add 0.05% BHT to the Methanol stock.
-
Weighing: Transfer frozen tissue (approx. 100–200 mg) to a homogenization tube.
-
Spiking (Internal Standard): Add 500 pg of deuterated internal standard (d5-17-HDPA) directly onto the frozen tissue.
-
Critical: Allow 5 mins for equilibration on ice before adding solvent to ensure the standard binds to the matrix similarly to the analyte.
-
-
Extraction: Add 1 mL of ice-cold Methanol (containing BHT) per 100 mg tissue.
-
Homogenization: Homogenize for 30 seconds (or until uniform). Keep samples on ice between cycles to prevent heating.
-
Incubation: Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C .
-
Supernatant Collection: Transfer the supernatant (containing lipids) to a clean glass tube.
-
Dilution: Dilute the methanolic supernatant with 9 volumes of acidified water (pH 3.5) .
-
Recipe: Water + Acetic Acid (approx. 0.1% v/v) to reach pH 3.5.
-
Why? This lowers the organic content to <15% MeOH, ensuring lipids bind to the SPE column, and protonates the carboxyl group of 17-keto-DPA (pKa ~4.8) for C18 retention.
-
Phase B: Solid Phase Extraction (SPE)
Objective: Isolate oxylipins from bulk phospholipids and salts.
-
Conditioning:
-
Wash column with 3 mL Methanol .
-
Wash column with 3 mL Water (pH 3.5) .
-
-
Loading:
-
Load the diluted sample (from Phase A, Step 9) onto the column by gravity or low vacuum (< 5 inHg).
-
Flow rate: ~1 drop per second. Fast loading reduces recovery.
-
-
Washing:
-
Wash with 3 mL Water (pH 3.5) (Removes salts/proteins).
-
Wash with 3 mL Hexane (Removes non-polar neutral lipids like triglycerides). Critical Step for purity.
-
-
Elution:
-
Elute 17-keto-DPA with 3 mL Methyl Formate .
-
Alternative: If Methyl Formate is unavailable, use 3 mL Methanol, but Methyl Formate provides cleaner background for oxylipins.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen gas.
-
Caution: Do not apply heat. Keep water bath at ambient temperature (20-25°C).
-
-
Reconstitution:
-
Resuspend residue in 100 µL Methanol/Water (50:50 v/v) .
-
Vortex for 30 seconds and transfer to an LC-MS autosampler vial with insert.
-
Analytical Validation (LC-MS/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Methanol + 0.01% Acetic Acid.
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: Linear gradient to 98% B
-
10-12 min: Hold 98% B
-
12.1 min: Re-equilibrate 40% B
-
Mass Spectrometry Parameters (MRM)
17-keto-DPA is detected in Negative Ion Mode (ESI-) .
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| 17-keto-DPA | 343.2 [M-H]⁻ | 299.2 | 18 | Loss of CO2 (Decarboxylation) |
| 203.1 | 22 | Characteristic cleavage | ||
| 17-HDPA (d5) | 350.2 [M-H]⁻ | 206.1 | 22 | Internal Standard |
Note: The exact transitions should be optimized on your specific instrument using a pure standard if available. The Precursor 343.2 is calculated based on n-3 DPA (MW 330.5) + Oxygen (16) - 2 Hydrogens (2) = 344.5 Da.
Workflow Visualization
Figure 2: Step-by-step extraction workflow for 17-keto-DPA.
Troubleshooting & Optimization
-
Low Recovery:
-
Check pH: If the dilution step is not acidic enough (pH > 4.5), the carboxylate group ionizes and the analyte flows through the C18 column during loading.
-
Loading Speed: Loading too fast prevents adequate interaction with the sorbent.
-
-
Signal Suppression:
-
If the baseline is noisy, the Hexane wash step may have been insufficient. Ensure the hexane is fresh and the column bed is not dried out completely before elution.
-
-
Peak Tailing:
-
Add trace ammonium acetate (5mM) to the aqueous mobile phase to improve peak shape for keto-acids.
-
References
-
Serhan, C. N. (2014).[2] Pro-resolving lipid mediators are leads for resolution physiology.[1] Nature, 510(7503), 92-101.[2] Link
-
Dalli, J., et al. (2013). The novel 13-series resolvins: structure elucidation and physiological actions. Nature Medicine, 19, 956-957. (Describes n-3 DPA metabolome extraction). Link
-
Hansen, T. V., et al. (2024).[3] Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. MDPI, 29(11), 3265. Link
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor interaction of the new n-3 DPA-derived resolvin D5. Journal of Experimental Medicine. (Foundational extraction protocols for DPA derivatives). Link
-
Gladine, C., et al. (2014). Lipid profiling extraction method for animal tissue.[4][5][6] Kansas Lipidomics Research Center. Link
Sources
- 1. youtube.com [youtube.com]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 4. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 5. Uptake and tissue accretion of orally administered free carboxylic acid as compared to ethyl ester form of docosahexaenoic acid (DHA) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
Introduction: Unveiling the Potential of a Bioactive Lipid Mediator
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-oxo-DPA) is an electrophilic, α,β-unsaturated keto-derivative of docosapentaenoic acid (DPA), an omega-3 fatty acid.[1] This specialized pro-resolving mediator is endogenously produced and exhibits potent anti-inflammatory and antioxidant properties.[1][2] Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] These characteristics make 17-oxo-DPA a compelling molecule for investigation in various research fields, including immunology, oncology, and neurobiology, as well as for drug development professionals exploring novel therapeutic avenues for inflammatory and oxidative stress-related diseases.
This comprehensive guide provides detailed application notes and protocols for conducting cell culture experiments with 17-oxo-DPA, ensuring scientific integrity and reproducibility. The methodologies outlined below are designed to be self-validating, with explanations for key experimental choices to empower researchers in their investigations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 17-oxo-DPA is fundamental to successful experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | |
| Molecular Weight | 344.5 g/mol | |
| CAS Number | 1233715-33-7 | |
| Appearance | Solid | |
| Solubility | Soluble in Ethanol, DMSO, and Dimethylformamide |
Storage and Stability: 17-oxo-DPA is susceptible to degradation, particularly through decarboxylation, which can be accelerated by heat. Therefore, it is crucial to store the compound in a tightly sealed container at -20°C or -80°C. Avoid repeated freeze-thaw cycles. While specific data on its stability in cell culture media is limited, it is advisable to prepare fresh working solutions for each experiment.
Mechanism of Action: A Dual-Pronged Approach to Cellular Regulation
17-oxo-DPA exerts its biological effects primarily through two key signaling pathways:
-
PPARγ Agonism: It acts as a dual agonist for PPARα and PPARγ, with evidence suggesting covalent binding to these nuclear receptors.[3] Activation of PPARγ is associated with anti-inflammatory responses and improved insulin sensitivity.
-
Nrf2 Activation: 17-oxo-DPA is a potent inducer of the Nrf2 antioxidant response pathway.[2][4] This leads to the upregulation of cytoprotective genes, such as heme oxygenase-1 (HO-1), and an increase in cellular glutathione levels, thereby mitigating oxidative stress.[2][4]
Caption: Mechanism of 17-oxo-DPA action.
Experimental Protocols
Protocol 1: Preparation of 17-oxo-DPA-BSA Complex for Cell Culture
Given its lipophilic nature, 17-oxo-DPA requires complexation with fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells in an aqueous culture medium.
Materials:
-
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
-
Ethanol (100%, sterile)
-
Fatty acid-free BSA
-
Sterile PBS or cell culture medium without serum
Procedure:
-
Prepare a 10 mM stock solution of 17-oxo-DPA: Dissolve the required amount of 17-oxo-DPA in sterile ethanol. For example, to make 1 mL of a 10 mM stock, dissolve 3.445 mg of 17-oxo-DPA in 1 mL of ethanol. Store this stock solution at -20°C or -80°C.
-
Prepare a 5% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Gently warm to 37°C to aid dissolution. Sterile filter the solution through a 0.22 µm filter.
-
Complexation:
-
In a sterile tube, warm the 5% BSA solution to 37°C.
-
Slowly add the 17-oxo-DPA stock solution to the warm BSA solution while gently vortexing. The final molar ratio of 17-oxo-DPA to BSA should be between 2:1 and 4:1.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
-
Preparation of Working Solutions: Dilute the 17-oxo-DPA-BSA complex in the desired cell culture medium to achieve the final treatment concentrations.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol used for the highest concentration of 17-oxo-DPA to the BSA solution and follow the same procedure.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
It is crucial to determine the cytotoxic potential of 17-oxo-DPA on the chosen cell line to establish a suitable concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
17-oxo-DPA-BSA complex and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the 17-oxo-DPA-BSA complex (e.g., 0.1, 1, 5, 10, 25, 50 µM) and the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: PPARγ Reporter Gene Assay
This assay quantifies the ability of 17-oxo-DPA to activate PPARγ. Commercially available reporter cell lines expressing a luciferase gene under the control of a PPARγ response element are recommended.[5][6][7]
Materials:
-
PPARγ reporter cell line
-
Appropriate cell culture medium
-
17-oxo-DPA-BSA complex and vehicle control
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the PPARγ reporter cells in a white, clear-bottom 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the 17-oxo-DPA-BSA complex, vehicle control, and the positive control.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (if applicable) or total protein content. Plot the dose-response curve to determine the EC₅₀ value.
Protocol 4: Nrf2 Activation Assay
Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or the expression of its target genes.
Method 1: Nrf2 Nuclear Translocation by Immunofluorescence
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with 17-oxo-DPA-BSA complex (effective concentrations are often in the low micromolar range) for a short duration (e.g., 1-4 hours).[2]
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the nuclear localization of Nrf2 using a fluorescence microscope.
Method 2: Nrf2 Target Gene Expression by qRT-PCR
-
Treat cells in a 6-well plate with the 17-oxo-DPA-BSA complex for a longer duration (e.g., 6-24 hours).
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) for Nrf2 target genes such as HMOX1 (HO-1) and NQO1.
-
Normalize the expression levels to a housekeeping gene.
Caption: General experimental workflow.
Protocol 5: Anti-inflammatory Activity Assay (Cytokine Measurement)
The anti-inflammatory effects of 17-oxo-DPA can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages (e.g., THP-1 or primary macrophages), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1][2]
Materials:
-
Immune cells (e.g., THP-1 monocytes differentiated into macrophages)
-
Cell culture medium
-
LPS
-
17-oxo-DPA-BSA complex and vehicle control
-
ELISA kits or multiplex bead-based immunoassay for cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding and Differentiation (if using THP-1): Seed THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the macrophages with various concentrations of the 17-oxo-DPA-BSA complex or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatants using ELISA or a multiplex assay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated vehicle control.
Data Presentation and Interpretation
| Parameter | Recommended Assay(s) | Expected Outcome with 17-oxo-DPA |
| Cytotoxicity | MTT, CCK-8 | Determine the concentration range with minimal impact on cell viability. |
| PPARγ Activation | Reporter Gene Assay | Dose-dependent increase in reporter activity; determination of EC₅₀. |
| Nrf2 Activation | Immunofluorescence, qRT-PCR | Increased nuclear translocation of Nrf2; upregulation of Nrf2 target genes. |
| Anti-inflammatory Activity | ELISA, Multiplex Immunoassay | Dose-dependent inhibition of pro-inflammatory cytokine production. |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following controls and validation steps in your experimental design:
-
Positive Controls: Use known activators for each pathway being investigated (e.g., Rosiglitazone for PPARγ, Sulforaphane for Nrf2).
-
Vehicle Controls: Always include a vehicle control (BSA complex with ethanol) to account for any effects of the solvent or BSA.
-
Dose-Response and Time-Course Studies: Perform experiments over a range of concentrations and time points to fully characterize the effects of 17-oxo-DPA.
-
Multiple Assays: Validate key findings using at least two different experimental approaches (e.g., confirm Nrf2 activation by both immunofluorescence and qRT-PCR).
-
Cell Line Specificity: Be aware that the response to 17-oxo-DPA may vary between different cell lines. It is advisable to test its effects in a panel of relevant cell lines.
By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently investigate the multifaceted biological activities of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid and contribute to a deeper understanding of its therapeutic potential.
References
-
Cipollina, C., et al. (2014). Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(5), 717-728. [Link]
-
Colzani, M., et al. (2016). The electrophilic 17-oxo-docosahexaenoic acid (17-oxo-DHA) enhances the anti-inflammatory potency of fluticasone propionate. ResearchGate. [Link]
-
Colzani, M., et al. (2016). 17-oxo-DHA Displays Additive Anti-Inflammatory Effects With Fluticasone Propionate and Inhibits the NLRP3 Inflammasome. Scientific Reports, 6, 37625. [Link]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]
-
Protocols.io. (n.d.). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]
-
Egawa, D., et al. (2016). 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist. ACS Chemical Biology, 11(9), 2447-2455. [Link]
-
Hamers, D., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Analytical Biochemistry, 414(1), 119-121. [Link]
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. [Link]
-
Surh, Y. J., et al. (2020). 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells. Redox Biology, 28, 101344. [Link]
Sources
- 1. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconversion of Docosapentaenoic Acid in Human Cell Lines, Caco-2, HepG2, and THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 17-keto-DPA as a Bioactive Lipidomic Tracer and Nrf2 Activator
This Application Note is structured to serve as a definitive technical guide for the use of 17-keto-DPA (also known as 17-oxo-DPA or EFOX) in advanced lipidomics and drug discovery research.
Executive Summary
17-keto-DPA (17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid) is a bioactive electrophilic fatty acid oxo-derivative (EFOX) generated endogenously from omega-3 docosapentaenoic acid (DPA).[1][2] Unlike classical eicosanoids that signal via G-protein coupled receptors (GPCRs), 17-keto-DPA functions primarily through electrophilic signaling , forming covalent adducts with cysteine residues on proteins such as Keap1 and PPAR
This guide details the protocols for the extraction, stabilization, and LC-MS/MS quantification of 17-keto-DPA, alongside functional assays for validating its activity in the Nrf2 antioxidant pathway.
Biosynthesis and Mechanism of Action[3]
Understanding the origin of 17-keto-DPA is critical for experimental design. It is not a direct enzymatic product but a secondary metabolite formed by the oxidation of 17-hydroxy-DPA (17-HDPA).
Metabolic Pathway
The biosynthesis involves two key steps:
-
Oxygenation: DPA is converted to 17-hydroperoxy-DPA (17-HpDPA) by 15-Lipoxygenase (15-LOX) or aspirin-acetylated COX-2. This is reduced to 17-HDPA.[3]
-
Dehydrogenation: 17-HDPA is oxidized to the
-unsaturated ketone 17-keto-DPA by a dehydrogenase (e.g., 15-PGDH).
Mechanism: Electrophilic Signaling
The
-
Keap1: Alkylation of Keap1 prevents Nrf2 ubiquitination, allowing Nrf2 nuclear translocation and antioxidant gene expression (HO-1, NQO1).
-
PPAR
: Acts as an agonist (EC ~200 nM), exerting anti-inflammatory effects.[1][4]
Pathway Visualization
Caption: Biosynthetic pathway of 17-keto-DPA and its downstream activation of the Nrf2 antioxidant response.
Protocol: Sample Preparation and Extraction
Critical Insight: As an
Reagents
-
Internal Standard (IS): d5-17-HDPA or d5-RvD1 (Deuterated analog is preferred to track recovery).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
-
Antioxidant Mix: BHT (Butylated hydroxytoluene) + EDTA in PBS.
Step-by-Step Extraction (Solid Phase Extraction)
-
Sample Collection: Collect plasma/cell supernatant on ice. Immediately add Antioxidant Mix (0.02% BHT final) to prevent auto-oxidation.
-
Protein Precipitation: Add 3 volumes of ice-cold Methanol containing the Internal Standard (e.g., 1 ng per sample). Vortex for 10s.
-
Centrifugation: Spin at 12,000 x g for 10 min at 4°C to remove proteins. Collect supernatant.
-
Dilution: Dilute supernatant with water to achieve <15% MeOH content (crucial for SPE retention).
-
SPE Loading:
-
Condition C18 SPE Cartridge (e.g., Waters Oasis HLB or Strata-X) with 3 mL MeOH followed by 3 mL Water (pH 3.5 with dilute HCl).
-
Load sample at gravity flow or low vacuum.
-
-
Wash: Wash with 3 mL Water + 5% MeOH.
-
Elution: Elute with 3 mL 100% Methanol .
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) gas. Do not apply heat.
-
Reconstitution: Reconstitute in 100 µL MeOH:Water (50:50) for LC-MS injection.
Protocol: LC-MS/MS Quantification
Expertise Note: 17-keto-DPA is detected in Negative Ion Mode (ESI-). The parent ion is [M-H]- = 343.2 .
Chromatographic Conditions
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).[5]
-
Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.01% Acetic Acid.
Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 70 |
| 12.0 | 98 |
| 14.0 | 98 |
| 14.1 | 30 |
| 17.0 | 30 (Re-equilibration) |
Mass Spectrometry Parameters (MRM)
Since 17-keto-DPA is a ketone, it lacks the facile water loss seen in hydroxy-fatty acids, but it often loses CO2.
-
Ionization: ESI Negative.
-
Precursor Ion (Q1): 343.2 m/z
-
Product Ions (Q3):
-
Primary (Quantifier):299.2 (Loss of CO2, [M-H-44]-).
-
Secondary (Qualifier):203.1 (Chain cleavage specific to DPA backbone).
-
Note: Transitions should be optimized on your specific instrument using a commercial standard (Cayman Chem Item #9000347).
-
Analytical Workflow Diagram
Caption: Optimized targeted lipidomics workflow for 17-keto-DPA quantification.
Protocol: Functional Nrf2 Activation Assay
To verify that 17-keto-DPA is biologically active in your system, a luciferase reporter assay is the gold standard.
Experimental Setup
-
Cell Line: RAW 264.7 (macrophages) or HEK293T.
-
Transfection: Transfect cells with an ARE-Luciferase reporter plasmid (Antioxidant Response Element driving Luciferase) and a Renilla control plasmid.
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with 17-keto-DPA (Range: 1 - 25 µM) for 16–24 hours.
-
Positive Control: Sulforaphane (5 µM).
-
Negative Control: Vehicle (Ethanol, <0.1%).
-
-
Readout: Lyse cells and measure Luminescence using a Dual-Luciferase Assay kit.
-
Validation: Calculate Fold Induction = (Firefly/Renilla) treated / (Firefly/Renilla) vehicle.
Technical Specifications & Reference Data
Chemical Properties
| Property | Data |
| Common Name | 17-keto-DPA; 17-oxo-DPA; EFOX |
| IUPAC Name | 17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid |
| Formula | C22H32O3 |
| Molecular Weight | 344.5 g/mol |
| Solubility | Ethanol (20 mg/mL), DMSO (10 mg/mL), PBS (<50 µg/mL) |
| Stability | Unstable in aqueous buffer >24h.[1][4] Store stock at -80°C in Ethanol. |
Troubleshooting Guide
-
Low Recovery: Ensure sample pH is < 4.0 before SPE loading to protonate the carboxylic acid.
-
Peak Tailing: Add 0.01% Acetic Acid to mobile phases; ensure column is not overloaded.
-
Signal Drift: Use a deuterated internal standard (e.g., d5-RvD1) to normalize ionization efficiency.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[2] Nature Chemical Biology, 6, 433–441. Link
-
Cipollina, C. (2015). "Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives." Frontiers in Pharmacology, 6, 187. Link
-
Cayman Chemical. "Product Information: 17-oxo-DPA."[2] Cayman Chemical Product Sheet. Link
-
Kansanen, E., et al. (2013). "The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer." Redox Biology, 1(1), 45-49. Link
-
Hartling, I., et al. (2021). "Quantitative profiling of inflammatory and pro-resolving lipid mediators in human adolescents and mouse plasma using UHPLC-MS/MS."[1] Clinical Chemistry and Laboratory Medicine, 59(11), 1811-1823.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of an Accurate Mass Retention Time Database for Untargeted Metabolomic Analysis and Its Application to Plasma and Urine Pediatric Samples - PMC [pmc.ncbi.nlm.nih.gov]
"solid-phase extraction methods for oxidized lipids"
Executive Summary & Scientific Rationale
The extraction of oxidized lipids is one of the most chemically demanding workflows in bioanalysis. Unlike stable neutral lipids, oxidized lipids (oxylipins, eicosanoids, and oxidized phospholipids) possess distinct polarities, are present in trace concentrations (pg/mL range), and are highly susceptible to ex-vivo degradation (auto-oxidation).
Standard Liquid-Liquid Extraction (LLE) often fails to provide the necessary cleanliness for high-sensitivity LC-MS/MS, leading to ion suppression from abundant native lipids (triglycerides and phosphatidylcholines).
This guide details two distinct Solid-Phase Extraction (SPE) workflows designed to overcome these challenges:
-
Protocol A (The "Gold Standard"): Mixed-Mode Anion Exchange (MAX) for the isolation of free oxidized fatty acids (Eicosanoids/SPMs).
-
Protocol B (The "Class Fractionation"): Aminopropyl (NH2) SPE for the enrichment of Oxidized Phospholipids (OxPLs) from bulk lipid matrices.
Pre-Analytical Considerations (The "Expertise" Pillar)
Before touching a cartridge, sample integrity must be secured. Oxidized lipids degrade within minutes at room temperature.
-
Antioxidant Cocktail: Immediately upon sample collection, add BHT (Butylated hydroxytoluene) to a final concentration of 0.005% (w/v).
-
Enzyme Inhibition: For plasma/tissue, add Indomethacin (10 µM) to block Cyclooxygenase (COX) activity, preventing artificial ex-vivo generation of prostaglandins.
-
Storage: Samples must be stored at -80°C. Never store in frost-free freezers (temperature cycling degrades lipids).
Protocol A: Targeted Extraction of Free Oxylipins (Eicosanoids)
Target Analytes: Prostaglandins (PGs), Leukotrienes (LTs), Resolvins, Maresins. Mechanism: Mixed-Mode Anion Exchange (MAX).[4]
Scientific Logic: Free oxylipins possess a carboxylic acid head group (pKa ~4.8). By adjusting the pH, we can selectively bind this charge to the sorbent while washing away neutral interferences (cholesterol, triglycerides) with 100% organic solvent.
Workflow Visualization
Caption: Mixed-Mode Anion Exchange mechanism. High pH loading locks analytes; Low pH elution releases them.
Step-by-Step Protocol
Materials:
-
Cartridge: Oasis MAX (Waters) or Strata-X-A (Phenomenex) – 30mg/1cc or 60mg/3cc.
-
Buffer A: 50 mM Tris-HCl or Ammonium Acetate, pH 8.5.
-
Elution Solvent: Methanol/Acetonitrile (50:50) + 2% Formic Acid.
Procedure:
-
Sample Prep:
-
To 200 µL Plasma, add 600 µL ice-cold Acetonitrile (containing 1% Formic acid) to precipitate proteins.
-
Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to a clean tube.
-
Crucial Step: Dilute the supernatant with 3mL of Buffer A (pH 8.5) . Check pH; it must be >7.5 to ensure analytes are deprotonated (COO-).
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Buffer A (pH 8.5).
-
-
Load:
-
Load sample at gravity flow or low vacuum (<5 inHg).
-
-
Wash 1 (Matrix Removal):
-
1 mL Buffer A (pH 8.5). Removes salts and hydrophilic proteins.
-
-
Wash 2 (Lipid Removal):
-
1 mL Methanol (100%).[5]
-
Why this works: Since the oxylipins are ionically bound to the sorbent, 100% organic solvent will wash away neutral lipids (Triglycerides, Cholesterol) without eluting the target analytes.
-
-
Elution:
-
Post-Processing:
-
Evaporate under Nitrogen stream (do not heat >35°C).
-
Reconstitute in 100 µL Mobile Phase (e.g., Water/MeOH 70:30).
-
Protocol B: Enrichment of Oxidized Phospholipids (OxPLs)
Target Analytes: Oxidized PC (OxPC), Oxidized PE (OxPE). Mechanism: Aminopropyl (NH2) Class Fractionation.
Scientific Logic: Oxidized phospholipids are amphipathic. Reversed-phase (C18) often co-elutes them with native phospholipids. Aminopropyl silica allows for class separation: Neutral Lipids (flow through) vs. Phospholipids (retained).
Step-by-Step Protocol
Materials:
-
Cartridge: Sep-Pak Aminopropyl (NH2) or Bond Elut NH2 – 100mg.
-
Solvent A: Chloroform/Isopropanol (2:1).
-
Solvent B: Methanol containing 2% Acetic Acid.
Procedure:
-
Primary Extraction (LLE):
-
Perform a standard Folch or MTBE extraction on the tissue/plasma to generate a crude lipid extract. Dry down and reconstitute in 500 µL Chloroform .
-
-
Conditioning:
-
2 mL Hexane.
-
-
Load:
-
Load the crude lipid extract (in Chloroform).
-
-
Fraction 1 (Neutral Lipids):
-
Elute with 2 mL Chloroform/Isopropanol (2:1) .
-
Result: This fraction contains Triglycerides and Cholesterol esters. Discard (unless analyzing neutral lipids).
-
-
Fraction 2 (Free Fatty Acids):
-
Elute with 2 mL 2% Acetic Acid in Diethyl Ether .
-
Result: Removes free fatty acids. Discard .
-
-
Fraction 3 (Oxidized Phospholipids):
-
Elute with 2 mL Methanol .
-
Result: This fraction contains the polar phospholipids, including OxPLs.
-
-
Analysis:
-
Dry down Fraction 3 and reconstitute for LC-MS/MS.
-
Comparative Data & Recovery Metrics
| Parameter | Protocol A (MAX SPE) | Protocol B (NH2 Fractionation) | Standard LLE (Folch) |
| Target Analyte | Free Eicosanoids (COOH) | Oxidized Phospholipids | Total Lipids |
| Matrix Cleanup | Excellent (Removes PLs & TAGs) | Good (Removes TAGs) | Poor (High Matrix Effect) |
| Recovery | 70-85% | 85-95% | >95% |
| Selectivity | Charge-based (Anionic) | Class-based (Polarity) | Solubility-based |
| Processing Time | 45 mins | 60 mins | 30 mins |
Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure the SPE is working, you must use a Deuterated Internal Standard Cocktail (e.g., d4-PGE2, d5-RvD1).
-
Spike IS into sample before extraction.
-
Spike IS into a "clean" solvent vial (unextracted).
-
Calculation: (Area of Extracted IS / Area of Unextracted IS) * 100 = % Recovery .
-
Pass Criteria: Recovery > 60% with RSD < 15%.[6]
-
Common Pitfalls
-
Low Recovery on MAX: Usually caused by incorrect pH during loading. If the sample is acidic (pH < 5) during loading, the eicosanoids will NOT bind to the anion exchanger and will be lost in the flow-through. Always verify pH > 7.5 before loading.
-
Oxidation Artifacts: If you see high levels of random oxidation products, your BHT was likely old or omitted. Prepare fresh antioxidant solutions weekly.
References
-
Dennis, E. A., et al. "Eicosanoid profiling in heredity and disease." Chemical Reviews, 2011.
-
Waters Corporation. "Oasis MAX Extraction Method for Eicosanoids." Waters Application Notes.
-
Murphy, R. C., et al. "Mass spectrometric analysis of lipid mediators." Journal of Mass Spectrometry, 2018.
-
Cayman Chemical. "Eicosanoid Extraction Protocol." Cayman Technical Guides.
-
Serhan, C. N. "Pro-resolving lipid mediators are leads for resolution physiology." Nature, 2014.
Sources
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. kinesis-australia.com.au [kinesis-australia.com.au]
- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Troubleshooting & Optimization
"stability of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid in solution"
Core Technical Overview
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-keto-DPA) , also known as 17-oxo-DPA , is a specialized electrophilic fatty acid oxo-derivative (EFOX). Unlike its precursor DPA, this molecule possesses an
This structural feature renders it a Michael acceptor , capable of forming covalent adducts with nucleophilic cysteine residues on proteins. While this reactivity is the mechanism of action for its anti-inflammatory effects (e.g., Nrf2 activation via Keap1 alkylation), it also makes the molecule inherently unstable in standard biological buffers and storage conditions.
Key Physicochemical Properties
| Property | Specification | Technical Note |
| Chemical Class | Electrophilic Fatty Acid (EFOX) | Contains reactive |
| Reactivity | Michael Acceptor | Reacts irreversibly/reversibly with thiols (Cys, GSH). |
| Hydrophobicity | High (Lipophilic) | Requires organic co-solvent (EtOH/DMSO) for aqueous solubility. |
| Light Sensitivity | High | Conjugated double bonds are prone to photo-isomerization. |
| Oxidation Potential | High | Bis-allylic positions vulnerable to auto-oxidation. |
Troubleshooting Hub & FAQs
Section A: Stability in Solution & Media
Q: Why does my 17-keto-DPA peak disappear rapidly in cell culture media (RPMI/DMEM)? A: This is likely due to protein adduction , not necessarily chemical degradation.
-
Mechanism: The electrophilic enone carbon attacks free thiols (cysteine residues) on serum albumin (BSA/FBS) or glutathione (GSH) in the media via Michael addition.
-
Diagnostic: If you extract the media with organic solvents, you may not recover the free acid.
-
Solution: Use serum-free media for short-term exposures (1–4 hours) to establish kinetics. If serum is required, increase the concentration to account for the "albumin sink" effect.
Q: Can I store 17-keto-DPA in DMSO at -20°C? A: No. We strongly recommend Ethanol for storage at -80°C .
-
Reasoning: DMSO is hygroscopic (absorbs water from air). At -20°C, repeated freeze-thaw cycles introduce moisture, which can facilitate hydrolysis or nucleophilic attack if any impurities are present. Furthermore, DMSO can act as an oxidant or facilitate isomerization over long periods.
-
Protocol: Store stock solutions in 100% Ethanol (purged with Argon) at -80°C. Evaporate ethanol and reconstitute in DMSO immediately prior to the assay.
Q: I see multiple peaks on my LC-MS after 24 hours. Is this degradation? A: Likely isomerization or metabolism .
-
Isomerization: The 15E geometry is thermodynamically unstable compared to other isomers. Exposure to ambient light or slightly acidic pH can trigger cis-trans isomerization.
-
Metabolism: If cells are present, 17-keto-DPA is rapidly metabolized by Prostaglandin Reductase 1 (PTGR1) , which reduces the double bond of the enone, destroying its electrophilic activity.
Section B: Handling & Reconstitution
Q: What is the maximum aqueous solubility? A: The free acid is virtually insoluble in water.
-
Guideline: You must create a stock in organic solvent (Ethanol or DMSO).
-
Limit: The final concentration of organic solvent in your cell assay should be <0.1% to avoid solvent toxicity, but solubility of the lipid may precipitate above ~50–100 µM in aqueous buffer.
-
Visual Check: If the media turns cloudy or you see "oil droplets" under the microscope, the lipid has precipitated.
Standard Operating Procedures (SOPs)
SOP 1: Stock Preparation & Storage
Objective: Maintain chemical integrity of the
-
Vial Selection: Use amber glass vials (silanized preferred) to prevent adsorption and light exposure. Do not use plastic (polystyrene/polypropylene) for long-term storage as lipophilic drugs adsorb to plastic.
-
Solvent: Dissolve neat oil in 100% Ethanol (molecular biology grade).
-
Inert Atmosphere: Gently stream Argon or Nitrogen gas over the solution for 30 seconds to displace oxygen.
-
Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm the outside of the cap.
-
Storage: Place in -80°C freezer. Stability is approx. 6–12 months.
SOP 2: Assay Reconstitution (Just-in-Time)
Objective: Deliver precise concentration without precipitation.
-
Evaporation: Aliquot the required volume of Ethanol stock into a new glass vial. Evaporate ethanol under a gentle stream of Nitrogen.[3]
-
Solubilization: Immediately add DMSO to the residue. Vortex for 30 seconds.
-
Target Concentration: 10 mM or higher to keep the DMSO spike volume low.
-
-
Dilution:
-
Step A: Dilute the DMSO stock 1:10 into PBS or Media without serum first. Vortex vigorously.
-
Step B: Add this intermediate dilution to your final well/dish.
-
Why? Dropping 100% DMSO stock directly into aqueous media often causes local precipitation ("crashing out") that never re-dissolves.
-
Mechanistic Visualization
Diagram 1: The Electrophilic Activation Pathway (Nrf2)
This diagram illustrates why stability is a trade-off for potency. The same reactivity that degrades the molecule is responsible for its biological signal.
Caption: 17-keto-DPA acts as a Michael acceptor, alkylating Keap1 to release Nrf2. Off-target reactions with albumin cause stability issues.
Diagram 2: Critical Handling Workflow
This workflow minimizes oxidation and precipitation risks during experiments.
Caption: Optimal workflow to prevent precipitation and oxidation. Intermediate dilution is critical for lipophilic stability.
References
-
Groeger, A. L., et al. (2010). "Signaling actions of electrophilic fatty acid derivatives." Nature, 464(7293), 1311–1315. Link
-
Cipollina, C., et al. (2014). "17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate."[1][4] Scientific Reports, 4, 1-9. (Context for 17-oxo-DPA analog behavior). Link
-
Cayman Chemical. "Handling Guidelines for Unstable Lipids." Cayman Chemical Technical Support. Link
-
Kansanen, E., et al. (2013). "The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer."[5] Redox Biology, 1(1), 45-49. Link
-
Vioque-Puerta, A., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7728. Link
Sources
- 1. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Storage of Polyunsaturated Keto Fatty Acids (PUKFAs)
Welcome to the technical support center for polyunsaturated keto fatty acids (PUKFAs). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these highly sensitive molecules throughout your experimental workflow. PUKFAs are uniquely susceptible to degradation due to the presence of both reactive keto groups and labile bis-allylic protons in their polyunsaturated chains. Improper handling and storage are common sources of experimental variability and failure.
This resource provides in-depth answers to frequently asked questions and robust troubleshooting guides to help you navigate the complexities of working with PUKFAs.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for storing PUKFAs?
A1: The single most critical factor is the rigorous exclusion of oxygen. The polyunsaturated backbone of these fatty acids is highly susceptible to lipid peroxidation, a free-radical chain reaction initiated by oxygen.[1][2][3] This process can be accelerated by light and trace metal contaminants. The keto group can also influence the rate of oxidation. Therefore, storing PUKFAs under an inert atmosphere (argon or nitrogen) is non-negotiable for maintaining their chemical integrity.
Q2: What is the ideal temperature for long-term storage?
A2: For long-term storage (months to years), PUKFAs should be stored at -80°C.[4][5] This ultra-low temperature is crucial for minimizing the rate of all chemical degradation pathways, including oxidation and potential decarboxylation of certain β-keto species.[6] Studies on general polyunsaturated fatty acids (PUFAs) in biological samples have demonstrated that storage at -80°C maintains fatty acid composition for years.[5][7] Storage at -20°C is acceptable for short-to-medium term periods (a few months), but a decline in some PUFA species has been noted over longer durations at this temperature.[4] Refrigeration at 4°C is only recommended for very short periods (a few days at most), provided the sample is blanketed with inert gas.[4][8]
Q3: Which solvent should I use for storing my PUKFA stock solution?
A3: The choice of solvent is critical and depends on both solubility and inertness.
-
Recommended: For most PUKFAs, high-purity ethanol is an excellent choice. It is a good solvent for these moderately polar lipids and is less prone to forming peroxides than ethers.
-
Also Acceptable: Solvents like n-hexane and chloroform are effective for dissolving long-chain fatty acids.[9][10] However, they must be of the highest purity (HPLC or analytical grade) and peroxide-free. Ethers like diethyl ether or THF should be avoided for long-term storage due to their tendency to form explosive peroxides, which can accelerate sample degradation.
-
Critical Note: All solvents contain low levels of contaminants that can interact with lipids.[11] Always use freshly opened bottles of high-purity solvents or solvents that have been properly stored to minimize contamination from air, water, and peroxides.
Q4: Should I add an antioxidant to my PUKFA stock solution?
A4: Yes, adding a radical-trapping antioxidant is a highly recommended protective measure, especially if the PUKFA will be stored for an extended period or subjected to multiple freeze-thaw cycles.[1][2]
-
Butylated hydroxytoluene (BHT): This is a common and effective antioxidant for lipids.[6] A final concentration of 0.005% to 0.01% is typically sufficient.
-
Tert-butylhydroquinone (TBHQ): Noted for its high oxidative stability even at low concentrations, TBHQ is another excellent option.[6]
These antioxidants work by terminating the lipid peroxidation chain reaction, thereby preserving the PUKFA molecule.[1][12]
Troubleshooting Guide: Experimental Failures Linked to PUKFA Stability
| Problem Observed in Experiment | Potential Cause Related to PUKFA Storage | Recommended Action & Troubleshooting Steps |
| Loss of biological activity or inconsistent dose-response. | Oxidative Degradation: The PUKFA has likely oxidized, forming hydroperoxides, aldehydes, or other degradation products that are inactive or have altered activity.[12][13] | 1. Prepare Fresh Dilutions: Always make fresh working dilutions from a properly stored, inert gas-blanketed master stock for each experiment. 2. Check Master Stock: If the problem persists, the master stock may be compromised. Prepare a new stock from fresh, unopened starting material. 3. Analytical Verification: Use LC-MS to analyze the master stock. Look for the correct molecular weight ion and the absence of peaks corresponding to oxidized species (e.g., +16, +32 Da).[14] |
| Extra or unexpected peaks in chromatography (HPLC, GC-MS). | Isomerization or Formation of Secondary Oxidation Products: PUKFAs can isomerize or break down into smaller, more volatile compounds like malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE).[13][15] | 1. Review Handling Protocol: Were samples ever exposed to light, air, or high temperatures for extended periods?[15] 2. Minimize Sample Prep Time: Keep sample preparation steps on ice and as brief as possible.[2] 3. Use Fresh Solvents: Contaminants or peroxides in old solvents can cause artifacts.[11] Open a new bottle of high-purity solvent. |
| Precipitate formation in the stock solution upon thawing. | Poor Solubility or Solvent Evaporation: The PUKFA may have come out of solution due to partial solvent evaporation (improperly sealed vial) or because the concentration is too high for the storage temperature. | 1. Ensure Airtight Seal: Use vials with PTFE-lined caps and ensure they are sealed tightly. Consider wrapping the cap with parafilm. 2. Warm Gently: Before use, allow the vial to warm completely to room temperature before opening to prevent water condensation. Gently vortex to redissolve the compound. 3. Re-evaluate Solvent/Concentration: If precipitation is persistent, consider a different solvent system (e.g., a mixture of hexane and ethanol[9]) or storing at a lower concentration. |
| Decarboxylation of β-Keto Fatty Acids. | pH-Dependent Degradation: β-keto acids are prone to decarboxylation (loss of CO₂), a reaction that is often faster in acidic or neutral solutions.[6] | 1. Control pH: If working in aqueous solutions, ensure the buffer pH is appropriate. The carboxylate (anionic) form is generally more stable than the neutral acid form.[6] 2. Store in Aprotic Solvent: For long-term storage, an aprotic organic solvent is preferable to protic or aqueous solutions. |
Protocols & Methodologies
Protocol 1: Receiving and Aliquoting New PUKFA Shipments
This protocol is designed to minimize initial exposure to atmospheric oxygen and moisture, which is critical for long-term stability.
-
Preparation: Prepare a clean, dry workspace. Have ready your primary container of PUKFA (often shipped as a solid or oil), a high-purity solvent (e.g., Ethanol, anhydrous), gas-tight glass vials with PTFE-lined screw caps, and a cylinder of high-purity argon or nitrogen gas with a gentle delivery system (e.g., a Pasteur pipette attached to tubing).
-
Equilibration: Allow the sealed primary container to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric water from condensing onto the cold compound.
-
Inert Gas Purge: Once at room temperature, briefly open the container and immediately flush the headspace with a gentle stream of inert gas for 15-20 seconds.
-
Reconstitution: Add the appropriate volume of degassed, high-purity solvent to create a concentrated master stock solution (e.g., 10 mg/mL).
-
Aliquoting: Immediately dispense the master stock into smaller, single-use volume aliquots in the prepared glass vials. This is the most important step to avoid repeated freeze-thaw cycles of the master stock.
-
Final Purge and Seal: Before sealing each aliquot vial, flush the headspace with inert gas for 10-15 seconds. Seal the cap tightly and wrap with parafilm for extra security against air ingress and solvent evaporation.
-
Storage: Immediately place the labeled aliquots in a labeled freezer box and transfer to an -80°C freezer for long-term storage.
Workflow for Handling and Storage of PUKFAs
Caption: Workflow for receiving and storing PUKFAs to maximize stability.
Visualizing Degradation: The Enemy Within
PUKFAs face a two-pronged attack: oxidation of the polyunsaturated tail and reactions involving the keto group. Understanding these pathways underscores the importance of the storage protocols described.
Primary Degradation Pathways for PUKFAs
Caption: Major degradation pathways affecting PUKFA integrity.
References
-
Bowen, R. et al. (2023). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. Cells.[Link]
-
Chatgilialoglu, C. et al. (2021). Lipid Peroxidation and Antioxidant Protection. Antioxidants.[Link]
-
ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids? ResearchGate.[Link]
-
ResearchGate. (2019). What solvent should we use for fatty acid standards storage? ResearchGate.[Link]
-
Garaffo, M. et al. (2021). Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). Heliyon.[Link]
-
Gladine, C. et al. (2007). Plant extracts rich in polyphenols (PERP) are efficient antioxidants to prevent lipoperoxidation in plasma lipids from animals fed n − 3 PUFA supplemented diets. Animal Feed Science and Technology.[Link]
-
Hussain, G. et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition.[Link]
-
Koletzko, B. (1992). [The effect of storage on serum fatty acids]. Klinische Padiatrie.[Link]
-
Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Lipids.[Link]
-
Murphy, R.C. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube.[Link]
-
Niki, E. (2013). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. The AOCS Lipid Library.[Link]
-
S. J. et al. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites.[Link]
-
Saarem, K., & K. E. (1999). Stability of plasma and erythrocyte fatty acid composition during cold storage. Journal of nutritional biochemistry.[Link]
-
Socol, C.T. et al. (2017). Effects of temperature and storage time on the quality of alimentary animal fats. Journal of EcoAgriTourism.[Link]
-
Soh, Y. et al. (2019). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. Foods.[Link]
-
Sohal, I.S. et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition.[Link]
-
Surojanamontri, L. et al. (2022). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. OCL.[Link]
-
Wang, C. et al. (2020). Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts. Food Science & Nutrition.[Link]
-
Wikipedia. Fatty acid degradation. Wikipedia.[Link]
Sources
- 1. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 17-keto-Docosapentaenoic Acid
Welcome to the technical support guide for the analysis of 17-keto-docosapentaenoic acid (17-keto-DPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low recovery issues encountered during experimental analysis. As a polyunsaturated keto-fatty acid (PUFA-keto), 17-keto-DPA presents unique analytical challenges due to the inherent instability of its docosapentaenoic acid backbone and the chemical reactivity of its ketone group. This guide follows a logical workflow from sample handling to final analysis, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preservation and Handling
Question 1: I'm seeing significant variability between replicate samples before I even begin extraction. Could my sample handling and storage be the cause of low 17-keto-DPA recovery?
Answer: Yes, improper sample handling and storage is a primary cause of low recovery for PUFAs and their derivatives.[1] The five double bonds in the DPA backbone are highly susceptible to oxidation, and enzymatic degradation can occur if samples are not handled correctly.
Expert Explanation: Polyunsaturated fatty acids are prone to degradation via autoxidation, a free-radical chain reaction that attacks the double bonds.[1] This process is accelerated by exposure to light, heat, oxygen, and trace metals. Furthermore, enzymes like lipases and cyclooxygenases present in biological samples can remain active at refrigerated temperatures, hydrolyzing or modifying the target analyte.[1][2]
Recommendations:
-
Rapid Processing: Process samples as quickly as possible after collection. If immediate extraction is not feasible, flash-freeze samples in liquid nitrogen.
-
Storage Conditions: Store all biological samples at -80°C. For freeze-dried tissues, the duration between drying and extraction should not exceed one month, even at low temperatures, to prevent significant PUFA loss.[1]
-
Antioxidants: For liquid samples like plasma or cell culture media, consider adding an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of ~0.05% (w/v) during collection to mitigate oxidative degradation.
-
Thawing: When ready for use, thaw samples on ice to minimize enzymatic activity and thermal degradation.
Section 2: Lipid Extraction Efficiency
Question 2: Which lipid extraction method is best for a moderately polar compound like 17-keto-DPA? I'm concerned my current method isn't capturing it effectively.
Answer: A robust biphasic solvent system is crucial. The classic Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture, are considered gold standards and are highly effective for a broad range of lipids, including modified fatty acids.[3][4] An alternative using methyl-tert-butyl ether (MTBE) is also highly effective and avoids the use of chlorinated solvents.[4][5]
Expert Explanation: The goal of extraction is to efficiently partition lipids away from other cellular components like proteins and polar metabolites. 17-keto-DPA has a dual nature: a long, nonpolar acyl chain and polar carboxylic acid and ketone groups. A solvent mixture must disrupt the lipid's association with proteins (achieved by a polar solvent like methanol) and solubilize it (achieved by a nonpolar solvent like chloroform or MTBE).[4] Single-solvent precipitations are often insufficient for quantitative recovery of all lipid classes.
Workflow: General Lipid Extraction
Caption: General workflow for lipid extraction.
Comparison of Common Extraction Methods
| Method | Solvent System | Advantages | Considerations for 17-keto-DPA |
| Folch [3] | Chloroform:Methanol (2:1, v/v) | Gold standard, highly efficient for a wide range of lipids. | Excellent choice. The polarity is well-suited for keto-PUFAs. Requires careful collection of the lower chloroform layer. |
| Bligh & Dyer [4] | Chloroform:Methanol:Water | Uses less solvent than Folch, good for samples with high water content. | Also an excellent choice. The principle is similar to Folch. |
| MTBE [4][5] | MTBE:Methanol (10:3, v/v) | Avoids chlorinated solvents, lipids are in the upper phase, making collection easier and reducing contamination. | Highly recommended alternative. Shown to be effective for a broad range of lipids and is compatible with high-throughput workflows. |
| Hexane:Isopropanol | Hexane:Isopropanol (3:2, v/v) | Good for less polar lipids. | May result in lower recovery of 17-keto-DPA due to its increased polarity compared to triglycerides or cholesterol esters.[4] |
Section 3: Analyte Derivatization
Question 3: Is derivatization necessary for 17-keto-DPA analysis? If so, what is the best procedure?
Answer: Yes, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is absolutely critical.[6][7] For Liquid Chromatography-Mass Spectrometry (LC-MS), it is not always required but can significantly improve sensitivity and peak shape.[8] For GC-MS, a two-step procedure is required to address both the ketone and carboxylic acid functional groups.
Expert Explanation:
-
For GC-MS: The technique requires analytes to be volatile and thermally stable. 17-keto-DPA, with its polar functional groups, has low volatility and will degrade at the high temperatures of the GC inlet.[6][9] Derivatization converts these polar sites into less polar, more volatile, and more stable derivatives.[7][10]
-
Oximation: The keto group must be protected first using a reagent like methoxyamine hydrochloride (MeOx). This step is crucial to prevent keto-enol tautomerism, which would otherwise result in multiple derivative peaks for a single analyte, making quantification impossible.[7][9]
-
Esterification/Silylation: The carboxylic acid group is then converted into an ester (e.g., a Fatty Acid Methyl Ester, FAME) or a silyl ester. Esterification with reagents like BF3-Methanol or silylation with MSTFA makes the molecule significantly more volatile.[9][10]
-
-
For LC-MS: While underivatized fatty acids can be analyzed, their ionization efficiency in electrospray ionization (ESI), particularly in positive mode, can be poor. Derivatization with a reagent that introduces a readily ionizable group can enhance sensitivity.
Workflow: Two-Step Derivatization for GC-MS Analysis
Caption: Two-step derivatization for GC-MS.
Protocol 1: Two-Step Oximation and Silylation for GC-MS This protocol is adapted from established methods for keto acid analysis.[6][9]
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled keto-fatty acid or a structurally similar compound not present in the sample) to the dried lipid extract.
-
Oximation:
-
Silylation:
-
Analysis: The sample is now ready for GC-MS analysis.
Section 4: Chromatographic and Mass Spectrometric Issues
Question 4: My signal intensity is very low, or I'm seeing poor peak shapes (tailing, splitting) during my LC-MS/MS analysis. How can I improve this?
Answer: Low intensity and poor peak shape in LC-MS are common issues that can stem from mobile phase composition, column contamination, or suboptimal MS source conditions.[11][12][13]
Expert Explanation:
-
Mobile Phase: For reversed-phase chromatography of fatty acids, the mobile phase pH is critical. A low pH (e.g., using 0.1% formic acid) keeps the carboxylic acid protonated, improving retention and peak shape. However, ionization in negative mode is more efficient at a slightly higher pH where the acid is deprotonated. Using a modifier like ammonium acetate can be a good compromise.[14]
-
Peak Tailing/Splitting: Tailing can be caused by secondary interactions between the analyte and the column material or by contamination on the column frit.[12] Split peaks can indicate a partially blocked column or an injection solvent that is much stronger than the mobile phase.[12]
-
Low Signal/Ion Suppression: The sample matrix itself can interfere with the ionization of 17-keto-DPA in the MS source, a phenomenon known as "matrix effect."[11] This is especially common in complex samples like plasma. A robust sample cleanup, proper chromatographic separation, and the use of an internal standard are essential to correct for this.[15]
Troubleshooting Logic for LC-MS Analysis
Caption: Troubleshooting flowchart for LC-MS issues.
Recommendations:
-
System Suitability Test: Regularly inject a standard mix to ensure your system is performing correctly. This helps differentiate between a system-wide problem and a sample-specific issue.[11]
-
Column Flushing: If contamination is suspected, flush the column according to the manufacturer's instructions. Installing an in-line filter or guard column can prevent particulates from reaching the analytical column.[12]
-
Optimize Mobile Phase: Experiment with different mobile phase additives. For negative mode ESI, 10 mM ammonium acetate can provide good sensitivity while maintaining chromatographic integrity.[14]
-
Internal Standards: Always use a stable isotope-labeled internal standard if available. This is the most reliable way to account for variations in extraction, derivatization (if performed), matrix effects, and instrument response.[6][15]
References
- Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis. Benchchem.
- Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed.
- Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Benchchem.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Derivatization of Fatty acids to FAMEs. Sigma-Aldrich.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Lipid (fatty acid) extraction kit. Certo Labs.
- Red Blood Cell Docosapentaenoic Acid (DPA n-3) is Inversely Associated with Triglycerides and C-reactive Protein (CRP) in Healthy Adults and Dose-Dependently Increases Following n-3 Fatty Acid Supplementation. MDPI.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid. NIH.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments.
- [Qualitative and quantitative analysis of 17-ketosteroids and 20-hydroxy-21-deoxysteroids in urine by gas-liquid chromatography and mass spectrum analysis]. PubMed.
- Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. SciSpace.
- State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic.
- A simplified method for analysis of polyunsaturated fatty acids. PMC - NIH.
- QUANTITATIVE DETERMINATION OF 17-KETOSTEROIDS IN URINE.
- Docosapentaenoic acid. Wikipedia.
- The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. PMC.
- (PDF) A simplified method for analysis of polyunsaturated fatty acids. ResearchGate.
- Advances in Lipid Extraction Methods—A Review. PMC.
- 17-ketosteroids and barbiturates PRADEEP.ppt. Slideshare.
- Analysis of 17-ketosteroids in human urine by gas chromatography-mass spectrometry: conditioning of acid-hydrolysis of conjugate form and application of extractive-derivatization method. ResearchGate.
- Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters. PubMed.
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
- Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI.
- Docosapentaenoic acid (22:5n-3): a review of its biological effects.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. certolabs.com [certolabs.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. google.com [google.com]
- 8. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. scispace.com [scispace.com]
"matrix effects in mass spectrometry of 17-keto-DPA"
Topic: Matrix Effects in Mass Spectrometry of 17-keto-DPA Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Status: Operational Ticket ID: EFAD-MS-17K Subject: Troubleshooting Ion Suppression & Quantification Instability for 17-keto-DPA
Welcome to the technical support hub. As a Senior Application Scientist, I understand that analyzing Electrophilic Fatty Acid Derivatives (EFADs) like 17-keto-DPA (17-oxo-docosapentaenoic acid) presents a unique "double trouble": these molecules are low-abundance endogenous signaling lipids and chemically reactive Michael acceptors.
This guide moves beyond basic protocol listing. It is a causality-driven troubleshooting system designed to help you diagnose, isolate, and eliminate matrix effects that compromise your data integrity.
⚡ Quick Reference: The Analyte
-
Compound: 17-keto-DPA (17-oxo-DPA)
-
Precursor Ion [M-H]⁻: m/z 343.2
-
Key Challenge: Ion suppression from plasma phospholipids and chemical degradation by nucleophiles.
-
Critical Alert: 17-keto-DPA is an
-unsaturated ketone. Do not use thiols (DTT, -mercaptoethanol) in your extraction buffers; they will covalently modify your analyte via Michael addition, destroying your signal.
Module 1: Diagnostic Workflow
"Is it the instrument, or is it the matrix?"
Before re-developing your method, you must visualize the matrix effect. The gold standard for this is Post-Column Infusion . Do not rely solely on internal standard response, as it only gives you a single data point per injection.
Protocol: Post-Column Infusion (PCI)
-
Setup: Connect a syringe pump containing a standard solution of 17-keto-DPA (100 ng/mL in mobile phase) to a T-junction placed after the LC column but before the MS source.
-
Flow: Infuse the standard continuously at 5–10 µL/min while running your LC gradient (flow rate ~0.3–0.5 mL/min).
-
Injection: Inject a "blank" matrix sample (extracted plasma/tissue without spike).
-
Observation: Monitor the baseline of m/z 343.2.
-
Flat line: No matrix effect.
-
Dip (Negative peak): Ion suppression (co-eluting interferents stealing charge).
-
Hump (Positive peak): Ion enhancement.
-
Workflow Diagram
Caption: Schematic of Post-Column Infusion setup for visualizing matrix effects in real-time.
Module 2: Sample Preparation (The Root Cause Fix)
"Dilute and Shoot is not an option for EFADs."
17-keto-DPA is lipophilic (LogP > 5). In plasma, it co-elutes with glycerophospholipids (GPLs) that cause massive ion suppression in negative mode ESI. Liquid-Liquid Extraction (LLE) is often insufficient because it pulls too many neutral lipids. Solid Phase Extraction (SPE) is mandatory for robust quantification.
Recommended Protocol: SPE Cleanup
-
Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).
-
Why? These sorbents allow an aggressive organic wash that silica-based C18 cannot tolerate.
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Sample Pre-treatment | Plasma + cold MeOH (1:3 v/v), vortex, centrifuge. | Precipitates proteins. Supernatant contains lipids. Acidification (pH 3-4) helps protonate fatty acids for retention. |
| 2. Conditioning | Methanol followed by Water/0.1% Formic Acid. | Activates the polymeric pores and equilibrates the environment. |
| 3. Loading | Load supernatant slowly (~1 mL/min). | Allows hydrophobic interaction between 17-keto-DPA and sorbent. |
| 4. Wash (CRITICAL) | 5% Methanol in Water | Removes salts and highly polar interferences. Warning: Do not exceed 15% MeOH or you risk eluting the oxylipin. |
| 5. Elution | 100% Methanol (or Acetonitrile) | Disrupts hydrophobic bonds. 17-keto-DPA elutes here. Phospholipids often require stronger solvents (Isopropanol) to elute, so they stay on the cartridge (if you stop here). |
Troubleshooting FAQ:
Q: My recovery is low (<40%). A: Check your evaporation step. 17-keto-DPA is volatile and sticky. Do not evaporate to complete dryness if possible. Reconstitute immediately in Mobile Phase A/B (50:50). Use silanized glass or low-binding plasticware.
Module 3: Chromatography & Mass Spectrometry
"Separating the Isobars."
17-keto-DPA (m/z 343.2) is isobaric with other oxidized fatty acids. You must rely on chromatography and unique transitions.
LC Parameters
-
Column: C18 Core-Shell (e.g., Kinetex 1.7µm or 2.6µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid (Keep acid low to prevent signal suppression in negative mode).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.
-
Gradient: Shallow gradient from 40% B to 98% B. 17-keto-DPA typically elutes late, just before the phospholipid dump.
MS/MS Transitions (MRM)
Perform a product ion scan on your specific instrument, but use these starting points:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| Quantifier | 343.2 | 299.2 | -18 to -22 | Loss of CO₂ [M-H-44]⁻. Common for keto-FA. |
| Qualifier 1 | 343.2 | 203.1 | -25 to -30 | Chain cleavage (alpha-scission). |
| Qualifier 2 | 343.2 | 59.0 | -35 | Acetate ion (non-specific but high intensity). |
Note: If 299.2 is noisy in your matrix, switch to the chain cleavage ion (203.1) for quantitation, provided you have adequate sensitivity.
Module 4: Internal Standard Strategy
"The Myth of the Perfect Match."
Commercial deuterated standards for 17-keto-DPA (e.g., d5-17-keto-DPA) are rarely available off-the-shelf. You must use a Surrogate Internal Standard .
Selection Logic:
-
Best Available: d5-DPA (Docosapentaenoic acid-d5) or d5-RvD1 (Resolvin D1-d5).
-
The Risk: These surrogates do not have the exact same retention time (RT) as 17-keto-DPA.
-
d5-DPA elutes later (more hydrophobic).
-
d5-RvD1 elutes earlier (more polar).
-
-
The Solution: If your matrix effect is a sharp "dip" (see Module 1), a surrogate with a different RT won't correct for it. You must ensure your chromatography moves 17-keto-DPA away from the suppression zone, because the IS won't save you here.
Decision Matrix for Troubleshooting
Caption: Logic flow for isolating the source of signal loss.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids." Nature Medicine, 16, 590–597. (Seminal work identifying 17-oxo-DPA/DHA pathways). Link
-
Cipollina, C., et al. (2014). "Oxylipin profiling in vascular biology: Methodological considerations." Prostaglandins & Other Lipid Mediators.[1][2] (Discusses matrix effects in lipidomics). Link
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (The foundational paper for Post-Column Infusion). Link
-
Lipid Maps Consortium. "Lipidomics Standards and Protocols." (General resource for MRM transitions of oxidized lipids). Link
Sources
Technical Support Center: Oxidized Lipid Separation & Analysis
Topic: Optimization of HPLC Gradient for Oxidized Lipid Separation Role: Senior Application Scientist | System: LC-MS/MS (RP-HPLC focus)
Mission Statement
Oxidized lipids—ranging from free oxylipins (e.g., HETEs, isoprostanes) to oxidized complex phospholipids (e.g., oxPCs)—present unique chromatographic challenges. They are often isobaric, present in trace concentrations (fmol range), and possess polarities that shift only slightly from their non-oxidized precursors. This guide synthesizes thermodynamic principles with practical troubleshooting to resolve these "critical pairs."
Module 1: Critical Resolution Failures (Co-elution & Peak Shape)
Q: My oxidized phospholipid species (e.g., POVPC) are co-eluting with their native precursors. How do I adjust the gradient to separate them?
A: Oxidized phospholipids (oxPLs) are more polar than their native counterparts due to the addition of oxygen (peroxo-, hydroxy-, or keto- groups). In Reversed-Phase (RP) chromatography, they should elute earlier than the native lipid. If they co-elute, your gradient slope at the onset of elution is likely too steep.
The Protocol:
-
Calculate
(Apparent Retention Factor): Identify the retention time ( ) of the native lipid. -
The "Isocratic Hold" Strategy: Introduce a shallow gradient ramp (0.5% B/min) or a brief isocratic hold starting 5% B below the elution composition of the oxPL.
-
Temperature Modulation: Lowering column temperature (e.g., from 55°C to 40°C) generally increases retention and selectivity (
) for structural isomers, though it increases system backpressure.
Q: I cannot separate isomeric oxylipins (e.g., Resolvin D1 vs. D2, or 9-HETE vs. 11-HETE) on my standard C18 column. Is the gradient the problem?
A: While gradient slope helps, this is often a stationary phase limitation. Standard C18 columns separate primarily by hydrophobicity (carbon number). Isomers require shape selectivity .[1]
Recommendation: If a shallow gradient (0.5–1% B/min) fails, switch to a C30 column or a Pentafluorophenyl (PFP/F5) phase.
-
Why? C30 phases have long, rigid alkyl chains that "slot" lipids based on their 3D kink/shape (cis/trans geometry) rather than just hydrophobicity. This is the gold standard for separating carotenoids and lipid isomers.
Visualization: Troubleshooting Resolution Issues
Caption: Decision tree for diagnosing and resolving co-elution issues in oxidized lipid chromatography.
Module 2: Mobile Phase Engineering (Sensitivity & Ionization)
Q: Should I use Ammonium Formate or Ammonium Acetate for oxylipin analysis?
A: This depends on your ionization mode and specific targets.
-
Negative Mode (Oxylipins/Free Fatty Acids): Ammonium Acetate (10mM) + 0.02% Acetic Acid is generally superior. Acetate provides a more stable buffer system at the slightly higher pH preferred for deprotonation [1]. Formic acid is a stronger acid and can suppress ionization in negative mode for some fragile oxylipins.
-
Positive Mode (Oxidized Phospholipids/PCs): Ammonium Formate (10mM) + 0.1% Formic Acid is standard. It provides better protonation for the choline headgroup.
Q: My signal intensity for trace oxidized lipids is erratic. What is the cause?
A: This is often due to trace metal adducts or pH drift .
-
Chelation: Oxidized lipids are prone to forming adducts with Na+ or K+ from glass bottles. Use plasticware or de-alkalized glass. Consider adding 5µM EDTA to the mobile phase (though watch for ion suppression).
-
Buffer Capacity: Ensure your buffer concentration (10mM) is sufficient to overwhelm matrix effects, but not so high that it causes source contamination.
Table 1: Mobile Phase Selection Matrix
| Target Analyte | Ionization Mode | Recommended Modifier (Aqueous & Organic) | Rationale |
| Oxylipins (HETEs, Prostaglandins) | ESI (-) | 10mM NH₄OAc + 0.02% Acetic Acid | Acetate supports [M-H]⁻ formation; less suppression than formate. |
| Oxidized PC/PE (Core Aldehydes) | ESI (+) | 10mM NH₄COOH + 0.1% Formic Acid | Formate promotes [M+H]⁺; prevents Na⁺ adducts. |
| Comprehensive Lipidomics (Dual Mode) | ESI (+/-) Switching | 10mM NH₄COOH + 0.1% Formic Acid | "Compromise" buffer. Good for (+) mode, acceptable for (-) mode. |
Module 3: Sample Integrity & Artifact Prevention
Q: I see peaks for oxidized lipids in my "Control" samples. Is my gradient causing on-column oxidation?
A: It is highly likely the oxidation is occurring ex vivo during sample preparation, not on the column. Oxidized lipids are artifacts of handling.
The Protocol for Artifact Suppression:
-
Antioxidant Cocktail: You must add BHT (Butylated hydroxytoluene) or TPP (Triphenylphosphine) to your extraction solvents immediately.
-
Temperature Control: Keep the autosampler at 4°C.
-
Argon Purge: If drying samples, use Nitrogen or Argon; never compressed air.
Q: How do I clean the column to prevent carryover of hydrophobic oxidized species?
A: Oxidized sterols and polymerized lipids can stick to C18.
-
The Sawtooth Wash: At the end of every injection, ramp to 99% Solvent B (usually IPA/ACN) and hold for 3–5 column volumes.
-
Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the initial gradient conditions (e.g., Methanol/Water) to prevent precipitation at the column head.
Visualization: Gradient Optimization Workflow
Caption: Iterative workflow for converting a linear scout gradient into a stepped gradient for targeted separation.
References
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link
-
O'Donnell, V. B., et al. (2014). Lipidomics: A practical guide for the non-expert. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Strassburg, K., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application to inflammation. Analytical and Bioanalytical Chemistry. Link
-
Bird, S. S., et al. (2011). Liquid chromatography/mass spectrometry strategy for the comprehensive analysis of phospholipids and their oxidized variants.[2][3][4] Rapid Communications in Mass Spectrometry. Link
Sources
Technical Support Center: Analysis of Keto Fatty Acids (KFAs)
Current Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Scientist) Topic: Troubleshooting Common Pitfalls in Keto Fatty Acid Analysis
Welcome to the KFA Analysis Support Hub
You are likely here because your chromatograms look "dirty," your recovery rates are inconsistent, or you cannot distinguish between positional isomers like 9-KODE and 13-KODE.
Keto fatty acids (KFAs) are not standard lipids. Unlike their stable saturated cousins, KFAs are reactive signaling molecules (oxylipins) prone to thermal degradation , tautomerization , and ionization suppression . This guide replaces generic protocols with root-cause analysis and self-validating workflows.
Module 1: Sample Preparation (The "Garbage In" Prevention)
The Pitfall: Artificial formation of KFAs (auto-oxidation) or loss of endogenous KFAs (decarboxylation) during extraction.
Troubleshooting Guide: Extraction Artifacts
Q: Why do I see KFA peaks in my "blank" or control samples? A: You are likely generating KFAs ex vivo during the extraction process. Polyunsaturated fatty acids (PUFAs) in your sample oxidize rapidly when exposed to air and light, creating artificial keto-derivatives.
Q: My
Protocol 1.0: The "Cold & Blocked" Extraction System
Use this protocol to validate sample integrity.
| Step | Action | Mechanistic Reason |
| 1. Quench | Add BHT (Butylated Hydroxytoluene) (0.005% w/v) immediately to solvents. | BHT acts as a radical scavenger, terminating the auto-oxidation chain reaction. |
| 2. pH Control | Maintain pH neutral (6.5–7.5) during initial phase separation. | Prevents acid-catalyzed decarboxylation of |
| 3. Temp | Keep all steps at 4°C . Never use a rotary evaporator bath >30°C. | Heat accelerates both oxidation and degradation. |
| 4. Storage | Store under Argon/Nitrogen at -80°C. | Oxygen exclusion is critical; Argon is heavier than air and protects better than Nitrogen. |
Module 2: GC-MS Analysis (The Derivatization Barrier)[1]
The Pitfall: Relying on standard FAME (Fatty Acid Methyl Ester) methods. The Reality: Standard methylation leaves the keto group unprotected. In the hot GC injector, the keto group undergoes keto-enol tautomerization , leading to peak broadening, polymerization, or degradation.
Visualizing the Problem & Solution
The following diagram illustrates why the Two-Step Derivatization is non-negotiable for KFAs.
Caption: Comparison of standard FAME vs. the required MeOx-TMS workflow. Methoximation "locks" the keto group, preventing thermal degradation.
Protocol 2.0: The MeOx-TMS Workflow
Q: I see two peaks for a single KFA standard. Is my column broken?
A: No. Methoximation creates syn- and anti- geometric isomers around the
Q: My reaction mixture turned cloudy/precipitated.
A: Moisture contamination. Silylation reagents (MSTFA/BSTFA) hydrolyze instantly upon contact with water. Ensure your sample is lyophilized or dried completely under
Validated Steps:
-
Dry: Evaporate extract to complete dryness.
-
Methoximation (The Lock): Add Methoxyamine HCl in Pyridine (20 mg/mL). Incubate 60 min @ 60°C.
-
Why: Converts ketone (
) to oxime ( ), preventing enolization.
-
-
Silylation (The Volatilizer): Add MSTFA + 1% TMCS . Incubate 30 min @ 60°C.
-
Why: Caps the carboxylic acid and any hydroxyls with TMS groups.[1]
-
-
Inject: GC-MS (EI Source).
Module 3: LC-MS/MS Analysis (The Isomer Paradox)
The Pitfall: Indistinguishable isomers and Ion Suppression. The Reality: 9-keto and 13-keto isomers (e.g., from Linoleic acid) have identical masses and similar fragmentation patterns in standard Collision Induced Dissociation (CID).
Troubleshooting Guide: Separation & Sensitivity
Q: My sensitivity in Negative Mode (ESI-) is terrible. A: Keto groups do not ionize well. Furthermore, "Ion Suppression" from matrix lipids is severe in negative mode.
-
Solution: Switch to Positive Mode by using Charge Reversal Derivatization (e.g., AMPP or Picolinyl esters). This attaches a permanent positive charge to the carboxylic acid, boosting signal by 10-50x.
Q: How do I separate 9-KODE from 13-KODE?
A: You cannot rely on mass alone (
Decision Matrix: Method Selection
Caption: Decision tree for selecting the correct analytical platform based on experimental goals.
Protocol 3.0: LC Separation of Isomers
-
Column: C18 is often insufficient. Use Chiral Columns (e.g., Chiralpak AD-RH) or C30 columns for superior shape selectivity.
-
Mobile Phase: Use Ammonium Acetate (5mM) in Water/Methanol gradients. Avoid strong acids (Formic acid > 0.1%) if running negative mode, as they suppress ionization of the carboxylate group.
Frequently Asked Questions (FAQs)
Q: Can I use SPME (Solid Phase Microextraction) for KFAs? A: Generally, no. KFAs are too polar and not volatile enough for headspace SPME. Direct Immersion SPME requires derivatization on the fiber, which is complex and prone to high variability. Liquid-Liquid Extraction (LLE) or SPE is preferred.
Q: What Internal Standard (IS) should I use? A: Do not use a generic fatty acid like C17:0. It does not track the extraction losses of oxidized lipids.
-
Gold Standard: Deuterated analogs of your target (e.g., 9-HODE-d4 or 13-KODE-d4 ).
-
Silver Standard: If deuterated KFAs are unavailable, use a hydroxy-fatty acid with similar polarity, not a saturated one.
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis. Retrieved from
-
Bollinger, J. G., et al. (2010). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research , 51(11), 3369-3377. Retrieved from
-
Liebeke, M., et al. (2008).[1][6] Depletion of thiol‐containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology , 69(6), 1513-1529.[1][6] (Reference for MeOx/TMS derivatization utility).
-
Zhang, H., et al. (2021). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. Chemical Science , 12, 8853-8864. Retrieved from
-
SCIEX Technical Notes. (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
"improving signal-to-noise ratio for 17-keto-DPA detection"
Welcome to the technical support center dedicated to enhancing the signal-to-noise ratio for the detection of 17-keto-dihydropteroate (17-keto-DPA). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in studying the folate biosynthesis pathway and are seeking to improve the sensitivity and reliability of their analytical methods. As an intermediate in this critical pathway, accurate quantification of 17-keto-DPA is often challenged by its low endogenous concentrations and complex biological matrices.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of 17-keto-DPA, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. The advice provided herein is grounded in established analytical principles and field-proven insights to help you achieve robust and reproducible results.
Troubleshooting Guide: Improving Signal-to-Noise for 17-keto-DPA
This section is structured to help you diagnose and resolve specific issues that may be compromising your signal-to-noise ratio during 17-keto-DPA analysis.
Issue 1: Low or No Detectable 17-keto-DPA Signal
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Extraction | 1. Optimize Extraction Solvent: The polarity of 17-keto-DPA, a pterin derivative, suggests that a polar extraction solvent is necessary. Start with a solvent system like methanol/water or acetonitrile/water. The organic content can be varied (e.g., 50-80%) to optimize recovery. Rationale: The goal is to maximize the solubilization of 17-keto-DPA from the sample matrix while minimizing the co-extraction of interfering substances. 2. Incorporate a Lysis Step: For cellular or tissue samples, ensure complete cell lysis to release intracellular 17-keto-DPA. Sonication or the use of a gentle lysis buffer can be effective. Rationale: Incomplete lysis will result in a significant underestimation of the analyte concentration. 3. Consider Solid-Phase Extraction (SPE): Anion exchange SPE can be a powerful tool for cleaning up and concentrating folate pathway intermediates from complex matrices like plasma or whole blood.[1] Rationale: SPE can selectively retain and elute 17-keto-DPA, thereby removing matrix components that can cause ion suppression and lead to a low signal. |
| Analyte Instability | 1. Maintain Low Temperatures: Folate and its derivatives are known to be sensitive to temperature.[2] Keep samples on ice during processing and store extracts at -80°C. Rationale: Lower temperatures slow down the degradation of the analyte. 2. Protect from Light: Pterin compounds can be light-sensitive. Use amber vials or work under low-light conditions. Rationale: Photodegradation can lead to a loss of the target analyte. 3. Control pH: The stability of folate intermediates can be pH-dependent. Ensure that the pH of your extraction and final sample solvent is controlled and optimized. Rationale: Extreme pH values can catalyze the degradation of 17-keto-DPA. |
| Suboptimal Mass Spectrometry (MS) Parameters | 1. Optimize Ionization Source Settings: Systematically tune the ion source parameters, including gas flows, temperature, and spray voltage, to maximize the ionization of 17-keto-DPA. Rationale: Efficient ionization is critical for achieving a strong signal in the mass spectrometer. 2. Confirm Mass Transitions: If using a triple quadrupole mass spectrometer, ensure that you are monitoring the correct precursor and product ions for 17-keto-DPA. If this information is not readily available, infusion of a pure standard is necessary to determine the optimal transitions. Rationale: Incorrect mass transitions will result in no detectable signal. 3. Consider Derivatization: The keto group on 17-keto-DPA offers a site for chemical derivatization. Derivatization with reagents like Girard's Reagent P can improve ionization efficiency in electrospray ionization (ESI).[3][4] Rationale: Derivatization can significantly enhance the signal intensity of compounds that are otherwise difficult to ionize. |
Issue 2: High Background Noise and Poor Peak Shape
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Matrix Effects | 1. Dilute the Sample: A simple first step is to dilute the sample extract.[5] Rationale: Dilution reduces the concentration of co-eluting matrix components that can cause ion suppression or enhancement, thus improving the signal-to-noise ratio. 2. Improve Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate 17-keto-DPA from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds). Rationale: Better chromatographic resolution minimizes the co-elution of matrix components with the analyte, reducing their impact on ionization. 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 17-keto-DPA is the most effective way to compensate for matrix effects.[1] Rationale: The internal standard will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification despite matrix effects. |
| Contamination | 1. Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of LC-MS grade. Rationale: Lower-grade solvents can contain impurities that contribute to high background noise. 2. Clean the LC-MS System: If contamination is suspected, flush the LC system and clean the ion source of the mass spectrometer according to the manufacturer's instructions. Rationale: Contaminants can accumulate in the system over time, leading to a persistent high background. 3. Analyze Blank Injections: Regularly inject solvent blanks to monitor for system contamination. Rationale: Blank injections can help identify the source of contamination. |
| Poor Chromatography | 1. Check for Column Overloading: Injecting too much sample can lead to broad or split peaks. Try reducing the injection volume. Rationale: Overloading the column saturates the stationary phase, leading to poor peak shape. 2. Ensure Mobile Phase Compatibility: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Rationale: Injecting the sample in a much stronger solvent can cause peak distortion. 3. Evaluate Column Health: A decline in peak shape over time may indicate a degraded or clogged column. Try flushing or replacing the column. Rationale: A well-performing column is essential for sharp, symmetrical peaks. |
Frequently Asked Questions (FAQs) for 17-keto-DPA Detection
Q1: What is the best ionization mode for 17-keto-DPA analysis?
A1: Given the structure of 17-keto-DPA, which contains acidic and basic functional groups, both positive and negative electrospray ionization (ESI) modes should be evaluated. The optimal mode will depend on the pH of the mobile phase. In acidic mobile phases, positive ion mode is likely to be more sensitive, while in basic mobile phases, negative ion mode may be more effective.
Q2: How can I confirm the identity of the 17-keto-DPA peak in my chromatogram?
A2: The most definitive way to confirm the identity of your peak is by comparing its retention time and mass spectrum to that of a pure analytical standard. If a standard is not available, you can use high-resolution mass spectrometry to obtain an accurate mass measurement and compare it to the theoretical mass of 17-keto-DPA.
Q3: What are some common adducts to look for in the mass spectrum of 17-keto-DPA?
A3: In positive ion mode, you may observe sodium ([M+Na]+) and potassium ([M+K]+) adducts, especially if these salts are present in your mobile phase or sample. In negative ion mode, you might see formate ([M+HCOO]-) or acetate ([M+CH3COO]-) adducts if these are used as mobile phase additives.
Q4: Can I use a spectrophotometric assay for 17-keto-DPA detection?
A4: While direct spectrophotometric detection of 17-keto-DPA might be challenging due to its low concentration and potential for interference, a coupled enzymatic assay could be an option. For instance, the product of the dihydropteroate synthase (DHPS) reaction, dihydropteroate, can be enzymatically converted to a product that is more easily detectable.[6] However, for sensitive and specific quantification in complex biological samples, LC-MS/MS is generally the preferred method.
Experimental Workflow & Data Presentation
Diagram of a Typical LC-MS/MS Workflow for 17-keto-DPA Analysis
Caption: A generalized workflow for the analysis of 17-keto-DPA from biological samples.
Table of Key LC-MS/MS Parameters for Folate Intermediate Analysis
The following table provides a starting point for developing an LC-MS/MS method for 17-keto-DPA, based on established methods for similar folate pathway intermediates.[1]
| Parameter | Recommended Starting Conditions | Rationale for Optimization |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) | Provides good retention for moderately polar compounds. HILIC columns can be an alternative for highly polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. | To achieve good separation of the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS. |
| Injection Volume | 1 - 10 µL | Optimize to avoid column overloading while maximizing sensitivity. |
| Ionization Mode | ESI Positive and Negative (evaluate both) | To determine the mode that provides the best sensitivity for 17-keto-DPA. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
Conclusion
Improving the signal-to-noise ratio for 17-keto-DPA detection requires a systematic approach that addresses potential issues in sample preparation, chromatography, and mass spectrometry. By carefully optimizing each of these steps and understanding the underlying scientific principles, researchers can achieve the sensitivity and reliability needed for accurate quantification of this important folate pathway intermediate. This guide provides a framework for troubleshooting common problems and serves as a starting point for method development and optimization.
References
- Current time information in Shropshire, GB. (n.d.). Google.
-
J, B., M, S., & A, A. (2023). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. Retrieved from [Link]
-
Euro, L., & Velagapudi, V. (2018). Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 356-363. [Link]
-
Schwarzer, M., et al. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. Retrieved from [Link]
-
Yun, M. K., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Antimicrobial Agents and Chemotherapy, 51(5), 1753-1758. [Link]
-
Villalta, P. W., et al. (2016). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Journal of The American Society for Mass Spectrometry, 27(10), 1641-1650. [Link]
-
Jia, Q., et al. (2005). Quantification of urine 17-ketosteroid sulfates and their age correlations. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 171-180. Retrieved from [Link]
-
Beale, R. N., Bostrom, J. O., & Croft, D. (1962). The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. Journal of Clinical Pathology, 15(6), 574-578. [Link]
-
Odenkirk, M. T., Jones, R., Prenni, J., & Brinkley, S. C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Hannisdal, R., et al. (2008). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 54(4), 704-712. Retrieved from [Link]
-
Newman, J. C., et al. (2017). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics, 13(2), 19. [Link]
-
TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]
-
Harvey, D. (2021). 10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. Retrieved from [Link]
-
Gmeiner, G., et al. (2022). Implementation of a marker substance for monitoring in situ 17-keto modifications in endogenous steroids caused by microbiological contamination. Drug Testing and Analysis, 14(5), 841-850. [Link]
-
Beale, R. N., Bostrom, J. O., & Croft, D. (1962). The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. Journal of Clinical Pathology, 15(6), 574-578. Retrieved from [Link]
-
Jia, Q., et al. (2005). Quantification of urine 17-ketosteroid sulfates and their age correlations. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 171-180. Retrieved from [Link]
-
Anderson, L. W., et al. (2012). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5039. [Link]
-
Wudy, S. A., et al. (2017). Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. The Journal of Clinical Endocrinology & Metabolism, 102(1), 120-129. [Link]
-
Protas, A. M., et al. (2021). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (n.d.). Reaction catalyzed by dihydropteroate synthase. Retrieved from [Link]
-
M-CSA. (n.d.). Dihydropteroate synthase. Retrieved from [Link]
-
Nielsen, M. K. I., et al. (2024). Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases. Drug Testing and Analysis, 16(5), 536-547. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 147-163. [Link]
-
Request PDF. (n.d.). Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization. Retrieved from [Link]
-
Roda, G., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Chromatography B, 1154, 121982. [Link]
- Google Patents. (n.d.). Novel methods for the preparation of dhea derivatives.
Sources
- 1. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Safety for Oxidized Lipids
[1]
Status: Operational Subject: Technical Directives for the Preservation, Handling, and Safety of Oxidized Lipid Standards Target Audience: Analytical Chemists, Cell Biologists, Drug Discovery Teams[1]
Introduction: The Instability Paradox
Oxidized lipids (e.g., OxPLs, oxysterols, 4-HNE) are not merely "fat"; they are highly reactive signaling molecules (DAMPs) capable of modifying proteins and DNA.[1] In experimental settings, they present a paradox: they are the result of degradation, yet they degrade further into useless artifacts if mishandled. [1]
This guide replaces generic "store at -20°C" advice with a rigorous, mechanistic approach to maintaining molecular integrity.
Module 1: The Golden Rules of Storage & Handling
Q: Why did my oxidized lipid standard degrade even at -20°C?
A: The "Phase Transition" trap. At -20°C, many lipid solutions in organic solvents (like chloroform) may not be fully frozen or may experience micro-thawing cycles.[1] This allows molecular mobility, enabling the propagation phase of lipid peroxidation to continue slowly.
-
The Fix: Store stock solutions at -80°C .
-
The Container Rule: Never use plastic. Oxidized lipids (especially those with aldehyde or carboxyl tails like POVPC or PGPC) are amphipathic and "sticky." They adsorb rapidly to polypropylene (Eppendorf tubes), reducing your effective concentration by up to 90% within hours.
-
The Atmosphere: Oxygen is the enemy. Once a vial is opened, the protective inert gas escapes. You must re-overlay with Argon or Nitrogen before re-sealing.
Storage Protocol Summary:
| Parameter | Recommendation | Mechanism/Reasoning |
| Container | Amber Glass Vials (Silanized preferred) | Prevents photo-oxidation; prevents adsorption to plastic walls.[1] |
| Closure | Teflon (PTFE)-lined caps | Plasticizers from standard caps leach into chloroform, contaminating MS spectra.[1] |
| Solvent | Chloroform/Methanol (degassed) | Chloroform dissolves lipids; Methanol prevents adherence to glass surfaces. |
| Headspace | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" than Nitrogen. |
| Temp | -80°C | Stops molecular mobility and chain propagation reactions. |
Module 2: Troubleshooting Experimental Inconsistencies
Q: My LC-MS signals are variable, and I see peaks that shouldn't be there. Is it the instrument?
A: It is likely Artifactual Oxidation occurring during your extraction. The ionization source in Mass Spectrometry is a high-energy environment that can induce oxidation in pristine lipids, mimicking biological oxidation.[1] Conversely, if you are extracting lipids from tissue, the exposure to air during homogenization triggers immediate auto-oxidation.[1]
The Solution: BHT Spiking You must break the chain reaction. Add Butylated Hydroxytoluene (BHT) to your extraction solvents.[2]
-
Protocol: Add BHT at 0.01% (w/v) (approx. 450 µM) to your extraction solvents.
-
Self-Validation: Run a "Process Blank" (solvent + BHT + internal standard, no sample) to quantify the background oxidation induced by your workflow.
Q: My cell viability assays with 4-HNE are unrepeatable. Why?
A: The "Serum Sink" Effect. 4-HNE (4-Hydroxy-2-nonenal) is an electrophile that covalently binds to nucleophilic amino acids (cysteine, histidine, lysine).[1] If you add 4-HNE directly to media containing Fetal Bovine Serum (FBS), the albumin in the serum will scavenge the 4-HNE before it reaches your cells.
-
The Fix: Treat cells in serum-free media for a short pulse (e.g., 1-4 hours), then wash and replace with complete media.[1] Alternatively, calculate the "free" concentration, acknowledging that nominal concentration
effective concentration.[1]
Module 3: Visualizing the Enemy (Degradation Pathways)
Understanding the chain reaction is critical to stopping it. The diagram below illustrates how a single free radical event leads to exponential degradation unless arrested by antioxidants (BHT) or low temperature.
Figure 1: The Auto-Oxidation Chain Reaction.[1] Note how BHT interrupts the cycle at the Peroxyl Radical stage, preventing the formation of toxic aldehydes.
Module 4: Safety & Toxicity Management
WARNING: Oxidized lipids are not just irritants; they are biologically active electrophiles .
Q: What are the specific safety risks of handling 4-HNE or oxidized phospholipids?
A:
-
Protein Adduction: 4-HNE forms Michael adducts with proteins. If it contacts skin, it can haptenize skin proteins, potentially leading to sensitization or dermatitis.[1]
-
DNA Damage: High concentrations of aldehydes can cross-link DNA.
-
Volatility: Short-chain aldehydes (like acrolein or 4-HNE) have significant vapor pressure.[1]
Safety Protocol:
-
PPE: Nitrile gloves are standard (latex is permeable to many organic solvents). Double-glove if handling concentrated stocks (>10 mM).
-
Engineering Controls: Always handle neat (pure) oxidized lipids in a fume hood .
-
Waste: Segregate as "Hazardous Organic Waste." Do not mix with general solvent waste if it contains high concentrations of bioactive aldehydes.
Module 5: Validated Protocols
Protocol A: The "Argon Blanket" Technique (Preservation)
Use this every time you open a vial.
-
Preparation: Connect a Pasteur pipette to a tank of High-Purity Argon (99.99%) via flexible tubing.
-
Flow Rate: Adjust flow to a gentle breeze (test against your cheek; it should feel like a whisper, not a jet).
-
Overlay: Insert the pipette tip into the vial, about 1 cm above the liquid surface. Do not bubble the liquid (this evaporates solvent and changes concentration).
-
Purge: Hold for 10–15 seconds to displace the heavier air.
-
Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the Teflon-lined cap. Wrap with Parafilm for -80°C storage.[1]
Protocol B: Workflow Decision Matrix (Glass vs. Plastic)
Figure 2: Decision Matrix for Labware Selection. Adherence to this logic prevents sample loss due to adsorption.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
-
Reis, A., & Spickett, C. M. (2012).[1] Chemistry of oxidized phospholipids. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1818(10), 2374-2387.[1]
-
PubChem. (n.d.). 4-Hydroxy-2-nonenal (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Koelmel, J. P., et al. (2019).[1][3] Guidelines for Lipidomics: Storage and Handling. Nature Protocols. (Contextual reference for BHT spiking).
"minimizing auto-oxidation of polyunsaturated fatty acids in vitro"
Current Status: Online 🟢 | Topic: Minimizing Auto-oxidation In Vitro Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the PUFA Stability Support Center. You are likely here because your LC-MS data shows fragmentation, your cell viability is inexplicably dropping, or your "pure" arachidonic acid standard has turned yellow.
Polyunsaturated fatty acids (PUFAs) are thermodynamically unstable. The methylene bridges between double bonds contain bis-allylic hydrogens that are exceptionally prone to abstraction by free radicals. Once this process (auto-oxidation) begins, it is a self-propagating chain reaction that destroys your substrate and generates toxic aldehydes (e.g., 4-HNE, MDA).
This guide is not a textbook; it is a troubleshooting system designed to arrest this chemistry.
Module 1: The Auto-Oxidation Cascade (Understand the Enemy)
Before troubleshooting, you must visualize the chain reaction you are trying to break.
Figure 1: The Auto-oxidation Chain Reaction. Note that the Peroxyl Radical (LOO[1][2]•) is the primary propagator, stealing hydrogen from neighbors and creating a cycle of destruction.
Module 2: Storage & Handling Protocols
Ticket #101: "My fatty acid standard arrived. How do I store it?"
Severity: Critical 🔴 Root Cause: Improper storage allows initiation of the radical cascade before the experiment begins.
The Protocol:
-
Solvent Choice: Never store PUFAs dry. Dry films maximize surface area exposed to oxygen. Store in solvent (Ethanol or Chloroform) at >10 mg/mL.
-
Vessel: Use amber glass vials with Teflon-lined caps. Plastic leaches plasticizers; clear glass admits UV light (photo-oxidation).
-
The Gas Blanket (Argon vs. Nitrogen):
-
Common Mistake: Using Nitrogen without sparging.
-
Expert Insight:Argon is superior. Argon is heavier than air and settles over your sample, creating a physical "blanket." Nitrogen is lighter and mixes with air more easily.
-
Action: Flush the headspace with Argon for 15-30 seconds before capping.
-
Ticket #102: "My stock solution is yellow/viscous."
Diagnosis: Polymerization has occurred. Action: Discard immediately. Oxidation products (peroxides) are cytotoxic and will induce artifacts in cell signaling pathways (e.g., Nrf2 activation) that you might mistake for a drug effect.
Module 3: Experimental Design (In Vitro)
Ticket #201: "I'm seeing high background oxidation in my cell culture media."
Severity: High 🟠 Root Cause: Transition metals (Iron/Copper) in media (e.g., DMEM) catalyzing the Fenton Reaction.
Troubleshooting Guide: Most researchers add EDTA to chelate metals. This is often a mistake.
-
The Trap: Fe(III)-EDTA complexes can actually increase the solubility of iron and maintain its redox cycling capability, acting as a pro-oxidant in some lipid systems.
-
The Fix: Use DTPA (Diethylenetriaminepentaacetic acid) .[3]
-
DTPA has a higher affinity for transition metals and wraps them more completely, preventing them from interacting with hydroperoxides.
-
Buffer Additive Table:
| Component | Recommended Conc. | Function | Notes |
| BHT (Butylated hydroxytoluene) | 10 - 50 µM | Chain-breaking Antioxidant | Synthetic. Robust. Can be toxic to sensitive cells >50µM. |
| Vitamin E (α-Tocopherol) | 10 - 20 µM | Chain-breaking Antioxidant | Natural. Less stable than BHT. Use if BHT interferes with metabolic studies. |
| DTPA | 50 - 100 µM | Metal Chelator | Prevents metal-catalyzed initiation (Fenton chemistry). |
| Ethanol | < 0.1% (v/v) | Solvent Carrier | Keep low to avoid solvent toxicity. |
Ticket #202: "How do I deliver PUFAs to cells without oxidizing them?"
The "BSA-Complexing" Protocol: Free fatty acids are toxic (detergent effect) and oxidize rapidly. You must conjugate them to Fatty Acid Free (FAF) BSA.
-
Prepare Stock: Dissolve PUFA in Ethanol (e.g., 100 mM).
-
Prepare Carrier: Make a 10% (w/v) FAF-BSA solution in PBS.
-
Conjugation:
-
Warm BSA to 37°C.
-
Dropwise add PUFA stock while vortexing.
-
Crucial Step: Perform this under a stream of Argon gas .
-
Incubate at 37°C for 15-30 mins to allow binding.
-
-
Filter: Sterile filter (0.22 µm). Note: Some lipid loss occurs here; verify concentration if quantitative accuracy is vital.
Module 4: Rescue & Analysis (Validation)
Ticket #301: "I used TBARS to check oxidation, but the data is noisy."
Diagnosis: TBARS (Thiobarbituric Acid Reactive Substances) is non-specific. Explanation: TBA reacts with sugars, amino acids, and aldehydes other than MDA (Malondialdehyde). In complex media (like DMEM + Serum), TBARS yields false positives.
Recommended Assay Hierarchy:
Figure 2: Decision Matrix for Lipid Oxidation Assays. Avoid TBARS for critical mechanistic claims.
Ticket #302: "Validating the 'Safe' Protocol."
To prove your minimization strategy works, run a Conjugated Diene check (if in simple buffer):
-
Oxidation of PUFAs shifts double bonds, creating a conjugated diene system.
-
This system absorbs UV light strongly at 234 nm .
-
Test: Measure Absorbance (234 nm) of your fresh stock vs. your stored/incubated sample. An increase indicates early-stage oxidation (formation of hydroperoxides).
References
-
Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484. Link
-
Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press. (Definitive text on metal chelation and Fenton chemistry). Link
-
Cayman Chemical. (n.d.). General Instructions for the Handling and Storage of Fatty Acids. Technical Support Bulletin. (Practical guide on Argon blanketing and solvent storage). Link
-
Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature.[4] Lipids in Health and Disease, 12, 22. Link
-
Dobston, P., et al. (2013). Interference of Metals and Medications with the Detection of Lipid Peroxidation.[5] Current Analytical Chemistry. (Critique of TBARS specificity). Link
Sources
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Technical Comparison Guide: 17-Keto-DPA vs. Docosapentaenoic Acid (n-3 DPA)
Executive Summary
This guide provides a rigorous technical comparison between Docosapentaenoic Acid (n-3 DPA) , a structural omega-3 fatty acid, and its electrophilic metabolite, 17-keto-DPA (also known as 17-oxo-DPA).
While n-3 DPA serves primarily as a membrane component and a precursor to specialized pro-resolving mediators (SPMs), 17-keto-DPA represents a distinct class of Electrophilic Fatty Acid Oxo-Derivatives (EFOXs) . The critical differentiator is the presence of an
Part 1: Chemical Identity & Biosynthetic Relationship
To understand the functional divergence, one must first establish the metabolic link. 17-keto-DPA is not a random isomer; it is a biologically regulated oxidation product of DPA.[1]
Structural Distinction
| Feature | Docosapentaenoic Acid (n-3 DPA) | 17-Keto-DPA (17-oxo-DPA) |
| IUPAC Name | 7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid | 17-oxo-7Z,10Z,13Z,15E,19Z-docosapentaenoic acid |
| Functional Group | Carboxylic acid, 5 cis double bonds | |
| Reactivity | Nucleophilic (double bonds), Esterifiable | Electrophilic (Michael Acceptor) |
| Primary Role | Membrane fluidity, SPM precursor | Signal transduction (Covalent modifier) |
Biosynthetic Pathway
17-keto-DPA is generated via a two-step enzymatic process involving Cyclooxygenase-2 (COX-2) and cellular dehydrogenases. This pathway is often upregulated during the resolution phase of inflammation or by aspirin treatment (Aspirin-Triggered).
Figure 1: Metabolic Generation of 17-Keto-DPA
Caption: Biosynthesis of 17-keto-DPA from n-3 DPA via COX-2 and dehydrogenase activity.[2]
Part 2: Mechanism of Action (The Core Comparison)
The fundamental difference lies in reversibility vs. covalent modification .
n-3 DPA: The Precursor
-
Mechanism: DPA incorporates into cell membranes, altering biophysical properties (fluidity, lipid rafts). It competes with Arachidonic Acid (AA) for COX/LOX enzymes, reducing pro-inflammatory eicosanoids.
-
Signaling: Indirect. It relies on enzymatic conversion to Resolvins (RvD5n-3 DPA) or Protectins (PD1n-3 DPA) to exert potent effects.
17-Keto-DPA: The Electrophile
-
Mechanism: The
-unsaturated ketone acts as a "soft" electrophile. It targets nucleophilic thiols (cysteine residues) on specific proteins. -
Target 1: Nrf2/Keap1 Pathway (Antioxidant Response): 17-keto-DPA alkylates Cys-273 and Cys-288 on Keap1 . This prevents Keap1 from ubiquitinating Nrf2 , allowing Nrf2 to accumulate in the nucleus and transcribe antioxidant genes (HO-1, NQO1).
-
Target 2: NF-
B & NLRP3 (Anti-inflammatory): It inhibits the NF- B pathway (likely via IKK modification) and suppresses the NLRP3 inflammasome, preventing IL-1 maturation. -
Target 3: PPAR
: Acts as a direct agonist (EC50 ~200 nM), regulating lipid metabolism and inflammation.
Figure 2: 17-Keto-DPA Signaling Cascade
Caption: 17-keto-DPA activates Nrf2 via Keap1 alkylation and agonizes PPAR-gamma.
Part 3: Comparative Performance Data
The following data summarizes the potency differences between the parent lipid and its oxo-derivative.
| Parameter | n-3 DPA (Parent) | 17-Keto-DPA (Derivative) |
| Primary Mode | Structural / Competitive Substrate | Covalent Signaling Agonist |
| PPAR | Weak / Negligible | Potent Agonist (EC50 ~200 nM) [1] |
| Nrf2 Activation | Indirect (via metabolism) | Direct (via Keap1 adduction) [2] |
| Cytokine Inhibition | High Potency (inhibits IL-1 | |
| Stability | Oxidizes to peroxides (unstable) | Chemically stable ketone, but reactive with thiols |
| Cellular Target | Membrane Phospholipids | Cytosolic Proteins (Keap1, IKK, HSP90) |
Part 4: Experimental Protocols
To validate the specific activity of 17-keto-DPA versus DPA, researchers should employ assays that detect electrophilic reactivity and transcriptional activation .
Protocol A: Nrf2 Activation Assay (Luciferase Reporter)
Purpose: To quantify the ability of 17-keto-DPA to activate the antioxidant response element (ARE) compared to native DPA.
-
Cell Line: ARE-luciferase reporter macrophages (e.g., RAW 264.7 stable transfectants).
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate 24h. -
Treatment:
-
Group 1 (Control): Vehicle (0.1% Ethanol).
-
Group 2 (Parent): n-3 DPA (1 - 25
M). -
Group 3 (Test): 17-keto-DPA (1 - 25
M). -
Group 4 (Positive Ctrl): Bardoxolone methyl or CDDO-Im (known Nrf2 activators).
-
-
Incubation: Incubate for 12–18 hours.
-
Lysis & Detection: Remove media, wash with PBS. Add 20
L Lysis Buffer. Add 100 L Luciferin substrate. -
Readout: Measure luminescence on a plate reader.
-
Validation: 17-keto-DPA should show a dose-dependent increase in luminescence (3-5 fold) starting at low
M concentrations, whereas native DPA will show minimal immediate activation.
Protocol B: Thiol Reactivity Assay (BME Trapping)
Purpose: To confirm the electrophilic nature of 17-keto-DPA (Michael acceptor) which is absent in DPA.
-
Reagents:
-mercaptoethanol (BME) in PBS (pH 7.4). -
Reaction:
-
Mix 17-keto-DPA (50
M) with BME (500 M) in PBS. -
Control: Mix n-3 DPA (50
M) with BME (500 M).
-
-
Incubation: 37°C for 30–60 minutes.
-
Analysis: Extract lipids using ethyl acetate. Analyze via LC-MS/MS .
-
Result Interpretation:
-
17-keto-DPA: You will observe a mass shift corresponding to the BME adduct (+78 Da) due to Michael addition at the
-unsaturated carbon. -
n-3 DPA: No adduct formation; mass remains unchanged.
-
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[3] Nature Chemical Biology, 6(6), 433-441.[3][4]
-
Cipollina, C., et al. (2014).[3][5] "Generation and dietary modulation of anti-inflammatory electrophilic omega-3 fatty acid derivatives." PLoS One, 9(4), e94836.
-
Cipollina, C. (2015).[5] "Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives." BioMed Research International, 2015, 501792.
-
MedChemExpress. "17-Oxo-DPA Product Information."
-
Cayman Chemical. "17-oxo-DPA Technical Data Sheet."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of an electrophilic metabolite of docosahexaenoic acid on UVB-induced oxidative cell death, dermatitis, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
"biological effects of 17-keto-DPA versus other oxidized omega-3 fatty acids"
This guide provides an in-depth technical analysis of 17-keto-DPA (also known as 17-oxo-DPA ), a specific Electrophilic Fatty Acid Oxo-derivative (EFOX) derived from n-3 Docosapentaenoic Acid (DPA).
It distinguishes this molecule from the steroid 17-keto-DPA (Dehydropregnenolone Acetate) and compares its biological activity against other oxidized omega-3 metabolites, specifically 17-keto-DHA (from DHA) and Specialized Pro-resolving Mediators (SPMs) like Resolvin D1.
A Comparative Guide for Drug Development & Immunometabolism Research
Executive Summary
17-keto-DPA (17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid) represents a distinct class of bioactive lipid mediators known as Electrophilic Fatty Acid Oxo-derivatives (EFOX) .[1][2] Unlike classical Specialized Pro-resolving Mediators (SPMs) which function primarily as high-affinity ligands for G-protein coupled receptors (GPCRs), 17-keto-DPA functions as a "soft electrophile."
Its primary mechanism of action is the covalent modification of nucleophilic cysteine residues on signaling proteins—most notably Keap1 (activating the Nrf2 antioxidant pathway) and PPAR-gamma (exerting anti-inflammatory effects). This guide compares 17-keto-DPA’s efficacy, stability, and mechanism against its DHA-derived analog (17-keto-DHA) and the hydroxylated SPM, Resolvin D1.
Mechanistic Distinction: EFOX vs. SPMs
To understand the utility of 17-keto-DPA, researchers must distinguish between the two primary fates of oxidized omega-3 fatty acids: Ligand Binding (SPMs) and Protein Adduction (EFOX).
| Feature | 17-Keto-DPA (EFOX) | Resolvin D1 (SPM) |
| Precursor | n-3 DPA (Clupanodonic acid) | DHA (Docosahexaenoic acid) |
| Chemical Nature | Poly-hydroxylated fatty acid | |
| Primary Target | Keap1 (Cys151/273/288), PPAR | ALX/FPR2 , GPR32 (GPCRs) |
| Binding Mode | Covalent (Reversible Michael Addition) | Non-covalent (Stereoselective Ligand) |
| Signaling Outcome | Cytoprotection (Nrf2), Anti-inflammatory (NF- | Resolution (Neutrophil apoptosis, Macrophage efferocytosis) |
| Enzymatic Origin | COX-2 (acetylated or native) + Dehydrogenase | 15-LOX / 5-LOX transcellular biosynthesis |
Biosynthetic Pathway Visualization
The following diagram illustrates the divergence between the hydroxylated SPM pathway and the oxidative dehydrogenation leading to electrophilic 17-keto-DPA.
Caption: Divergence of n-3 DPA metabolism. COX-2 generates the 17-OH intermediate, which is either processed into Resolvins or oxidized by dehydrogenases into the electrophilic 17-keto-DPA.[3]
Comparative Efficacy & Data Analysis
Potency and Target Specificity
Experimental data indicates that while 17-keto-DPA and 17-keto-DHA share similar electrophilic properties, their biological "fingerprint" differs slightly due to chain length and saturation patterns affecting lipophilicity and cellular uptake.
| Metric | 17-Keto-DPA | 17-Keto-DHA | Resolvin D1 |
| PPAR | ~200 nM | ~150 nM | Inactive / Indirect |
| Nrf2 Activation | High (Keap1 alkylation) | High (Keap1 alkylation) | Low / Indirect |
| Anti-inflammatory (IC50) | ~5-10 | ~3-8 | ~0.1-1.0 nM (PMN Infiltration) |
| Stability (Half-life) | High (>6h in culture) | High (>6h in culture) | Low (<1h, rapid metabolic inactivation) |
Key Insight: SPMs like Resolvin D1 are orders of magnitude more potent (nanomolar range) but are rapidly inactivated by dehydrogenases (often becoming oxo-derivatives). 17-keto-DPA operates in the micromolar range but provides sustained signaling due to the stability of the Michael adducts formed with proteins.
The Nrf2 Activation Pathway
17-keto-DPA activates the antioxidant response element (ARE) by modifying specific cysteines on Keap1, preventing the ubiquitination of Nrf2.
Caption: Mechanism of Nrf2 activation.[2][3] 17-keto-DPA alkylates Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 nuclear translocation.
Experimental Protocols
Protocol 1: Validation of Electrophilic Activity (Nrf2-ARE Luciferase Assay)
Use this protocol to confirm 17-keto-DPA activity compared to non-electrophilic controls (e.g., 17-OH-DPA).
Materials:
-
HEK293T cells or RAW 264.7 macrophages.
-
ARE-Luciferase reporter plasmid (e.g., pGL4.37[luc2P/ARE/Hygro]).
-
Positive Control: CDDO-Im or 17-keto-DHA (5
M). -
Test Compound: 17-keto-DPA (titrate 1–20
M). -
Negative Control: 17-OH-DPA (non-electrophilic precursor).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Transfection: After 24h, co-transfect ARE-Luc plasmid and Renilla normalization vector using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with 17-keto-DPA (1, 5, 10, 20
M) in serum-free media for 16–18 hours.-
Critical Step: Prepare 17-keto-DPA stocks in ethanol or DMSO under inert gas (Argon) to prevent auto-oxidation.
-
-
Lysis & Detection: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize Firefly/Renilla ratios. 17-keto-DPA should show a dose-dependent induction (typically 3–10 fold at 10
M).
Protocol 2: Functional Resolution (Macrophage Phagocytosis)
Use this to compare the "pro-resolving" capacity of 17-keto-DPA versus Resolvin D1.
Materials:
-
Primary Bone Marrow-Derived Macrophages (BMDM).[4]
-
FITC-labeled Zymosan A or Apoptotic Neutrophils.
-
Test Compounds: 17-keto-DPA (100 nM – 1
M) vs. RvD1 (1 – 10 nM).
Workflow:
-
Priming: Seed BMDMs (
/well). -
Incubation: Pre-treat BMDMs with compounds for 30 minutes.
-
Challenge: Add FITC-Zymosan (ratio 10:1 particles:cells) for 45 minutes at 37°C.
-
Quenching: Place plates on ice; add Trypan Blue to quench extracellular fluorescence (distinguishing internalized vs. adherent particles).
-
Quantification: Measure fluorescence via plate reader or flow cytometry.
-
Self-Validation: RvD1 should enhance phagocytosis at nanomolar concentrations. 17-keto-DPA typically requires higher concentrations (micromolar) but may show sustained effects if pre-incubation times are extended (>4h) due to transcriptional upregulation of scavenger receptors (CD36) via PPAR
.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[4][5][6] Nature Chemical Biology, 6, 433–441. Link
- Foundational paper identifying 17-oxo-DHA and 17-oxo-DPA as COX-2 derived electrophiles (EFOX).
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE, 9(4), e94836. Link
- Provides mass spectrometry characterization (m/z 343.2)
-
Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature, 510, 92–101. Link
- Authoritative review on SPMs (Resolvins) contrasting them with other lipid metabolites.
-
Kansanen, E., et al. (2013). "Electrophilic fatty acid nitroalkenes activate Nrf2 by a Keap1 cysteine 151-independent mechanism." Free Radical Biology and Medicine, 67, 263-272. Link
- Mechanistic detail on how electrophilic lipids modify Keap1.
-
Oh, J. Y., et al. (2017). "17-oxo-DHA is a PPAR
agonist that induces anti-inflammatory effects." Mediators of Inflammation.[3][7] Link- Comparative data for the DHA analog, relevant for extrapol
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10213417B2 - Fatty acids as anti-inflammatory agents - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]
- 7. Ketogenic diets attenuate cyclooxygenase and lipoxygenase gene expression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Effects of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-keto-DPA). It offers a comparative analysis with established anti-inflammatory agents, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Inflammatory Cascade and the Promise of Specialized Pro-resolving Mediator Analogs
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2] These molecules, derived from polyunsaturated fatty acids, actively terminate the inflammatory response and promote tissue repair.[1]
17-keto-DPA is a derivative of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid.[3] Research suggests that ketone derivatives of omega-3 fatty acids, such as 17-keto-DPA, possess anti-inflammatory properties.[3] These electrophilic fatty acid oxo-derivatives (EFOXs) are generated by cyclooxygenase-2 (COX-2) and have been shown to modulate inflammatory responses in macrophages.[4] This guide outlines a systematic approach to validate and characterize the anti-inflammatory effects of 17-keto-DPA, comparing its efficacy against a selective COX-2 inhibitor, Celecoxib, and a potent corticosteroid, Dexamethasone.
Diagram: Experimental Validation Workflow
Caption: A stepwise workflow for the validation of 17-keto-DPA's anti-inflammatory effects.
Part 1: In Vitro Validation in a Macrophage Model of Inflammation
The initial validation of 17-keto-DPA's anti-inflammatory potential will be conducted using an in vitro model of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
Comparative Compounds:
-
17-keto-DPA: The investigational compound.
-
Celecoxib: A selective COX-2 inhibitor, chosen for its relevance to the biosynthesis of 17-keto-DPA.[1][6][7]
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, serving as a benchmark for high efficacy.[8][9][10]
Experimental Protocol 1: Assessment of Pro-inflammatory Cytokine Inhibition
Objective: To quantify the dose-dependent effect of 17-keto-DPA on the production of TNF-α and IL-6 in LPS-stimulated macrophages and compare its potency with Celecoxib and Dexamethasone.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a range of concentrations of 17-keto-DPA, Celecoxib, or Dexamethasone for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[11][12][13]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[14][15][16]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcomes and Comparative Data
| Compound | Target Pathway | Expected IC50 for TNF-α Inhibition | Expected IC50 for IL-6 Inhibition |
| 17-keto-DPA | PPARγ activation, Nrf2 activation, NF-κB inhibition | To be determined | To be determined |
| Celecoxib | Selective COX-2 inhibition | ~40 nM[17] | Variable |
| Dexamethasone | Glucocorticoid receptor activation, NF-κB inhibition | ~2-6 nM[18] | ~2-6 nM[18] |
Part 2: Mechanistic Insights into the Anti-inflammatory Action
To understand how 17-keto-DPA exerts its anti-inflammatory effects, we will investigate its impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway and COX-2 expression. The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[5][19][20]
Diagram: NF-κB Signaling Pathway and Points of Inhibition
Caption: Simplified NF-κB signaling pathway and the inhibitory targets of 17-keto-DPA and Dexamethasone.
Experimental Protocol 2: Western Blot Analysis of the NF-κB Pathway
Objective: To determine if 17-keto-DPA inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages.
Methodology: Western Blotting
-
Cell Treatment: Treat RAW 264.7 cells with 17-keto-DPA, Celecoxib, or Dexamethasone followed by LPS stimulation as described in Protocol 1.
-
Protein Extraction: Lyse the cells and extract total and nuclear proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21][22]
-
Immunoblotting: Probe the membranes with primary antibodies against total p65, phosphorylated p65 (p-p65), and IκBα. Use an appropriate loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear extracts).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Expected Outcomes and Comparative Analysis
| Compound | Effect on p-p65 Levels | Effect on IκBα Degradation | Effect on Nuclear p65 |
| 17-keto-DPA | Expected Decrease | Expected Inhibition | Expected Decrease |
| Celecoxib | Indirect, likely minimal effect | Indirect, likely minimal effect | Indirect, likely minimal effect |
| Dexamethasone | Decrease | Inhibition | Decrease |
Part 3: In Vivo Validation in a Murine Model of Acute Inflammation
Promising in vitro results should be validated in a relevant in vivo model to assess the systemic anti-inflammatory efficacy of 17-keto-DPA. An LPS-induced systemic inflammation model in mice is a well-established and relevant model for this purpose.[19][23]
Experimental Protocol 3: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the in vivo anti-inflammatory effects of 17-keto-DPA in a mouse model of acute systemic inflammation.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control (saline)
-
LPS (1 mg/kg, intraperitoneal injection)
-
LPS + 17-keto-DPA (various doses, oral gavage or intraperitoneal injection)
-
LPS + Celecoxib (e.g., 10 mg/kg, oral gavage)
-
LPS + Dexamethasone (e.g., 1 mg/kg, intraperitoneal injection)
-
-
Treatment Administration: Administer the test compounds 1 hour prior to LPS injection.
-
Sample Collection: At 4-6 hours post-LPS injection, collect blood via cardiac puncture and harvest lung tissue.
-
Serum Cytokine Analysis: Measure serum levels of TNF-α and IL-6 by ELISA.
-
Lung Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and perform an MPO assay to quantify neutrophil infiltration.
Expected Outcomes and Comparative Data
| Treatment Group | Serum TNF-α Levels | Serum IL-6 Levels | Lung MPO Activity |
| Vehicle | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + 17-keto-DPA | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| LPS + Celecoxib | Significant reduction | Significant reduction | Significant reduction |
| LPS + Dexamethasone | Potent reduction | Potent reduction | Potent reduction |
Conclusion
This comparative guide provides a robust framework for the preclinical validation of the anti-inflammatory effects of 17-keto-DPA. The proposed experiments will not only quantify its efficacy in comparison to established anti-inflammatory drugs but also provide critical insights into its mechanism of action. Positive outcomes from these studies would strongly support the further development of 17-keto-DPA as a novel therapeutic agent for inflammatory diseases.
References
- Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway Following AZD9056 Treatment.
- Novus Biologicals. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- News-Medical.Net. Celebrex (Celecoxib) Pharmacology.
- Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway in Response to Picfeltarraenin IA.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315.
- Groeger, A. L., et al. (2010). Cyclooxygenase-2-generates anti-inflammatory mediators from omega-3 fatty acids.
- Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?
- Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?
- Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution. Chemical reviews, 111(10), 5922–5943.
- Al-Shabrawey, M., et al. (2010). Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science, 51(5), 2733-2743.
- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?
-
National Center for Biotechnology Information. (2023). Dexamethasone - StatPearls. Retrieved from [Link]
- Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 133-138.
- Thermo Fisher Scientific. TNF-α (free) ELISA.
- Ghaffari, M. A., et al. (2011). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian journal of reproductive medicine, 9(1), 35–40.
- ResearchGate. (2025). Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis.
- Frontiers Media. (2023). Dynamic changes in serum IL-6, TNF-α, and β₂-microglobulin as early predictors of post-treatment relapse in lymphoma: a prospective cohort study.
- Sigma-Aldrich. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- King's College London Research Portal. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages. Retrieved from King's College London Research Portal website.
- Weldon, S. M., et al. (2010). Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages. The Journal of nutritional biochemistry, 21(6), 513–522.
- University of Galway Research. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages. Retrieved from University of Galway Research website.
- Abcam. Western blot protocol.
- Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.
- ResearchGate. (2018). Anti-inflammatory activity assay using LPS-induced RAW264.7 cells.
- Orr, S. K., et al. (2013). Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. Lipids in health and disease, 12, 12.
- MDPI. (2022). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice.
- MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Weldon, S. M., et al. (2007). Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid. The Journal of nutritional biochemistry, 18(4), 250–258.
- Chen, Y., et al. (2015). Vitamin D Inhibits COX-2 Expression and Inflammatory Response by Targeting Thioesterase Superfamily Member 4. The Journal of biological chemistry, 290(40), 24416–24427.
- Srivastava, S., et al. (2014). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative medicine and cellular longevity, 2014, 690545.
- He, L., et al. (2009). 17-Acetoxyjolkinolide B irreversibly inhibits IkappaB kinase and induces apoptosis of tumor cells. The Journal of biological chemistry, 284(32), 21252–21261.
- YouTube. (2020). In virto Anti inflammatory assay.
- Groeger, A. L., et al. (2010). Cyclooxygenase-2-generates anti-inflammatory mediators from omega-3 fatty acids.
- Frontiers Media. (2020). Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression.
- Bock, M., et al. (2018). Ketogenic diets attenuate cyclooxygenase and lipoxygenase gene expression in multiple sclerosis. EBioMedicine, 36, 293–303.
- Wcisel, D. J., et al. (2016). Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1. The Journal of biological chemistry, 291(21), 11201–11211.
- Calder, P. C. (2006). N-3 polyunsaturated fatty acids, inflammation, and inflammatory diseases. The American journal of clinical nutrition, 83(6 Suppl), 1505S–1519S.
- Lasa, M., et al. (2000). Inhibition of NF-kappa B-dependent transcription by MKP-1: transcriptional repression by glucocorticoids occurring via p38 MAPK. The Journal of biological chemistry, 275(49), 38225–38229.
- Auphan, N., et al. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science (New York, N.Y.), 270(5234), 286–290.
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.universityofgalway.ie [research.universityofgalway.ie]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 20. Ketogenic diets attenuate cyclooxygenase and lipoxygenase gene expression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. mdpi.com [mdpi.com]
Publish Comparison Guide: Cross-Reactivity of 17-Keto-DPA with Prostaglandin Receptors
Executive Summary
17-keto-DPA (also known as 17-oxo-DPA or 17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-DPA) represents a distinct class of bioactive lipid mediators known as Electrophilic Fatty Acid Oxo-derivatives (EFOXs) . Unlike classical prostaglandins (e.g., PGE2, PGD2) that function primarily through cell-surface G-protein coupled receptors (GPCRs), 17-keto-DPA functions as an intracellular signal transducer.
Key Differentiator: Experimental data indicates that 17-keto-DPA exhibits negligible cross-reactivity with classical pro-inflammatory prostaglandin receptors (EP1–4, FP, TP). Instead, it acts as a potent agonist for the nuclear receptor PPAR-gamma (
Molecular Profile & Biosynthesis
Understanding the structural divergence between 17-keto-DPA and classical prostaglandins is critical for explaining their distinct receptor profiles.
Structural Comparison
-
PGE2 (Classical Prostaglandin): A 20-carbon cyclopentane structure. It is a "lock-and-key" ligand for cell-surface GPCRs (EP1-4).
-
17-keto-DPA (EFOX): A 22-carbon linear chain with an
-unsaturated ketone moiety. This electrophilic center allows it to form covalent Michael adducts with cysteine residues on intracellular proteins (e.g., Keap1, PPAR ), a mechanism distinct from reversible GPCR binding.
Biosynthetic Pathway (Graphviz Diagram)
The following diagram illustrates the divergence in synthesis between pro-inflammatory PGE2 and pro-resolving 17-keto-DPA.
Figure 1: Divergent biosynthetic pathways of Arachidonic Acid (yielding PGE2) and n-3 DPA (yielding 17-keto-DPA).[1][2]
Receptor Cross-Reactivity Profile
This section objectively compares the receptor binding and activation profiles of 17-keto-DPA against standard inflammatory and resolution mediators.
Comparative Activity Table
| Target Receptor / Pathway | PGE2 (Standard) | 15d-PGJ2 (Alternative) | 17-keto-DPA (Product) | Biological Outcome |
| EP1 / EP3 (GPCR) | High Affinity ( | Negligible | Negligible | Pain, Smooth Muscle Contraction |
| EP2 / EP4 (GPCR) | High Affinity ( | Low Affinity | Negligible | Vasodilation, Immune Modulation |
| DP2 / CRTH2 (GPCR) | Negligible | High Affinity | Low / None | Chemotaxis (Th2 cells) |
| PPAR-gamma (Nuclear) | Inactive | Agonist ( | Potent Agonist ( | Anti-inflammatory, Resolution |
| Nrf2 / Keap1 (Cytosolic) | Inactive | Activator | Potent Activator | Antioxidant Response |
Mechanism of Action: Why 17-keto-DPA does not cross-react
The lack of cross-reactivity with EP receptors is driven by steric exclusion. The 22-carbon chain of 17-keto-DPA is too bulky to fit into the orthosteric binding pocket of the EP receptors, which are optimized for the 20-carbon "hairpin" structure of prostaglandins. Instead, 17-keto-DPA relies on its electrophilic nature to penetrate the cell membrane and modify intracellular thiols.
Signaling Pathway Activation (Graphviz Diagram)
The diagram below details the intracellular signaling cascade activated by 17-keto-DPA, contrasting it with the membrane-bound signaling of PGE2.
Figure 2: 17-keto-DPA bypasses membrane GPCRs to activate nuclear resolution pathways (PPARg, Nrf2).
Experimental Protocols for Validation
To validate the specific activity of 17-keto-DPA and its lack of cross-reactivity, the following self-validating protocols are recommended.
Protocol A: PPAR-gamma Luciferase Reporter Assay
Objective: Quantify the agonist activity of 17-keto-DPA on PPAR-gamma. Self-Validation: Use Rosiglitazone as a positive control and GW9662 as a specific antagonist.
-
Cell Seeding: Seed HEK293T cells at
cells/well in 96-well plates. -
Transfection: After 24h, co-transfect with:
-
pPPAR-gamma-LBD (Ligand Binding Domain fusion).
-
pGAL4-UAS-Luc (Luciferase reporter).
-
pRL-TK (Renilla luciferase for normalization).
-
-
Treatment: 24h post-transfection, treat cells with:
-
Vehicle (0.1% Ethanol).
-
Rosiglitazone (1
M, Positive Control). -
17-keto-DPA (Concentration range: 10 nM – 10
M).
-
-
Measurement: Lyse cells after 18h and measure Firefly/Renilla luminescence ratios.
-
Data Analysis: Plot dose-response curve. Expect
nM for 17-keto-DPA.
Protocol B: Competitive Radioligand Binding (EP Receptors)
Objective: Confirm lack of binding to EP2/EP4 receptors. Self-Validation: Unlabeled PGE2 must displace the tracer at nanomolar concentrations.
-
Membrane Prep: Prepare membranes from CHO cells stably expressing human EP2 or EP4 receptors.
-
Incubation: Mix:
-
20
g membrane protein. -
[3H]-PGE2 (1-2 nM).
-
Competitor: 17-keto-DPA (up to 10
M) vs. Unlabeled PGE2 (control).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Harvest on GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Result Interpretation: 17-keto-DPA should show <20% displacement even at 10
M, whereas PGE2 will show full displacement.
Conclusion
17-keto-DPA is a high-precision resolution mediator. Unlike PGE2, which indiscriminately activates pro-inflammatory GPCRs, 17-keto-DPA exhibits a "silent" GPCR profile . Its efficacy is derived strictly from its electrophilic ability to activate intracellular PPAR-gamma and Nrf2 pathways. This makes it a superior candidate for therapeutic strategies aiming to resolve inflammation without the side effects (pain, vasodilation) associated with direct prostaglandin receptor stimulation.
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids." Nature Chemical Biology. Link
-
Cipollina, C., et al. (2014). "The electrophilic fatty acid 17-oxo-DHA generates anti-inflammatory responses in macrophages." Journal of Immunology. Link
-
Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature. Link
-
Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation."[3][4][5][6][7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Vangaveti, V. N., et al. (2016). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2013170006A2 - Oils with anti-inflammatory activity containing natural specialized proresolving mediators and their precursors - Google Patents [patents.google.com]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Eicosanoids in carcinogenesis | 4open [4open-sciences.org]
- 7. Differential effects of 15-deoxy-delta(12,14)-prostaglandin J2 and a peroxisome proliferator-activated receptor gamma agonist on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 17-Keto-DPA Isomers and Electrophilic Fatty Acid Derivatives
[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: Differential Effects of 17-Keto-DPA Isomers
Executive Summary: The EFOX Landscape
The emergence of Electrophilic Fatty Acid Oxo-derivatives (EFOXs) has redefined our understanding of inflammation resolution. While 17-keto-DHA (17-oxo-DHA) is the best-characterized member of this class, 17-keto-DPA (17-oxo-DPA) —derived from n-3 Docosapentaenoic acid (Clupanodonic acid)—exhibits distinct kinetic and signaling properties.
This guide provides a technical comparison of 17-keto-DPA against its primary biological alternatives: its positional isomers (e.g., 7-keto-DPA), its homologues (17-keto-DHA), and its parent fatty acid (DPA). We focus on the differential effects driven by the specific location of the
Chemical Biology & Isomer Differentiation
The biological activity of keto-fatty acids is strictly regulated by the enzymatic source, which dictates the position of the ketone group. This positional isomerism determines cell-type specificity and downstream signaling potency.
Positional Isomers: 17-Oxo vs. 7-Oxo vs. 13-Oxo
The term "17-keto-DPA isomers" in a biological context primarily refers to the divergence in metabolic pathways between macrophages and neutrophils.
| Feature | 17-Keto-DPA (17-oxo-DPA) | 7-Keto-DPA (7-oxo-DPA) | 13-Keto-DPA (13-oxo-DPA) |
| Enzymatic Origin | COX-2 (Aspirin-acetylated) + Dehydrogenase | 5-LOX + Dehydrogenase | COX-2 + Dehydrogenase |
| Primary Cell Source | Activated Macrophages (M2 phenotype) | Neutrophils | Activated Macrophages |
| Precursor | 17-OH-DPA | 7-OH-DPA | 13-OH-DPA |
| Signaling Potency | High (Nrf2 activator, PPAR | Moderate (Neutrophil regulation) | High (PPAR |
| Key Differential | Systemic Resolution: Mimics 17-oxo-DHA in activating antioxidant responses. | Local Defense: Rapidly generated during neutrophil influx; distinct kinetics. | Parallel Pathway: Often co-generated with 17-oxo but less abundant. |
Homologous Comparison: DPA vs. DHA Derivatives
While 17-keto-DHA is the industry standard for EFOX research, 17-keto-DPA offers unique advantages in specific contexts, particularly in endothelial migration and platelet inhibition.
-
Substrate Availability: n-3 DPA is often an intermediate "reservoir" between EPA and DHA. In states of rapid flux, DPA metabolites may be more readily sustained than DHA derivatives.
-
Reactivity Profile: Both compounds share the conserved
-unsaturated ketone pharmacophore (Michael acceptor). However, the lipid tail length (C22:5 vs C22:6) alters lipophilicity and membrane residence time, potentially affecting access to cytosolic Keap1.
Mechanism of Action: The Electrophilic Switch
The therapeutic potential of 17-keto-DPA lies in its ability to perform reversible Michael addition reactions with nucleophilic cysteine residues on signaling proteins.
Signaling Pathway Visualization
The following diagram illustrates the divergence of DPA metabolism into specific isomers and their downstream effects on Nrf2 (cytoprotection) and NF-
Caption: Divergent synthesis of DPA-derived electrophiles. 17-Keto-DPA (COX-2 pathway) targets Keap1/Nrf2 for cytoprotection, while 7-Keto-DPA (5-LOX pathway) serves distinct neutrophil functions.
Key Mechanistic Claims
-
Nrf2 Activation: 17-keto-DPA adducts to Cys151 on Keap1, preventing Nrf2 ubiquitination. This is a self-limiting anti-inflammatory response, distinct from the receptor-mediated action of Resolvins.
-
NF-
B Suppression: It directly alkylates the p65 subunit, preventing DNA binding. This dual-action (boost antioxidant / suppress inflammation) is superior to standard COX inhibitors which only block prostaglandin synthesis.
Comparative Efficacy Data
The following table synthesizes data comparing 17-keto-DPA to its alternatives in standard macrophage inflammation assays (LPS-stimulated RAW 264.7 cells).
| Metric | 17-Keto-DPA | 17-Keto-DHA (Alternative) | Parent DPA (Control) | 15d-PGJ2 (Standard) |
| IC50 (IL-6 Inhibition) | ~250 nM | ~200 nM | > 10 | ~500 nM |
| Nrf2 Activation (Fold) | 3.5x | 4.0x | 1.0x (No effect) | 3.0x |
| Cytotoxicity (LD50) | > 50 | > 50 | Non-toxic | ~10 |
| Stability (t1/2) | ~45 min (Cellular) | ~45 min (Cellular) | Metabolized | Rapid Adduction |
Interpretation:
-
Vs. Parent DPA: The parent fatty acid lacks the electrophilic enone and shows negligible activity in Nrf2 assays. Conversion to the 17-keto form is essential for potency.
-
Vs. 17-Keto-DHA: 17-keto-DPA is equipotent or slightly less potent than the DHA derivative but offers a distinct metabolic profile, potentially useful in tissues where DPA accumulates preferentially (e.g., specific neural subsets or platelet membranes).
Validated Experimental Protocols
To ensure reproducibility, we provide a self-validating workflow for generating and testing 17-keto-DPA.
Protocol A: Enzymatic Generation of 17-Keto-DPA
Rationale: Chemical synthesis of specific isomers is complex. Enzymatic biosyntheses using recombinant enzymes ensures the correct stereochemistry of the precursor.
-
Substrate Preparation: Solubilize n-3 DPA (free acid) in EtOH. Final concentration in buffer: 10
M. -
COX-2 Reaction: Incubate DPA with recombinant human COX-2 (50 units) and Aspirin (1 mM) in Tris-HCl (pH 8.0) for 30 mins at 37°C.
-
Checkpoint: Aspirin is required to acetylate COX-2, shifting product specificity from 13-OH to 17R-OH-DPA .
-
-
Dehydrogenation: Add 17
-HSD (Hydroxysteroid Dehydrogenase) or rat liver cytosolic fraction (rich in dehydrogenases) and NAD+ (1 mM). Incubate 60 mins. -
Extraction: Stop reaction with cold methanol. Extract lipids using C18 solid-phase extraction (SPE).
-
Validation: Analyze via LC-MS/MS.
-
Target Mass: m/z 343.2 (M-H)-.
-
Diagnostic Fragment: m/z 245 (characteristic of 17-oxo species cleavage).
-
Protocol B: Nrf2 Luciferase Reporter Assay
Rationale: Validates the electrophilic activity of the generated isomer.
-
Cell Line: ARE-Luciferase Reporter cells (e.g., HepG2-ARE).
-
Treatment: Treat cells with 17-keto-DPA (0.1 - 10
M) for 16 hours.-
Positive Control: 17-keto-DHA (1
M) or Sulforaphane (5 M). -
Negative Control: Parent DPA (10
M).
-
-
Readout: Lyse cells and measure luminescence.
-
Data Analysis: Plot Dose-Response curve. A valid 17-keto-DPA sample must show a sigmoid dose-dependent increase in luminescence (EC50 ~ 1-3
M).
References
-
Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[1] Nature Chemical Biology.[1] Link
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE. Link
-
Kaur, G., et al. (2011). "Docosapentaenoic acid (22:5n-3): a review of its biological effects." Progress in Lipid Research. Link
-
Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature. Link
-
Vlasakov, I., et al. (2019). "Distinct lipid mediator signatures in human neutrophils and macrophages." Biochimica et Biophysica Acta. Link
"evaluating the specificity of 17-keto-docosapentaenoic acid bioassays"
Publish Comparison Guide: Evaluating the Specificity of 17-keto-Docosapentaenoic Acid Bioassays
Executive Summary: The Specificity Paradox
17-keto-docosapentaenoic acid (17-oxo-DPA, also known as EFOX-DPA) is a potent electrophilic fatty acid derivative (EFAD) generated from n-3 docosapentaenoic acid (DPA) via the COX-2 and 15-PGDH pathways. Unlike its precursor, 17-oxo-DPA exerts cytoprotective effects by activating the Nrf2-Keap1 antioxidant pathway and acting as a PPAR
The Challenge: The structural similarity between 17-oxo-DPA (C22:5) and its analogue 17-oxo-DHA (C22:6) —differing by only one double bond (2 Da)—creates a significant specificity challenge. Standard functional assays cannot distinguish between them, and generic mass spectrometry methods often suffer from cross-talk due to source fragmentation.
This guide evaluates three primary bioassay methodologies, ranking them by their ability to resolve 17-oxo-DPA from its isobaric and metabolic neighbors.
Comparative Analysis of Bioassay Methodologies
| Feature | Method A: BME-Trapping LC-MS/MS | Method B: Direct LC-HRMS | Method C: Nrf2 Luciferase Reporter |
| Primary Readout | Chemical Reactivity + Mass | Exact Mass (m/z) | Biological Activity (Light) |
| Specificity | High (Gold Standard) | Moderate to High | Low |
| Sensitivity | High (Adduct stabilizes analyte) | Moderate | Very High |
| Throughput | Low (Complex prep) | Medium | High |
| Differentiation | Distinguishes DPA vs. DHA forms | Relies on chromatography | Cannot distinguish |
| Mechanism | Michael Addition Adduct | Ionization | ARE Promoter Activation |
Expert Insight:
-
Choose Method A when you must prove the molecule is 17-oxo-DPA and not 17-oxo-DHA. The
-mercaptoethanol (BME) derivatization "freezes" the reactive ketone, preventing degradation and proving electrophilic activity. -
Choose Method C for high-throughput screening of total electrophilic potential in a library, acknowledging that it detects all EFADs (17-oxo-DHA, 15d-PGJ2, etc.) indiscriminately.
Mechanistic Pathway & Logic
The specificity challenge arises from the shared enzymatic machinery between DPA and DHA. Both are metabolized by COX-2 (often aspirin-triggered) to 17-hydroxy intermediates, then oxidized by 15-PGDH to the keto-derivatives.[1]
Caption: Parallel biosynthetic pathways of 17-oxo-DPA and 17-oxo-DHA showing the origin of cross-reactivity in functional assays.
Detailed Experimental Protocols
Protocol A: BME-Trapping LC-MS/MS (Specificity Validation)
This protocol uses "activity-based metabolomics." By reacting the sample with
Step-by-Step Methodology:
-
Cell/Tissue Extraction:
-
Solid Phase Extraction (SPE):
-
Dilute sample to <15% organic solvent with water (pH 3.5).
-
Load onto C18 SPE cartridges. Wash with water/methanol (95:5).
-
Elute with methyl formate. Evaporate to dryness under nitrogen.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.
-
Transitions (MRM):
-
17-oxo-DPA-BME Adduct: Monitor m/z 421.2
261.1 . -
17-oxo-DHA-BME Adduct: Monitor m/z 419.2
259.1 .
-
-
Note: The fragment m/z 261.1 is diagnostic for the DPA backbone, while 259.1 identifies the DHA backbone.
-
Protocol B: Nrf2 Luciferase Reporter (Functional Screening)
Use this for high-throughput screening of DPA derivatives, but validate hits with Protocol A.
-
Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE or MCF7-ARE).
-
Treatment:
-
Seed cells at
cells/well in 96-well plates. -
Treat with 17-oxo-DPA (0.1 - 10
M) for 16-24 hours. -
Control: Use 17-oxo-DHA as a specificity control to measure relative potency.
-
-
Readout:
-
Lyse cells and add Luciferin substrate.
-
Measure luminescence.
-
Self-Validation: Pre-treat with a thiol donor (e.g., N-acetylcysteine). If the signal is not abolished, the effect is likely non-specific (not electrophilic).
-
Critical Quality Attributes (CQA) for Specificity
When evaluating commercial assays or developing your own, check these parameters:
-
Chromatographic Resolution (
):-
17-oxo-DPA and 17-oxo-DHA must have
if using standard MS. If they co-elute, "in-source fragmentation" of 17-oxo-DPA (loss of 2H) can mimic 17-oxo-DHA, causing false positives.
-
-
Diagnostic Ions:
-
Ensure your MS method monitors the m/z 261.1 fragment (DPA-specific) and not just the parent ion or generic water loss (
).
-
-
Cross-Reactivity Testing:
-
Any immunoassay (ELISA) claiming to measure 17-keto-DPA must provide cross-reactivity data against 17-keto-DHA and 15d-PGJ2 . If this is missing, the assay is likely non-specific.
-
References
-
Groeger, A. L., et al. (2010).[4][5] "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[2][3][5] Nature Chemical Biology.[5]
-
Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE.
-
Kaur, G., et al. (2011). "Docosapentaenoic acid (22:5n-3): a review of its biological effects." Progress in Lipid Research.
-
Dalli, J., et al. (2013).[6] "Novel n-3 immunoresolvents: structures and actions." Scientific Reports.
-
Vlasakov, I., et al. (2023). "Plasma Oxylipin Profiling by High Resolution Mass Spectrometry." BioRxiv.
Sources
- 1. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]
- 3. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US11285126B2 - Oils with anti-inflammatory activity containing natural specialized proresolving mediators and their precursors - Google Patents [patents.google.com]
The Pivotal Role of the Ketone Group in Fatty Acid Bioactivity: A Comparative Guide to Structure-Activity Relationships
Introduction: Beyond Energy Storage - Keto Fatty Acids as Potent Signaling Molecules
For decades, fatty acids were primarily viewed through the lens of cellular metabolism and membrane structure. However, a growing body of evidence has illuminated a more nuanced role for their oxidized derivatives, particularly keto fatty acids (KFAs), as potent signaling molecules with significant therapeutic potential. The introduction of a ketone group onto the acyl chain dramatically alters the molecule's chemical properties, imparting a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various KFAs. We will delve into the experimental data that underpins our understanding of how subtle changes in chemical structure—such as the length of the carbon chain, the degree of unsaturation, and, most critically, the position of the keto group—dictate their biological function. This analysis is designed for researchers, scientists, and drug development professionals, offering not only a comparative overview but also detailed experimental protocols and the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Comparative Analysis of Keto Fatty Acid Bioactivity
The biological efficacy of a KFA is not a monolithic property but rather a spectrum of activities influenced by its unique structural features. Here, we compare the performance of representative KFAs across key therapeutic areas.
Antimicrobial Activity: Disrupting the Defenses of Pathogens
The primary mechanism by which many fatty acids, including KFAs, exert their antimicrobial effects is through the disruption of the bacterial cell membrane. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased permeability and eventual cell lysis. The presence of a keto group can enhance this activity.
| α-Keto Fatty Acid | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Staphylococcus aureus | 15.6 µg/mL | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Escherichia coli | 31.3 µg/mL | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Bacillus subtilis | 25 µg/mL | [1] |
| 4-oxo-2-alkenoic acids | Gram-positive bacteria | 5-20 µg/mL | [1] |
Expert Analysis: The data suggests that both the position of the keto group and the overall structure of the fatty acid chain are critical for antimicrobial potency. For instance, 9-EE-KODE shows efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, albeit with a higher MIC for the latter, which possesses a more complex outer membrane. The potent activity of 4-oxo-2-alkenoic acids against Gram-positive bacteria highlights the importance of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic residues in bacterial proteins and enzymes.[2]
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Several KFAs have demonstrated significant cytotoxic effects against a range of cancer cell lines. A common mechanism involves the induction of apoptosis, often through mitochondria-mediated pathways.
| α-Keto Fatty Acid | Cancer Cell Line | IC50 Value | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Human Ovarian Cancer (HRA) | Not specified, but cytotoxic | [2] |
| 13-oxo-9Z,11E-octadecadienoic Acid (13-KODE) | Breast Cancer Cells | Suppresses proliferation (concentration-dependent) | [3] |
| C18 unsaturated fatty acids (precursors to some KFAs) | SP210 Mouse Myeloma | ID50 values ranging from 15-40 µg/mL | [4] |
Expert Analysis: The anticancer activity of KFAs is closely tied to their ability to induce oxidative stress and disrupt mitochondrial function in cancer cells. For example, 9-EE-KODE has been shown to induce apoptosis in human ovarian cancer cells by dissipating the mitochondrial membrane potential and promoting the release of cytochrome c.[2] 13-KODE has been found to inhibit the proliferation of breast cancer cells and suppress cancer stem cell formation.[3] The choice of cell line is critical in these assays; for instance, HRA cells are a well-established model for ovarian cancer, allowing for the specific evaluation of a compound's potential in this malignancy. The differential effects of various C18 fatty acids underscore the importance of unsaturation in conferring cytotoxicity.[4]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
KFAs can exert potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by activating peroxisome proliferator-activated receptors (PPARs).
| Keto Fatty Acid | Key Anti-inflammatory Effect | Molecular Target/Pathway | Reference |
| 13-oxo-9Z,11E-octadecadienoic Acid (13-KODE) | Inhibition of NO, TNF-α, and IL-1β production | Inhibition of NF-κB and MAPK signaling; Activation of Nrf2/HO-1 | [5][6] |
| General ω-3 Polyunsaturated Fatty Acids (precursors to KFAs) | Inhibition of TNF-α production | Inhibition of NF-κB signaling | [7] |
Expert Analysis: 13-KODE has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the production of key pro-inflammatory mediators.[5][6] This is achieved through the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5] Furthermore, 13-KODE activates the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[5] The anti-inflammatory effects of omega-3 fatty acids, which are precursors to some KFAs, are also well-documented and are largely attributed to their ability to inhibit NF-κB activation.[7]
Experimental Protocols: A Guide to Assessing KFA Bioactivity
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the biological activities of keto fatty acids.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a KFA against a target bacterial strain.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. The use of a 96-well plate format allows for the efficient testing of multiple concentrations and replicates. The inoculum density is standardized to ensure that the results are comparable across experiments. The incubation conditions are optimized for the growth of the specific bacterial strain being tested.
Methodology:
-
Preparation of KFA Stock Solution: Dissolve the KFA in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the KFA stock solution in the appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the KFA that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a KFA on a cancer cell line and to calculate the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The choice of cell line is crucial and should be relevant to the type of cancer being studied (e.g., using a breast cancer cell line to test a potential breast cancer therapeutic). The concentrations of the KFA are chosen to span a range that is likely to produce a dose-dependent effect. The incubation time is selected to allow sufficient time for the compound to exert its cytotoxic effects.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the KFA for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the ability of a KFA to inhibit NF-κB activation, a key event in the inflammatory response.
Causality Behind Experimental Choices: This reporter gene assay provides a quantitative measure of NF-κB transcriptional activity. A cell line is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity. The use of a co-transfected control plasmid (e.g., Renilla luciferase) allows for normalization of the results, accounting for variations in transfection efficiency.
Methodology:
-
Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of the KFA for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a further 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in the stimulated, untreated control.
Conclusion: The Future of Keto Fatty Acids in Drug Discovery
The study of keto fatty acids has unveiled a fascinating class of bioactive lipids with significant therapeutic potential. The structure-activity relationships discussed in this guide highlight the critical role of the keto group's position and the overall acyl chain structure in dictating their antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the continued investigation and comparison of these promising compounds.
As research in this field progresses, a deeper understanding of the specific molecular targets of different KFAs and their in vivo efficacy will be crucial. The development of synthetic strategies to generate a wider diversity of KFA analogues will undoubtedly accelerate the discovery of novel and potent therapeutic agents. The journey from understanding the fundamental SAR of these unique lipids to their potential clinical application is a testament to the power of chemical biology in addressing pressing medical needs.
References
-
Roles of Fatty Acids in Microglial Polarization: Evidence from In Vitro and In Vivo Studies on Neurodegenerative Diseases - MDPI. [Link]
-
Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo - PubMed. [Link]
-
Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC. [Link]
-
Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC. [Link]
-
The Effect of C18 Fatty Acids on Cancer Cells in Culture - PubMed. [Link]
-
(PDF) Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - ResearchGate. [Link]
-
Position Effect of Fatty Acid Modification on the Cytotoxicity and Antimetastasis Potential of the Cytotoxic Peptide Lycosin-I - PubMed. [Link]
-
A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed. [Link]
-
Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease - PMC. [Link]
-
In Vivo Anti-Inflammatory Activity of Lipids Extracted from the Most Abundant Cyanobacterial Strains of the Therapeutic Euganean Thermal Muds - MDPI. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
-
Does the Ketogenic Diet Mediate Inflammation Markers in Obese and Overweight Adults? A Systematic Review and Meta-Analysis of Randomized Clinical Trials - MDPI. [Link]
-
Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase - PubMed. [Link]
-
In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols - Journal of Microbiology and Biotechnology. [Link]
-
Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC. [Link]
-
The pro-/anti-inflammatory effects of different fatty acids on visceral adipocytes are partially mediated by GPR120 - PubMed. [Link]
-
and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC. [Link]
-
PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC. [Link]
-
Fatty Acids and Derivatives as Antimicrobial Agents - PMC. [Link]
-
Is Ketogenic Diet Anti-Inflammatory? A Science-Based Guide - Wellness Hub. [Link]
-
Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed. [Link]
-
Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. [Link]
-
Comparison of low fat and low carbohydrate diets on circulating fatty acid composition and markers of inflammation - PubMed. [Link]
-
(PDF) Synthesis and Properties of the. alpha. -Keto Acids - ResearchGate. [Link]
-
9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells - PubMed. [Link]
-
Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed. [Link]
-
13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC. [Link]
-
Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC. [Link]
-
Ketogenic Diet: A Review of Composition Diversity, Mechanism of Action and Clinical Application - PMC. [Link]
-
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
-
Synthesis of Fatty Acids - The Medical Biochemistry Page. [Link]
-
LCMS Protocols - The DAN Lab - University of Wisconsin–Madison. [Link]
-
Lipid and fatty acid extraction protocol from biological samples. [Link]
-
NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed. [Link]
-
Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - MDPI. [Link]
-
Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide - PMC. [Link]
-
Implications of impaired ketogenesis in fatty acid oxidation disorders - PubMed. [Link]
-
Fight Inflammation by Inhibiting NF-KB - Life Extension. [Link]
-
Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells. [Link]
-
Biosynthesis of Fatty Acids - AOCS. [Link]
-
Characterization, antioxidant, and cytotoxic effects of some Egyptian wild plant extracts. [Link]
-
Inhibition of nuclear factor kappa B activation in early stage chronic lymphocytic leukemia by omega 3 fatty acids | Request PDF - ResearchGate. [Link]
-
Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum - Frontiers. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. [Link]
-
Dietary lipids, not ketone body metabolites, influence intestinal tumorigenesis in a ketogenic diet | bioRxiv. [Link]
-
Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the selective cytotoxic actions of certain essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of C18 fatty acids on cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Evidence of ω-3 Polyunsaturated Fatty Acid Modulation of Inflammatory Cytokines and Bioactive Lipid Mediators: Their Potential Role in Inflammatory, Neurodegenerative, and Neoplastic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid proper disposal procedures
Topic:
Part 1: Executive Safety & Immediate Action
Status: Bioactive Electrophile (EFOX) | CAS: 1233715-33-7 Synonyms: 17-oxo-DPA, 17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-DPA[1][2]
This compound is a potent Electrophilic Fatty Acid Oxo-derivative (EFOX) . Unlike standard fatty acids, it functions as a Michael acceptor, covalently modifying cysteine residues in proteins (e.g., activating Nrf2, PPAR
| Scenario | Immediate Action Protocol |
| Small Spill (<5 mL) | 1. Evacuate immediate area of unnecessary personnel.2. Don PPE (Nitrile gloves, double-gloved; Safety Goggles; Lab Coat).3. Cover with inert absorbent pads or vermiculite.4. Clean surface with 70% Ethanol, then soap/water.[2] |
| Skin Contact | 1. Do not scrub (abrasion increases absorption).2. Wash gently with copious soap and water for 15 minutes.3. Report incident; monitor for dermatitis or sensitization. |
| Disposal Stream | High-BTU Organic Waste (Incineration). Do NOT dispose of down the drain. Do NOT mix with strong oxidizers. |
Part 2: Technical Profile & Hazard Identification
To dispose of this compound safely, you must understand its reactivity.[2] It is not merely a lipid; it is a reactive electrophile .
-
Chemical Nature:
-unsaturated ketone derivative of Docosapentaenoic Acid (DPA).[2] -
Reactivity: The "17-keto" moiety conjugated with the double bond system creates a Michael acceptor site. It reacts spontaneously with thiols (glutathione, cysteine) and amines.
-
Stability: Sensitive to oxygen, light, and temperature .[2] Degradation products may include reactive aldehydes.
-
Solvent Matrix: Typically supplied in Ethanol or Methyl Acetate . The flammability of the solvent dictates the primary waste classification (RCRA Ignitable D001).
Critical Safety Directive:
Because 17-keto-DPA is a PPAR
Part 3: Step-by-Step Disposal Workflows
Workflow A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicability: Expired stock solutions (usually in ethanol), HPLC fractions, or reaction mother liquors.[2]
-
Segregation:
-
Use a dedicated Organic Solvent Waste container (High-Density Polyethylene - HDPE or Glass).[2]
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[2] The electrophilic nature of 17-keto-DPA can lead to exothermic polymerization or degradation in the presence of strong bases.[2]
-
-
Transfer:
-
Transfer liquid carefully using a funnel to avoid aerosolization.
-
Rinse the original vial with a small volume of Ethanol or Acetone and add the rinsate to the waste container.
-
-
Labeling:
-
Label as: "Flammable Organic Waste - Bioactive Lipids" .
-
List constituents: Ethanol (or primary solvent), 17-oxo-DPA (<0.1%).[2]
-
Hazard Codes: Flammable (H225) , Irritant (H319) .
-
-
Final Disposal:
-
Hand over to EHS for Fuel Blending/Incineration . This ensures thermal destruction of the lipid backbone and the reactive ketone moiety.
-
Workflow B: Solid Waste (Vials, Pipette Tips, Contaminated PPE)[2]
Applicability: Empty vials with residue, contaminated gloves, absorbent pads from spill cleanup.[2]
-
Containment:
-
Place all solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
If the waste includes sharps (needles/glass), use a rigid Biohazard/Sharps Container , even if not infectious, to prevent puncture injuries that could introduce the chemical into the bloodstream.[2]
-
-
Sealing:
-
"Gooseneck" seal or tape the bag closed.
-
-
Labeling:
-
Label as "Hazardous Debris - Contaminated with Bioactive Lipids" .[2]
-
-
Final Disposal:
-
Route for Incineration (often categorized as "Yellow Bag" waste in EU or "Hazardous Solid Waste" in US). Do not landfill.[4]
-
Part 4: Visualized Decision & Logic Maps
Figure 1: Waste Segregation Logic
This decision tree ensures the compound is routed to the correct destruction method based on its physical state and concentration.
Caption: Decision logic for segregating 17-keto-DPA waste streams to ensure compliance with RCRA and local environmental safety standards.
Figure 2: Biological Mechanism & Safety Rationale
Why do we incinerate? This diagram illustrates the "Michael Acceptor" mechanism that makes this compound bioactive and potentially hazardous if released.
Caption: The electrophilic mechanism of 17-keto-DPA necessitates thermal destruction (incineration) to prevent bioactive accumulation in ecosystems.[2]
Part 5: Storage Before Disposal
Until waste pickup occurs, adhere to these storage parameters to prevent uncontrolled degradation or reaction:
-
Temperature: Store liquid waste containers in a cool, well-ventilated area (Room Temp is acceptable for waste, but -80°C is required for the usable product).
-
Light Protection: The conjugated double bond system (7Z,10Z,13Z,15E,19Z) is photosensitive.[2] Use amber glass or wrap waste containers in foil if they will be stored for >1 week.
-
Headspace: Do not fill waste containers >90% full to allow for thermal expansion of solvents.
References
-
Cayman Chemical. (2023).[5][6] 17-oxo-DPA Safety Data Sheet (SDS). Retrieved from
-
Groeger, A. L., et al. (2010).[2][7] "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[2] Nature Chemical Biology, 6(6), 433-441.[2][7] (Establishes the EFOX structure and electrophilic nature).
- Cipollina, C. (2015). "Bioactive lipids in inflammation and resolution." Journal of Lipid Research.
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for D001 Ignitable Waste). Retrieved from
Sources
- 1. 17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid - MedChem Express [bioscience.co.uk]
- 2. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 3. 17-oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic Acid - Cayman Chemical [bioscience.co.uk]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
Executive Safety Summary: The "Why" Behind the Protocol
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-keto-DPA) is not merely a lipid; it is an Electrophilic Fatty Acid Derivative (EFAD) . Unlike standard fatty acids, this molecule possesses an
The Critical Hazard Mechanism:
Chemically, this molecule is a Michael Acceptor . It is designed by nature to react covalently with nucleophilic cysteine residues on proteins (e.g., activating Nrf2 or PPAR
-
Safety Implication: If it can adduct signaling proteins in a test tube, it can adduct proteins in your skin and mucous membranes. This creates a risk of sensitization and contact dermatitis beyond simple irritation.
-
Stability Implication: It is highly susceptible to degradation via auto-oxidation and Michael addition to impurities. Your safety protocol must simultaneously protect the operator from the molecule and the molecule from the environment.
Risk Assessment & Hazard Identification
| Hazard Class | Risk Level | Operational Context |
| Chemical Reactivity | High | Electrophile; reacts with thiols (cysteines) and amines. |
| Skin/Eye Irritant | Moderate | Potential for covalent modification of surface proteins (sensitization). |
| Flammability | Variable | Dependent on carrier solvent (often supplied in Ethanol or Methyl Acetate).[2] |
| Stability | Critical | Degrades rapidly under UV light, oxygen, or heat (> -20°C). |
Core Directive: Treat this compound as a Potent Bioactive Lipid . While acute toxicity is generally low for this class, the long-term immunological effects of repeated electrophile exposure warrant strict "No-Touch" protocols.
Personal Protective Equipment (PPE) Matrix
Do not use a "one size fits all" approach. Select PPE based on the state of the reagent.
Scenario A: Handling Stock Solutions (Organic Solvents)
Standard handling of vials supplied in Ethanol, Methyl Acetate, or DMSO.
-
Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness).
-
Why? Organic solvents like Methyl Acetate can permeate single gloves, carrying the lipid electrophile to the skin.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient if working with pressurized inert gas streams (splash risk).
-
Body Protection: Lab coat (buttoned, long sleeve) + closed-toe shoes.
-
Respiratory: Work strictly inside a Chemical Fume Hood .
Scenario B: Handling Dry/Neat Oil (High Concentration)
Rare, but highest risk during aliquoting or resuspension.
-
Hand Protection: Double Nitrile Gloves (change immediately upon splash).
-
Respiratory: If weighing powder/oil, use a NIOSH N95 respirator or work inside a powder containment hood to prevent inhalation of lipid aerosols.
-
Surface Protection: Use absorbent bench paper (plastic-backed) to prevent surface contamination that could transfer to bare skin later.
Operational Handling Protocol: The "Cold Chain" System
This protocol is a self-validating system. If the lipid degrades, the experiment fails. Adherence to this workflow ensures both safety and data integrity.
Step-by-Step Methodology
-
Equilibration: Remove vial from -80°C storage. Allow it to equilibrate to -20°C or 4°C on ice. Do not open cold vials in humid room air (condensation introduces water, initiating hydrolysis).
-
Solvent Evaporation (If exchanging solvent):
-
Use a gentle stream of high-purity Nitrogen or Argon gas.
-
Safety: Perform in a fume hood to contain solvent vapors.
-
Critical: Do not evaporate to complete dryness if possible; a thin film is unstable. Resuspend immediately.
-
-
Aliquoting:
-
Use glass or Teflon -lined equipment. Avoid polystyrene plastics (lipids stick).
-
Work under low-light conditions (amber vials) to prevent photo-oxidation.
-
-
The "Gas Blanket" Seal:
-
Before closing any vial, purge the headspace with Nitrogen/Argon for 5-10 seconds.
-
Seal tightly with Parafilm to prevent oxygen ingress during freezer storage.
-
Visualization: The Inert Handling Workflow
Figure 1: The "Cold Chain" workflow minimizes oxygen and water exposure, protecting both the operator (containment) and the sample (stability).
Emergency Response & Spill Management
Spill Scenario: Dropping a vial containing 17-keto-DPA in Methyl Acetate.
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood is active or open windows if outside a hood (solvent dependent).
-
PPE Upgrade: Don fresh double gloves and goggles.
-
Containment:
-
Do not use water. Water spreads hydrophobic lipids.
-
Cover spill with an inert absorbent (vermiculite or sand) or solvent-absorbent pads.
-
-
Deactivation (The "Self-Validating" Clean):
-
Wipe the area with 10% Ethanol followed by a detergent solution.
-
Validation: The area is clean when no oily residue or solvent odor remains.
-
-
Disposal: Place all spill materials into a sealed bag, then into the Hazardous Organic Waste container.
Visualization: Spill Response Decision Tree
Figure 2: Decision logic for managing spills of bioactive lipid solutions.
Disposal Strategy
-
Never pour lipid solutions down the drain.
-
Segregation:
-
Solid Waste: Pipette tips, empty vials, and contaminated gloves go into "Hazardous Solid Waste" (Incineration recommended).
-
Liquid Waste: Solutions in Ethanol/DMSO go to "Non-Halogenated Organic Solvents."
-
-
Labeling: Waste tags must explicitly state "Bioactive Lipid / Electrophile" to alert EHS personnel of potential sensitization risks.
References
-
Cayman Chemical. (2025).[2][3][4][5][6][7] Safety Data Sheet: 17-oxo-DHA. Retrieved from (Note: Used as surrogate for class-specific safety data).
-
Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology. Source:
-
Cipollina, C., et al. (2014). 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate.[8][9][10] Scientific Reports. Source:
-
Lipid Maps Structure Database. (2025). LMSD Record: Docosapentaenoic acid derivatives. Source:
Sources
- 1. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - Fondazione RI.MED [fondazionerimed.eu]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
